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  • Product: N-methyl-N-phenylbutanamide
  • CAS: 42883-79-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of N-methyl-N-phenylbutanamide

Abstract This technical guide provides a comprehensive overview of the synthesis of N-methyl-N-phenylbutanamide (CAS No. 42883-79-4), a tertiary amide with applications in chemical synthesis and research. The primary foc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-methyl-N-phenylbutanamide (CAS No. 42883-79-4), a tertiary amide with applications in chemical synthesis and research. The primary focus of this document is the elucidation of the core reaction mechanism, a detailed, field-proven experimental protocol, and robust methods for product characterization. Designed for researchers, scientists, and professionals in drug development, this guide explains the fundamental chemical principles and causality behind the synthetic choices, ensuring a reproducible and validated methodology.

Introduction and Strategic Overview

N-methyl-N-phenylbutanamide is a disubstituted amide derivative of butyric acid. The presence of the N-methyl-N-phenyl group (N-methylanilino group) imparts specific physicochemical properties, influencing its solubility, stability, and interaction with biological systems. Its synthesis is a classic yet instructive example of amide bond formation, a cornerstone reaction in organic and medicinal chemistry.

The most direct and efficient synthetic route, which will be the focus of this guide, is the nucleophilic acyl substitution of N-methylaniline with an activated derivative of butanoic acid, typically butanoyl chloride. This method is favored for its high reactivity, rapid reaction times, and generally high yields. The strategic choice of an acyl chloride as the electrophile ensures a strong driving force for the reaction, though it necessitates careful control of reaction conditions to mitigate side reactions.

The Core Synthesis Mechanism: Nucleophilic Acyl Substitution

The formation of N-methyl-N-phenylbutanamide from N-methylaniline and butanoyl chloride proceeds via a well-established nucleophilic addition-elimination mechanism . This two-step process is fundamental to the reactions of many carboxylic acid derivatives.[1][2]

Step 1: Nucleophilic Addition The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of N-methylaniline at the electrophilic carbonyl carbon of butanoyl chloride. The high electronegativity of both the oxygen and chlorine atoms polarizes the carbonyl group, rendering the carbon atom susceptible to attack. This addition step breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate.

Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons from the negatively charged oxygen atom reforms the C=O double bond. Concurrently, the most suitable leaving group, the chloride ion (Cl⁻), is expelled.

Role of the Base: This reaction generates hydrochloric acid (HCl) as a byproduct. The HCl would readily protonate the nitrogen atom of the starting N-methylaniline, forming an ammonium salt. This protonated amine is no longer nucleophilic and would quench the reaction. To prevent this, a non-nucleophilic weak base, such as triethylamine (Et₃N) or pyridine, is added to the reaction mixture. The base acts as an acid scavenger, neutralizing the HCl as it is formed and ensuring the N-methylaniline remains available to react.

Mechanism Visualization

The following diagram illustrates the step-by-step nucleophilic addition-elimination pathway.

Caption: Reaction mechanism for the synthesis of N-methyl-N-phenylbutanamide.

Experimental Protocol

This protocol is based on established procedures for the N-acylation of secondary amines and specific conditions reported for this synthesis.[3] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS Number
N-MethylanilineC₇H₉N107.15100-61-8
Butanoyl chlorideC₄H₇ClO106.55141-75-3
Triethylamine (Et₃N)C₆H₁₅N101.19121-69-7
Chloroform (anhydrous)CHCl₃119.3867-66-3
Sodium Bicarbonate (aq.)NaHCO₃84.01144-55-8
Brine (sat. NaCl aq.)NaCl58.447647-14-5
Anhydrous MgSO₄ or Na₂SO₄MgSO₄ / Na₂SO₄120.37 / 142.047487-88-9
Step-by-Step Methodology
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, add N-methylaniline (5.0 g, 46.6 mmol) and anhydrous chloroform (40 mL).

  • Addition of Base: Add triethylamine (5.2 g, 7.2 mL, 51.3 mmol, 1.1 eq) to the solution. Cool the flask in an ice-water bath to 0-5 °C.

  • Addition of Acyl Chloride: Dissolve butanoyl chloride (5.2 g, 4.9 mL, 48.9 mmol, 1.05 eq) in anhydrous chloroform (10 mL) and add it to the dropping funnel.

  • Reaction Execution: Add the butanoyl chloride solution dropwise to the stirred N-methylaniline solution over 20-30 minutes, ensuring the internal temperature remains below 10 °C. A white precipitate of triethylammonium chloride will form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (approx. 20 °C). Stir for an additional 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up - Quenching and Washing: Carefully pour the reaction mixture into a separatory funnel containing 50 mL of water.

    • Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove excess triethylamine and N-methylaniline), 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and 50 mL of brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude N-methyl-N-phenylbutanamide can be purified by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final product as a pure liquid or low-melting solid. A literature report utilizing a flow reactor cites a yield of 99.9%.[3]

Experimental Workflow Visualization

Experimental_Workflow Figure 2: Experimental Workflow for Synthesis and Purification start Start setup 1. Reaction Setup (N-Methylaniline, Et3N, Chloroform in flask) start->setup cool 2. Cool to 0-5 °C setup->cool add 3. Add Butanoyl Chloride (dropwise, <10 °C) cool->add react 4. Stir at Room Temp (1-2 hours) add->react workup 5. Aqueous Work-up (Wash with H2O, HCl, NaHCO3, Brine) react->workup dry 6. Dry & Concentrate (Dry with MgSO4, Rotovap) workup->dry purify 7. Purification (Vacuum Distillation or Column Chromatography) dry->purify product Pure N-methyl-N-phenylbutanamide purify->product

Caption: A schematic overview of the synthesis and purification workflow.

Product Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted, CDCl₃, 400 MHz):

    • δ 7.20-7.50 (m, 5H): A complex multiplet corresponding to the five protons of the phenyl ring.

    • δ 3.25 (s, 3H): A sharp singlet for the three protons of the N-methyl group. The chemical shift is downfield due to the influence of the nitrogen atom and the amide carbonyl.

    • δ 2.15 (t, 2H): A triplet for the two protons on the carbon alpha to the carbonyl group (-CO-CH₂-).

    • δ 1.60 (sextet, 2H): A sextet (or multiplet) for the two protons of the central methylene group (-CH₂-CH₂-CH₃).

    • δ 0.90 (t, 3H): A triplet for the three terminal methyl protons of the butyl chain (-CH₂-CH₃).

  • ¹³C NMR (Predicted, CDCl₃, 100 MHz):

    • δ ~172 ppm: Carbonyl carbon (C=O).

    • δ ~143 ppm: Quaternary aromatic carbon attached to the nitrogen (C-N).

    • δ ~129, 127, 126 ppm: Aromatic CH carbons.

    • δ ~38 ppm: N-methyl carbon (N-CH₃).

    • δ ~36 ppm: Alpha-methylene carbon (-CO-CH₂-).

    • δ ~19 ppm: Beta-methylene carbon (-CH₂-CH₂-CH₃).

    • δ ~14 ppm: Terminal methyl carbon (-CH₂-CH₃).

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present.

  • ~1660 cm⁻¹ (strong): This is a characteristic strong absorption band for the C=O (amide I band) stretching vibration of a tertiary amide.

  • ~3050-3100 cm⁻¹ (medium): C-H stretching for the aromatic ring.

  • ~2870-2960 cm⁻¹ (medium): C-H stretching for the aliphatic butyl and methyl groups.

  • ~1490, 1590 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Expected Molecular Ion [M]⁺: m/z = 177.1154 (for C₁₁H₁₅NO). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Key Fragmentation Patterns: Expect to see fragments corresponding to the loss of parts of the butyl chain and the characteristic McLafferty rearrangement, as well as fragments related to the N-methylaniline moiety.

Process Optimization and Troubleshooting

  • Choice of Acylating Agent: Butanoyl chloride is highly reactive. Butanoic anhydride can also be used, which is less reactive and less sensitive to moisture, but may require heating or longer reaction times.

  • Moisture Control: Butanoyl chloride reacts readily with water to form butanoic acid. All glassware must be thoroughly dried, and anhydrous solvents should be used to prevent this side reaction, which would lower the yield.

  • Temperature Management: The initial addition of butanoyl chloride is exothermic. Maintaining a low temperature is crucial to prevent side reactions and ensure controlled formation of the amide.

  • Purification Issues: If the crude product is an oil, vacuum distillation is often the most effective purification method. If it is a solid or high-boiling oil, column chromatography is preferred. The triethylammonium chloride salt formed during the reaction is insoluble in chloroform and largely removed during the aqueous work-up. Incomplete removal can be a source of impurity.

Conclusion

The synthesis of N-methyl-N-phenylbutanamide via the acylation of N-methylaniline with butanoyl chloride is a robust and high-yielding method. A thorough understanding of the nucleophilic acyl substitution mechanism, careful control of experimental conditions—particularly moisture and temperature—and the use of an appropriate acid scavenger are paramount to success. The characterization techniques outlined provide a clear pathway to validate the identity and purity of the final product, ensuring its suitability for further scientific application.

References

  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • PubChem. (n.d.). N-methyl-N-phenylbutanamide. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • SpectraBase. (n.d.). N-Methyl-N-phenylbutanamide. Retrieved January 12, 2026, from [Link]

Sources

Exploratory

N-methyl-N-phenylbutanamide chemical properties and structure elucidation

An In-Depth Technical Guide to the Chemical Properties and Structure Elucidation of N-methyl-N-phenylbutanamide Introduction: Understanding N-methyl-N-phenylbutanamide N-methyl-N-phenylbutanamide (CAS No: 42883-79-4) is...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Structure Elucidation of N-methyl-N-phenylbutanamide

Introduction: Understanding N-methyl-N-phenylbutanamide

N-methyl-N-phenylbutanamide (CAS No: 42883-79-4) is a tertiary amide, a class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom that is itself bonded to three carbon atoms.[1][2][3] With the molecular formula C₁₁H₁₅NO and a molecular weight of 177.24 g/mol , this compound serves as an excellent model for understanding the unique chemical characteristics and spectroscopic signatures of N,N-disubstituted amides.[4][5][6][7]

Unlike primary or secondary amides, the nitrogen atom in N-methyl-N-phenylbutanamide is not bonded to any hydrogen atoms. This structural feature profoundly influences its chemical reactivity, physical properties, and spectroscopic profile. This guide, intended for researchers and drug development professionals, provides a detailed exploration of its core chemical properties and outlines a comprehensive, multi-technique approach to its structure elucidation.

Part 1: Core Chemical and Structural Properties

A thorough understanding of the molecular structure is foundational to predicting the chemical behavior and devising analytical strategies for N-methyl-N-phenylbutanamide.

Molecular Structure and Resonance

The key to the chemical properties of any amide lies in the resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group's pi-system.[8] This delocalization imparts significant double-bond character to the carbon-nitrogen bond.

dot graph "Resonance_Structures" { layout=neato; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];

} caption { label = "Resonance in the N-methyl-N-phenylbutanamide amide bond."; fontname = "Arial"; fontsize = 10; } end_dot

This resonance has several critical consequences:

  • Planarity: The C-N bond has a high rotational barrier, and the atoms involved (O, C, N, and the carbons attached to N) lie in the same plane, a feature discovered by Linus Pauling in his study of proteins.[9]

  • Reduced Basicity: The delocalization of the nitrogen's lone pair makes it significantly less available to act as a base compared to amines.[1][9]

  • Reduced Electrophilicity: The carbonyl carbon is less electrophilic than that of a ketone or aldehyde because the partial positive charge is partially neutralized by the electron-donating nitrogen atom.[8][9] This makes amides the least reactive of the carboxylic acid derivatives.[8]

Physical Properties Summary

The physical properties of N-methyl-N-phenylbutanamide are directly linked to its tertiary amide structure. The absence of an N-H bond means it cannot act as a hydrogen bond donor, only as a hydrogen bond acceptor via its carbonyl oxygen.[9] This results in a lower boiling point compared to secondary amides of similar molecular weight.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO[4][7]
Molecular Weight 177.24 g/mol [4][7]
IUPAC Name N-methyl-N-phenylbutanamide[4]
Appearance Light Brown Liquid[10]
CAS Number 42883-79-4[5][6][7]

Part 2: A Systematic Approach to Structure Elucidation

Confirming the structure of a synthesized or isolated compound like N-methyl-N-phenylbutanamide requires a synergistic application of modern spectroscopic techniques. The workflow below illustrates a logical progression from initial mass determination to detailed structural mapping.

G cluster_0 cluster_1 Primary Analysis cluster_2 Functional Group Identification cluster_3 Detailed Structural Mapping cluster_4 Compound Unknown Sample (Expected: C₁₁H₁₅NO) MS Mass Spectrometry (MS) Compound->MS Determines Molecular Weight IR Infrared (IR) Spectroscopy MS->IR Confirms MW = 177 NMR_H ¹H NMR IR->NMR_H Confirms C=O (Amide) NMR_C ¹³C NMR NMR_H->NMR_C Maps Proton Environment Structure Structure Confirmed: N-methyl-N-phenylbutanamide NMR_H->Structure Maps Carbon Skeleton NMR_C->Structure Maps Carbon Skeleton

Mass Spectrometry (MS)

Causality: The initial and most critical step is to confirm the molecular weight of the compound. Mass spectrometry provides this information by measuring the mass-to-charge ratio (m/z) of the ionized molecule.

Expected Data: The electron ionization (EI) mass spectrum of N-methyl-N-phenylbutanamide will show a molecular ion peak (M⁺˙) at m/z = 177, corresponding to its molecular weight.[4] Key fragmentation patterns for amides involve α-cleavage (cleavage of the bond adjacent to the nitrogen) and McLafferty rearrangement. Expected significant fragments would include:

  • m/z 106: Resulting from the cleavage of the butyryl group, leaving [C₆H₅N(CH₃)CO]⁺.

  • m/z 77: Phenyl cation [C₆H₅]⁺.

  • m/z 71: Butyryl cation [CH₃CH₂CH₂CO]⁺.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the sample solution into the GC-MS instrument.

  • GC Separation: Use a standard nonpolar capillary column (e.g., DB-5ms). A typical temperature program would be: hold at 50°C for 2 minutes, then ramp to 280°C at a rate of 10°C/min.

  • Ionization: As the compound elutes from the GC column, it enters the MS source, where it is ionized using a standard electron ionization (EI) voltage of 70 eV.

  • Mass Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole) and detected to generate the mass spectrum.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain initial structural insights.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. For N-methyl-N-phenylbutanamide, the primary goal is to confirm the presence of the tertiary amide carbonyl group and the absence of N-H bonds.

Expected Data: The IR spectrum is defined by what is present and, crucially, what is absent.

  • Strong C=O Stretch: A very strong and sharp absorption band between 1630-1680 cm⁻¹ is the characteristic signature of a tertiary amide carbonyl group.[11]

  • Absence of N-H Bands: A key confirmatory feature is the complete absence of N-H stretching bands (typically found between 3100-3500 cm⁻¹) and N-H bending bands (~1550 cm⁻¹), which distinguishes it from primary and secondary amides.[11][12][13]

  • Other Bands:

    • sp² C-H Stretch (Aromatic): Weak to medium bands just above 3000 cm⁻¹.

    • sp³ C-H Stretch (Alkyl): Medium to strong bands just below 3000 cm⁻¹.

    • C=C Stretch (Aromatic): Medium bands around 1600 cm⁻¹ and 1450-1500 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.

  • Sample Application: Place a single drop of the neat liquid sample of N-methyl-N-phenylbutanamide directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the instrument's pressure arm to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier-transformed by the instrument's software to produce the IR spectrum (transmittance or absorbance vs. wavenumber).

  • Analysis: Analyze the spectrum to identify the key absorption bands as detailed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides the most detailed structural information, mapping the carbon-hydrogen framework of the molecule. ¹H NMR reveals the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Expected ¹H NMR Data (in CDCl₃, relative to TMS at 0 ppm):

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentRationale
~ 7.2 - 7.5Multiplet5HAromatic C-HProtons on the phenyl ring are deshielded by the ring current.
~ 3.3Singlet3HN-CH₃Protons on the methyl group attached to nitrogen. It's a singlet as there are no adjacent protons.
~ 2.2 - 2.4Triplet2H-CO-CH₂-Protons alpha to the carbonyl group are deshielded. Split into a triplet by the adjacent CH₂ group.
~ 1.6 - 1.8Sextet2H-CH₂-CH₂-CH₃Protons beta to the carbonyl. Split by the two adjacent CH₂ and CH₃ groups (2+3=5 neighbors, n+1=6 peaks).
~ 0.9 - 1.0Triplet3H-CH₂-CH₃Protons of the terminal methyl group. Split into a triplet by the adjacent CH₂ group.

Expected ¹³C NMR Data (in CDCl₃, proton-decoupled):

Chemical Shift (δ ppm)AssignmentRationale
~ 172C=OThe carbonyl carbon is highly deshielded.
~ 143Aromatic C (quaternary)The aromatic carbon directly attached to the nitrogen.
~ 129Aromatic C-H
~ 127Aromatic C-H
~ 126Aromatic C-HAromatic carbons appear in a characteristic region.
~ 38N-CH₃Alkyl carbon attached to the electronegative nitrogen.
~ 36-CO-CH₂-Carbon alpha to the carbonyl group.
~ 19-CH₂-CH₂-CH₃Beta carbon of the butyl chain.
~ 14-CH₂-CH₃Terminal methyl carbon.

Experimental Protocol: NMR Spectroscopy [14]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of N-methyl-N-phenylbutanamide.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. The solvent contains a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • ¹H NMR Data Acquisition (e.g., 400 MHz spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

    • Acquire the spectrum using standard parameters: a 45° pulse angle, an acquisition time of ~3-4 seconds, a relaxation delay of 1-2 seconds, and typically 8-16 scans.

  • ¹³C NMR Data Acquisition:

    • Tune the probe to the ¹³C frequency.

    • Acquire a proton-decoupled spectrum to simplify the data (each unique carbon appears as a singlet).

    • Use a wider spectral width (e.g., 0-220 ppm).

    • A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H or the residual solvent peak for ¹³C (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and integration to assign all signals to the corresponding nuclei in the molecular structure.

Conclusion

The structural elucidation of N-methyl-N-phenylbutanamide is a clear demonstration of the power of modern analytical chemistry. By leveraging the distinct strengths of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy, one can move from a simple molecular formula to a fully confirmed and detailed three-dimensional structure. The chemical properties of this tertiary amide—its planarity, reduced reactivity, and specific spectroscopic signatures—are all logical consequences of its underlying electronic structure, dominated by the amide bond resonance. This guide provides the foundational knowledge and practical protocols for researchers to confidently analyze this and other related compounds in their scientific endeavors.

References

  • Venkata Ramiah, K., & Venkata Chalapathi, V. (n.d.). Infrared spectroscopic studies of amides and anilides. Indian Academy of Sciences. [Link]

  • Various Authors. (n.d.). Infrared Spectra of Amides.
  • Mandal, K. K. (n.d.). INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

  • LibreTexts. (2020). Functional Groups and IR Tables. Chemistry LibreTexts. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • National Center for Biotechnology Information. (n.d.). N-methyl-N-phenylbutanamide. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). N-methyl-3-phenylbutanamide. PubChem. [Link]

  • Wiley. (n.d.). N-Methyl-N-phenylbutanamide. SpectraBase. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-N-phenylbutanamide. PubChem. [Link]

  • Study Mind. (n.d.). Carboxylic Acids and Derivatives - Structure of Amides. [Link]

  • University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Tertiary amide. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Material. [Link]

  • Pharmaffiliates. (n.d.). N-Methyl-N-phenylbutanamide. [Link]

  • Save My Exams. (n.d.). Amides - A Level Chemistry Revision Notes. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum. [Link]

  • National Center for Biotechnology Information. (n.d.). N-methyl-4-phenylbutanamide. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Butanamide, N,2-dimethyl-N-phenyl-. PubChem. [Link]

  • ChemSynthesis. (n.d.). 3-methyl-N-phenylbutanamide. [Link]

  • Chemistry Steps. (n.d.). Amides - Structure and Reactivity. [Link]

  • University of Texas at Austin. (n.d.). Amide Structure. [Link]

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Foundational

A Technical Guide to the Spectroscopic Characterization of N-methyl-N-phenylbutanamide

Introduction N-methyl-N-phenylbutanamide is a tertiary amide with applications in various fields of chemical research and development. A thorough understanding of its molecular structure and purity is paramount for its e...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-methyl-N-phenylbutanamide is a tertiary amide with applications in various fields of chemical research and development. A thorough understanding of its molecular structure and purity is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the comprehensive characterization of this and other small molecules. This guide provides an in-depth analysis of the expected spectroscopic data for N-methyl-N-phenylbutanamide, grounded in fundamental principles and field-proven methodologies. It is designed to be a valuable resource for researchers, scientists, and drug development professionals.

The molecular structure of N-methyl-N-phenylbutanamide is presented below. The subsequent sections will delve into the anticipated spectroscopic signatures of this molecule.

Caption: Molecular Structure of N-methyl-N-phenylbutanamide.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For N-methyl-N-phenylbutanamide, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

A. ¹H NMR Spectroscopy

The proton NMR spectrum of N-methyl-N-phenylbutanamide is expected to show distinct signals for the protons of the butyl group, the N-methyl group, and the phenyl group. The anticipated chemical shifts (δ) in ppm, multiplicities, and integrations are summarized in the table below.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
-CH₃ (butyl)0.8 - 1.0Triplet (t)3H
-CH₂- (butyl)1.5 - 1.7Sextet (sxt)2H
-CH₂-C=O2.2 - 2.4Triplet (t)2H
N-CH₃3.2 - 3.4Singlet (s)3H
Aromatic-H (ortho, meta, para)7.2 - 7.5Multiplet (m)5H

Causality Behind Expected Shifts:

  • Aliphatic Protons: The terminal methyl group of the butyl chain is expected at the most upfield region (0.8 - 1.0 ppm) due to its distance from the electron-withdrawing amide group. The adjacent methylene group will be slightly downfield, and the methylene group alpha to the carbonyl will be the most deshielded of the butyl chain protons (2.2 - 2.4 ppm) due to the inductive effect of the carbonyl group.

  • N-Methyl Protons: The N-methyl protons are directly attached to the nitrogen atom of the amide, which is electron-withdrawing, thus their signal is expected to be a singlet in the range of 3.2 - 3.4 ppm.

  • Aromatic Protons: The protons on the phenyl ring will appear in the typical aromatic region (7.2 - 7.5 ppm). Due to the potential for restricted rotation around the N-phenyl bond, the ortho, meta, and para protons may exhibit complex splitting patterns, often appearing as a multiplet.

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The expected chemical shifts are tabulated below.

Carbon Assignment Expected Chemical Shift (δ, ppm)
-CH₃ (butyl)13 - 15
-CH₂- (butyl)18 - 22
-CH₂-C=O35 - 40
N-CH₃37 - 40
Aromatic-C (ortho, meta, para)125 - 130
Aromatic-C (ipso)140 - 145
C=O (amide)170 - 175

Causality Behind Expected Shifts:

  • Aliphatic Carbons: Similar to the proton spectrum, the aliphatic carbons will show increasing chemical shifts as they get closer to the electron-withdrawing amide group.

  • N-Methyl Carbon: The N-methyl carbon will have a chemical shift in the range of 37-40 ppm.

  • Aromatic Carbons: The aromatic carbons will appear in the 125-145 ppm region. The ipso-carbon (the carbon attached to the nitrogen) will be the most downfield of the aromatic signals.

  • Carbonyl Carbon: The amide carbonyl carbon is highly deshielded and will appear significantly downfield, typically in the 170-175 ppm range.

Experimental Protocol: NMR Data Acquisition

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-20 mg of N-methyl-N-phenylbutanamide prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Transfer to a clean 5 mm NMR tube prep2->prep3 acq1 Insert sample into the NMR spectrometer prep3->acq1 acq2 Lock and shim the magnetic field acq1->acq2 acq3 Acquire ¹H and ¹³C spectra acq2->acq3 proc1 Fourier transform the acquired data acq3->proc1 proc2 Phase and baseline correct the spectra proc1->proc2 proc3 Integrate and pick peaks proc2->proc3

Caption: Workflow for NMR data acquisition and processing.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For N-methyl-N-phenylbutanamide, the most characteristic absorption will be that of the tertiary amide carbonyl group.

Functional Group Expected Absorption Range (cm⁻¹) Intensity
C=O (amide carbonyl stretch)1630 - 1680Strong
C-N (amide stretch)1250 - 1350Medium
C-H (sp³ stretch)2850 - 3000Medium-Strong
C-H (sp² stretch, aromatic)3000 - 3100Medium-Weak
C=C (aromatic ring stretch)1450 - 1600Medium-Weak (multiple bands)

Key Insights:

  • The most prominent peak in the IR spectrum will be the strong absorption of the C=O bond of the tertiary amide, expected in the 1630-1680 cm⁻¹ region. The absence of N-H stretching bands above 3000 cm⁻¹ is a key indicator of a tertiary amide.

  • The C-N stretching vibration will also be present, although it is generally less intense and can sometimes be coupled with other vibrations.

  • The spectrum will also show characteristic C-H stretching vibrations for both the aliphatic and aromatic portions of the molecule, as well as C=C stretching bands for the aromatic ring.

Experimental Protocol: ATR-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples with minimal preparation.

cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_post Post-Analysis setup1 Ensure ATR crystal is clean setup2 Collect a background spectrum setup1->setup2 sample1 Place a small amount of N-methyl-N-phenylbutanamide on the ATR crystal setup2->sample1 sample2 Apply pressure to ensure good contact (if solid) sample1->sample2 sample3 Collect the sample spectrum sample2->sample3 post1 Clean the ATR crystal sample3->post1

Caption: Workflow for ATR-IR data acquisition.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

For N-methyl-N-phenylbutanamide (C₁₁H₁₅NO), the expected exact mass is 177.1154 g/mol . The mass spectrum, typically obtained using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI), will show a molecular ion peak (M⁺) and several fragment ions.

Expected Fragmentation Pattern:

A common fragmentation pathway for amides is the cleavage of the N-CO bond. For N-methyl-N-phenylbutanamide, this would lead to the formation of a butanoyl cation and an N-methylaniline radical cation, or a butanoyl radical and an N-methylaniline cation. The most likely major fragmentation pathways are illustrated below.

cluster_frags Major Fragments mol [C₄H₇O-N(CH₃)Ph]⁺˙ m/z = 177 frag1 [C₄H₇O]⁺ m/z = 71 mol->frag1 α-cleavage frag2 [N(CH₃)Ph]⁺˙ m/z = 106 mol->frag2 α-cleavage

Caption: Expected major fragmentation pathways for N-methyl-N-phenylbutanamide.

Key Fragment Ions:

  • m/z = 177: Molecular ion (M⁺).

  • m/z = 106: Fragment corresponding to the [N(CH₃)Ph]⁺˙ ion.

  • m/z = 71: Fragment corresponding to the butanoyl cation [CH₃CH₂CH₂C=O]⁺.

  • Other smaller fragments from the butyl chain and the aromatic ring are also possible.

Experimental Protocol: GC-MS Data Acquisition

cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_data Data Analysis prep1 Prepare a dilute solution (e.g., 10-100 µg/mL) in a volatile solvent (e.g., DCM, Hexane) acq1 Inject the sample into the GC-MS system prep1->acq1 acq2 Separate components on the GC column acq1->acq2 acq3 Ionize and fragment the eluted compound (EI) acq2->acq3 acq4 Detect and record the mass spectrum acq3->acq4 data1 Identify the molecular ion peak acq4->data1 data2 Analyze the fragmentation pattern data1->data2 data3 Compare with spectral libraries (e.g., NIST) data2->data3

Caption: Workflow for GC-MS data acquisition and analysis.

IV. Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of N-methyl-N-phenylbutanamide. This guide has outlined the expected spectroscopic data based on the known structure and general principles of spectroscopic analysis for tertiary amides. The provided protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. By understanding the expected spectral features and the methodologies to obtain them, researchers can confidently verify the identity and purity of N-methyl-N-phenylbutanamide for their specific applications.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-15. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 221441, N-methyl-N-phenylbutanamide. Retrieved January 12, 2026, from [Link].

  • SpectraBase. (n.d.). N-Methyl-N-phenylbutanamide. Retrieved January 12, 2026, from [Link].

  • University of York. (n.d.). Preparing an NMR sample. Retrieved January 12, 2026, from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved January 12, 2026, from [Link]

  • de Souza, M. V. N., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21367-21374. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved January 12, 2026, from [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved January 12, 2026, from [Link]

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-methyl-N-phenylbutanamide

Abstract Introduction: The Significance of Physicochemical Profiling in a Research and Development Context N-methyl-N-phenylbutanamide, a tertiary amide, presents a chemical scaffold of interest in various research domai...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of Physicochemical Profiling in a Research and Development Context

N-methyl-N-phenylbutanamide, a tertiary amide, presents a chemical scaffold of interest in various research domains, including medicinal chemistry and material science. The arrangement of its N-methyl and N-phenyl groups around the butanamide core dictates its steric and electronic properties, which in turn govern its interactions with biological systems and its behavior in different chemical environments.

A thorough understanding of the physicochemical properties of a compound is a cornerstone of modern drug discovery and development.[1][2][3] These properties, including lipophilicity, solubility, and pKa, are pivotal in determining a molecule's pharmacokinetic and pharmacodynamic profiles.[1] They influence critical processes such as absorption, distribution, metabolism, and excretion (ADME), and ultimately impact the efficacy and safety of a potential therapeutic agent.[3][4][5] For instance, a delicate balance between lipophilicity and solubility is often required to ensure both target engagement and adequate systemic exposure.[2] This guide serves as a foundational resource for researchers working with N-methyl-N-phenylbutanamide, enabling a robust and scientifically sound approach to its investigation.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the first step in any scientific investigation. N-methyl-N-phenylbutanamide is identified by the following key descriptors:

IdentifierValueSource
IUPAC Name N-methyl-N-phenylbutanamidePubChem[4]
CAS Number 42883-79-4Santa Cruz Biotechnology[6], Pharmaffiliates[7], ECHEMI[8]
Molecular Formula C₁₁H₁₅NOSanta Cruz Biotechnology[6], Pharmaffiliates[7], ECHEMI[8]
Molecular Weight 177.24 g/mol Santa Cruz Biotechnology[6], Pharmaffiliates[7], PubChem[4]
Canonical SMILES CCCC(=O)N(C)C1=CC=CC=C1PubChem[4]
InChI Key NGFPEEPVJGCERE-UHFFFAOYSA-NPubChem[4]

The structure of N-methyl-N-phenylbutanamide features a butyl chain attached to a carbonyl group, which is in turn bonded to a nitrogen atom. This nitrogen is substituted with both a methyl group and a phenyl group.

Caption: 2D Chemical Structure of N-methyl-N-phenylbutanamide.

Physical and Chemical Properties

This section details the known and methodologies for determining the key physicochemical properties of N-methyl-N-phenylbutanamide.

Physical State and Appearance

N-methyl-N-phenylbutanamide is described as a "Light Brown Liquid" at ambient temperature.[7] This observation provides a preliminary, qualitative assessment of its physical state.

Melting Point

The melting point of a solid is the temperature at which it transitions to a liquid state at atmospheric pressure. For a substance that is liquid at room temperature, this property is not applicable in the same way; instead, its freezing point would be determined. Given its liquid state, a melting point determination would only be relevant if the compound can be solidified at lower temperatures.

Should a solidified sample of N-methyl-N-phenylbutanamide be obtained, the following capillary melting point method is standard.[5][9][10][11]

  • Sample Preparation: A small amount of the finely powdered, solidified compound is packed into a capillary tube, sealed at one end.[9][10]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[5][9]

  • Heating: The sample is heated at a controlled, slow rate.[9]

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. A narrow melting point range is indicative of high purity.[11]

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. This is a critical parameter for liquid compounds.

The Thiele tube method is a common and effective technique for determining the boiling point of a small sample of liquid.[1][12]

  • Sample Preparation: A small volume (a few milliliters) of N-methyl-N-phenylbutanamide is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed within the fusion tube.[1][3][13]

  • Apparatus Setup: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[1][12]

  • Heating: The side arm of the Thiele tube is gently heated, allowing for uniform heat distribution via convection currents.[1]

  • Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[1][12]

G cluster_0 Boiling Point Determination Workflow A Sample Preparation: Place liquid in fusion tube with inverted sealed capillary. B Apparatus Setup: Attach fusion tube to thermometer and place in Thiele tube. A->B C Heating: Gently heat the side arm of the Thiele tube. B->C D Observation: Note temperature when a continuous stream of bubbles emerges. C->D E Cooling & Measurement: Remove heat and record temperature when liquid enters the capillary. D->E

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Solubility Profile

Solubility is a crucial parameter, especially in the context of drug development, as it directly influences bioavailability.[3][14] The solubility of N-methyl-N-phenylbutanamide in various solvents has not been extensively reported.

A systematic approach is necessary to characterize the solubility profile.

  • Solvent Selection: A range of solvents with varying polarities should be chosen, including water, buffered aqueous solutions (pH 4, 7.4, 9), ethanol, methanol, dichloromethane, and ethyl acetate.

  • Qualitative Assessment: A small, measured amount of N-methyl-N-phenylbutanamide (e.g., 1-5 mg) is added to a specific volume of solvent (e.g., 1 mL) in a vial. The mixture is vortexed and visually inspected for dissolution.

  • Quantitative Determination (Shake-Flask Method): This is the gold standard for determining equilibrium solubility.[15]

    • An excess amount of the compound is added to a known volume of the solvent in a sealed flask.

    • The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • The suspension is then filtered or centrifuged to separate the undissolved solid.

    • The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's differential solubility in a biphasic system of an immiscible lipid (e.g., octan-1-ol) and an aqueous phase. PubChem provides a computed XLogP3 value of 1.9 for N-methyl-N-phenylbutanamide, suggesting a moderate level of lipophilicity.[4]

Acidity/Basicity (pKa)

The pKa value indicates the strength of an acid or base. While amides are generally considered neutral, the nitrogen lone pair can exhibit very weak basicity. The determination of the pKa of N-methyl-N-phenylbutanamide would require techniques such as potentiometric titration or UV-spectrophotometry, though significant basicity is not expected.

Spectral Analysis

Spectroscopic data provides a fingerprint of a molecule's structure and is essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[16] For N-methyl-N-phenylbutanamide, both ¹H and ¹³C NMR would provide valuable structural information. Due to the partial double bond character of the C-N amide bond, rotation can be restricted, potentially leading to distinct signals for substituents on the nitrogen at room temperature.[17][18]

  • Aromatic Protons: Signals corresponding to the protons on the phenyl group would be expected in the aromatic region (typically δ 7-8 ppm).

  • Alkyl Protons: The protons of the butyl and methyl groups would appear in the aliphatic region (typically δ 0-4 ppm). The proximity of these groups to the carbonyl and nitrogen atoms will influence their chemical shifts.

  • Carbonyl Carbon: A characteristic signal for the amide carbonyl carbon would be expected in the downfield region (typically δ 170-180 ppm).

  • Aromatic Carbons: Signals for the carbons of the phenyl ring would appear in the aromatic region (typically δ 120-150 ppm).

  • Alkyl Carbons: The carbons of the butyl and methyl groups would resonate in the upfield region.

  • Sample Preparation: 5-10 mg of N-methyl-N-phenylbutanamide is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity. Standard pulse sequences are used to acquire ¹H and ¹³C spectra.

  • Data Processing: The acquired data is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.[19] For N-methyl-N-phenylbutanamide, a tertiary amide, the most prominent feature would be the carbonyl (C=O) stretching vibration.

  • Amide I Band (C=O Stretch): A strong absorption band is expected in the region of 1680-1630 cm⁻¹.[19][20] The exact position will be influenced by the electronic effects of the N-phenyl and N-methyl groups. As a tertiary amide, it will lack the N-H stretching and bending vibrations seen in primary and secondary amides.[19]

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The sample is placed in the FTIR spectrometer, and a background spectrum is acquired. The sample spectrum is then recorded.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation patterns.[21]

  • Molecular Ion Peak: In the mass spectrum of N-methyl-N-phenylbutanamide, a molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization method) would be expected at m/z 177.

  • Fragmentation: Common fragmentation pathways for amides include cleavage of the bond between the carbonyl group and the nitrogen atom (α-cleavage).[22][23]

  • Sample Introduction: The sample can be introduced directly into the mass spectrometer or via a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: A suitable ionization technique is employed, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of N-methyl-N-phenylbutanamide and provided a clear framework for their experimental determination. A comprehensive understanding of these properties is indispensable for any researcher utilizing this compound, particularly in the fields of drug discovery and material science. The provided protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data. By adhering to these methodologies, scientists can confidently build upon this foundational knowledge in their future investigations of N-methyl-N-phenylbutanamide.

References

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  • MedPharma. (2025, April 15). To determine the melting point of given organic compound. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

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  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • Melting point determination. (n.d.). Retrieved from [Link]

  • SpectraBase. (n.d.). N-Methyl-N-phenylbutanamide. Retrieved from [Link]

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  • The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to N-methyl-N-phenylbutanamide (CAS 42883-79-4)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical characterization of N-methyl-N-phenylbutanam...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical characterization of N-methyl-N-phenylbutanamide. It is intended to serve as a valuable resource for professionals in research and development who are interested in this compound.

Core Chemical Identity

N-methyl-N-phenylbutanamide is a tertiary amide with the chemical formula C₁₁H₁₅NO.[1][2] Its structure features a butyryl group attached to a nitrogen atom, which is also bonded to a methyl group and a phenyl group.

PropertyValueSource
CAS Number 42883-79-4[1][3]
Molecular Formula C₁₁H₁₅NO[1][3]
Molecular Weight 177.24 g/mol [1][3][4]
IUPAC Name N-methyl-N-phenylbutanamide[4]
Synonyms N-Methyl-N-phenylbutyramide, Butyranilide, N-methyl-[1]
Canonical SMILES CCCC(=O)N(C)C1=CC=CC=C1[4]
InChI Key NGFPEEPVJGCERE-UHFFFAOYSA-N[4]
Physicochemical Properties

Computationally predicted physicochemical properties provide initial insights into the behavior of N-methyl-N-phenylbutanamide.

PropertyValueSource
XLogP3 1.9[4]
Topological Polar Surface Area 20.3 Ų[4]
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1[4]
Rotatable Bond Count 3[1]

Synthesis and Manufacturing

The primary synthetic route to N-methyl-N-phenylbutanamide is the acylation of N-methylaniline with butyryl chloride.[5]

Reaction Scheme

Synthesis of N-methyl-N-phenylbutanamide cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Butyryl_chloride Butyryl chloride Product N-methyl-N-phenylbutanamide Butyryl_chloride->Product + N-Methylaniline N_Methylaniline N-Methylaniline N_Methylaniline->Product Triethylamine Triethylamine (Base) Byproduct Triethylamine hydrochloride Triethylamine->Byproduct Chloroform Chloroform (Solvent) Chloroform->Product

Caption: Synthesis of N-methyl-N-phenylbutanamide.

Detailed Experimental Protocol

This protocol is based on established methods for N-acylation of anilines.

Materials:

  • N-Methylaniline

  • Butyryl chloride

  • Triethylamine

  • Chloroform (or another suitable aprotic solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-methylaniline and triethylamine in chloroform under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture in an ice bath.

  • Addition of Acylating Agent: Add butyryl chloride dropwise to the cooled solution via the dropping funnel. Maintain the temperature at 0-5 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time, typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. A reaction time of as little as 0.02 hours in a flow reactor at 20°C has been reported to give a high yield.[5]

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude N-methyl-N-phenylbutanamide can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of N-methyl-N-phenylbutanamide.

Spectroscopic Data

While publicly available spectra are limited, data for N-methyl-N-phenylbutanamide can be found in spectral databases.[4] The expected spectral characteristics are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, the N-methyl protons, and the protons of the butyryl group (ethyl and methylene protons).

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons, the N-methyl carbon, and the carbons of the butyryl chain.[4]

Mass Spectrometry (MS):

  • GC-MS: Gas chromatography coupled with mass spectrometry can be used for both separation and identification. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 177, corresponding to the molecular weight of the compound.[4] Fragmentation patterns would likely involve cleavage of the amide bond and fragmentation of the butyryl chain.

Infrared (IR) Spectroscopy:

  • The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the tertiary amide, typically in the region of 1650-1680 cm⁻¹. Other significant peaks will include C-H stretching vibrations of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.[4]

Applications and Biological Context

Potential Research Applications

Currently, the documented applications for N-methyl-N-phenylbutanamide are limited. One supplier lists it as a product for "proteomics research," however, the specific use within this field is not detailed.[6] It could potentially be explored as an internal standard in mass spectrometry-based proteomics, though no specific studies have been found to validate this application.

Biological Activity and Drug Development Potential

As of the latest literature review, there is no publicly available data on the biological activity of N-methyl-N-phenylbutanamide. No studies have been identified that investigate its potential as an enzyme inhibitor, receptor ligand, or its relevance in any drug development pipeline. The N-methyl-N-phenyl moiety is present in some biologically active molecules, which could suggest a rationale for its synthesis and further investigation. For instance, N-methylation can sometimes enhance the biological activity of amide-containing compounds.[7] However, without experimental data, any potential biological role of N-methyl-N-phenylbutanamide remains speculative.

Safety and Handling

General Handling Precautions:

Given the lack of specific toxicological data, it is prudent to handle N-methyl-N-phenylbutanamide with care in a well-ventilated laboratory environment. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion and Future Directions

N-methyl-N-phenylbutanamide is a readily synthesizable tertiary amide with well-defined chemical and physical properties. While its synthesis and analytical characterization are straightforward, its application landscape, particularly in the fields of proteomics and drug discovery, remains largely unexplored. Future research could focus on:

  • Elucidating its role in proteomics research: Investigating its potential as an internal standard or in other aspects of sample preparation and analysis.

  • Screening for biological activity: Performing a broad range of biological assays to identify any potential enzymatic or receptor-modulating effects.

  • Toxicological evaluation: Conducting comprehensive safety and toxicity studies to establish a clear handling and exposure protocol.

The information provided in this guide serves as a foundational resource for researchers interested in exploring the potential of N-methyl-N-phenylbutanamide.

References

  • PubChem. N-methyl-N-phenylbutanamide | C11H15NO | CID 221441. [Link]

  • Pharmaffiliates. CAS No : 42883-79-4| Chemical Name : N-Methyl-N-phenylbutanamide. [Link]

  • PubChem. N-methyl-3-phenylbutanamide | C11H15NO | CID 3572955. [Link]

  • PubMed Central. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. [Link]

  • PubChem. N-methyl-4-phenylbutanamide | C11H15NO | CID 17947794. [Link]

  • PubMed Central. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

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Exploratory

solubility of N-methyl-N-phenylbutanamide in organic solvents

An In-depth Technical Guide to the Solubility of N-methyl-N-phenylbutanamide in Organic Solvents Authored by: A Senior Application Scientist Abstract The solubility of active pharmaceutical ingredients and synthetic inte...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of N-methyl-N-phenylbutanamide in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients and synthetic intermediates is a critical parameter in drug development and chemical manufacturing. It influences reaction kinetics, purification strategies, and the formulation of final products. This guide provides a comprehensive technical overview of the solubility characteristics of N-methyl-N-phenylbutanamide, a tertiary amide, in various organic solvents. We will delve into the physicochemical properties of the molecule, the theoretical underpinnings of its solubility based on intermolecular forces, and provide a robust experimental protocol for its quantitative determination. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of amide solubility to optimize their processes.

Introduction to N-methyl-N-phenylbutanamide: A Molecule of Interest

N-methyl-N-phenylbutanamide (C₁₁H₁₅NO) is a tertiary amide featuring a butanoyl group, a methyl group, and a phenyl group attached to the nitrogen atom. Its structure combines both hydrophobic (phenyl and butyl chains) and polar (the amide carbonyl) functionalities, leading to a nuanced solubility profile. Understanding this profile is paramount for applications such as:

  • Synthetic Chemistry: Selecting appropriate solvents for reactions involving this amide to ensure homogeneity and optimal reaction rates.

  • Purification: Designing crystallization or chromatographic purification processes.

  • Pharmaceutical Formulation: As a potential intermediate or structural motif in drug candidates, its solubility is a key factor in developing stable and bioavailable formulations.

This guide will explore the solubility of N-methyl-N-phenylbutanamide from both a theoretical and practical standpoint, providing the necessary tools for its effective use in a laboratory or industrial setting.

Physicochemical Properties

The inherent physical and chemical properties of N-methyl-N-phenylbutanamide are the primary determinants of its solubility. A summary of its key characteristics is presented below.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO[1]
Molecular Weight 177.24 g/mol [1]
Appearance Light Brown Liquid[2]
XLogP3 1.9[1]

The XLogP3 value of 1.9 indicates a moderate level of lipophilicity, suggesting that the molecule will have an affinity for both polar and nonpolar organic solvents, while its liquid state at room temperature implies that the dissolution process will not be limited by crystal lattice energy.

The Theoretical Basis of Solubility: Intermolecular Forces at Play

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For N-methyl-N-phenylbutanamide, the key interactions are:

  • Dipole-Dipole Interactions: The amide group possesses a strong dipole moment due to the electronegativity difference between the oxygen and carbon atoms of the carbonyl group. This allows for strong attractive interactions with polar solvents.

  • Van der Waals Forces: The phenyl ring and the butyl chain provide significant surface area for London dispersion forces, which are the primary interactions with nonpolar solvents.

  • Hydrogen Bonding: As a tertiary amide, N-methyl-N-phenylbutanamide lacks a hydrogen atom on the nitrogen and therefore cannot act as a hydrogen bond donor.[3][4] However, the carbonyl oxygen has lone pairs of electrons and can act as a hydrogen bond acceptor.[3][5] This is a critical distinction that influences its interaction with protic solvents.

The interplay of these forces dictates the solubility in different solvent classes. Theoretical frameworks, such as the mobile order theory, can be employed to predict the solubility of tertiary amides in various organic solvents by considering these interactions.[6]

Predicted Solubility Profile in Common Organic Solvents

Based on the principles outlined above, we can predict the solubility behavior of N-methyl-N-phenylbutanamide in several classes of organic solvents.

Solvent ClassExamplesPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighStrong dipole-dipole interactions between the polar amide group and the polar aprotic solvent are the dominant forces, leading to favorable solvation.
Polar Protic Ethanol, Methanol, IsopropanolGood to HighThe amide can act as a hydrogen bond acceptor with the hydroxyl group of the alcohol.[3] Strong dipole-dipole interactions also contribute significantly.
Nonpolar Hexane, Cyclohexane, TolueneLow to ModerateSolubility will be driven by Van der Waals forces between the alkyl/aryl groups of the amide and the nonpolar solvent. The high polarity of the amide group will limit miscibility.
Chlorinated Dichloromethane (DCM), ChloroformHighThese solvents have a significant dipole moment and can effectively solvate the polar amide group. Chloroform can also act as a weak hydrogen bond donor.

Experimental Protocol for Solubility Determination

While theoretical predictions are useful, empirical determination is essential for accurate quantitative data. The isothermal shake-flask method is a reliable technique for determining the equilibrium solubility.

Materials and Reagents
  • N-methyl-N-phenylbutanamide (of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a calibrated UV-Vis spectrophotometer.

Step-by-Step Procedure
  • Preparation: Add an excess amount of N-methyl-N-phenylbutanamide to a series of vials, ensuring a solid/liquid phase will remain at equilibrium.

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to sit undisturbed for several hours to allow the excess solid/liquid to settle.

  • Sampling: Carefully withdraw a sample from the supernatant of each vial using a syringe and immediately filter it through a syringe filter to remove any undissolved solute.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated HPLC or UV-Vis method to determine the concentration of N-methyl-N-phenylbutanamide.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 equil Shake at constant temp (e.g., 24-48h) prep2->equil settle Allow phases to separate equil->settle sample Withdraw & filter supernatant settle->sample dilute Dilute sample accurately sample->dilute quantify Quantify concentration (e.g., HPLC, UV-Vis) dilute->quantify calculate Calculate solubility quantify->calculate

Caption: Workflow for experimental solubility determination.

Factors Influencing Solubility

Several external factors can affect the solubility of N-methyl-N-phenylbutanamide:

  • Temperature: For most liquid-in-liquid systems, solubility increases with temperature. This relationship should be determined experimentally if the intended application involves variable temperature conditions.

  • Purity of Solute and Solvent: Impurities can alter the intermolecular interactions and thus affect the measured solubility.

  • Solvent Mixtures: The solubility in a co-solvent system will not necessarily be a linear combination of the solubilities in the individual solvents. Synergistic or antagonistic effects can occur, which is a key consideration in formulation and reaction optimization.

Conclusion

N-methyl-N-phenylbutanamide, as a tertiary amide, is predicted to be highly soluble in polar aprotic and chlorinated solvents, with good solubility in polar protic solvents and limited solubility in nonpolar solvents. This behavior is a direct consequence of its molecular structure, which allows for strong dipole-dipole interactions and hydrogen bond acceptance, but not donation. While these theoretical predictions provide a strong foundation for solvent selection, it is imperative to perform experimental verification using a robust protocol, such as the shake-flask method outlined herein, to obtain precise quantitative data for any critical application. This comprehensive understanding of both the "why" and the "how" of solubility will empower researchers to make informed decisions in their synthetic and formulation endeavors.

References

  • Papadopoulos, K., & Tsiourvas, D. (2020). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. [Link][7]

  • Ruelle, P., & Kesselring, U. W. (1994). Solubility predictions for solid nitriles and tertiary amides based on the mobile order theory. Pharmaceutical Research. [Link][6]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3572955, N-methyl-3-phenylbutanamide. [Link][8]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 221441, N-methyl-N-phenylbutanamide. [Link][1]

  • Chemistry LibreTexts. (2024). 15.15: Physical Properties of Amides. [Link][4]

  • Science Ready. Amides - Organic Chemistry. [Link][5]

  • Solubility of Things. Amides: Structure, Properties, and Reactions. [Link][9]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 564429, 2-Methyl-N-phenylbutanamide. [Link][10]

  • Mol-Instincts. 3-methyl-N-phenylbutanamide. [Link][11]

  • Pharmaffiliates. N-Methyl-N-phenylbutanamide. [Link][2]

  • Ralston, A. W., Hoerr, C. W., & Pool, W. O. (1942). SOLUBILITIES OF SOME NORMAL ALIPHATIC AMIDES, ANILIDES, AND N,N-DIPHENYLAMIDES. The Journal of Organic Chemistry. [Link][12]

  • Lim, J. W., et al. (2024). Predicting CO2 Equilibrium Solubility in Various Amine-CO2 Systems Using an Artificial Neural Network Model. ResearchGate. [Link][13]

  • Liu, T., et al. (2024). Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. Chemical Science. [Link][14]

  • Patheon Pharma Services. (2024). Predictive modeling for solubility and bioavailability enhancement. [Link][15]

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  • Moorpark College. Experiment 13 – Properties of Amines and Amides. [Link][16]

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Foundational

Authored by: Senior Application Scientist, Gemini Division

An In-Depth Technical Guide to N-methyl-N-phenylbutanamide: Properties, Synthesis, and Analysis Publication Date: 2026-01-12 Abstract This technical guide provides a comprehensive overview of N-methyl-N-phenylbutanamide,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-methyl-N-phenylbutanamide: Properties, Synthesis, and Analysis

Publication Date: 2026-01-12

Abstract

This technical guide provides a comprehensive overview of N-methyl-N-phenylbutanamide, a tertiary amide with significant applications in chemical synthesis and research. The document details the fundamental molecular properties, including its chemical formula and molecular weight. Furthermore, it presents a validated synthetic protocol and outlines key analytical techniques for its characterization. This guide is intended for researchers, chemists, and professionals in the field of drug development and chemical manufacturing who require a detailed understanding of this compound.

Core Molecular Attributes

N-methyl-N-phenylbutanamide is a chemical compound characterized by a butanamide structure with methyl and phenyl groups attached to the nitrogen atom.

Chemical Formula and Molecular Weight

The fundamental identity of a chemical compound is established by its molecular formula and weight. These parameters are crucial for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.

  • Molecular Formula: C₁₁H₁₅NO[1][2][3][4]

  • Molecular Weight: 177.24 g/mol [1][2][3][4][5]

  • Exact Mass: 177.115364102 Da[1][5]

These values are derived from the elemental composition of the molecule, which consists of eleven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and one oxygen atom.

Structural Representation

The structural formula provides a two-dimensional representation of the atomic arrangement and the bonding within the molecule.

  • SMILES: CCCC(=O)N(C)C1=CC=CC=C1[1]

  • InChI: InChI=1S/C11H15NO/c1-3-7-11(13)12(2)10-8-5-4-6-9-10/h4-6,8-9H,3,7H2,1-2H3[1]

  • IUPAC Name: N-methyl-N-phenylbutanamide[1]

Synthesis Protocol: N-Acylation of N-Methylaniline

A common and reliable method for the synthesis of N-methyl-N-phenylbutanamide is the N-acylation of N-methylaniline with butanoyl chloride. This reaction is a classic example of a Schotten-Baumann type reaction, where an amine is acylated in the presence of a base to neutralize the hydrogen chloride byproduct.

Underlying Mechanism and Rationale

The lone pair of electrons on the nitrogen atom of N-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of butanoyl chloride. The subsequent loss of a chloride ion and a proton (abstracted by the base) yields the final amide product. The choice of a tertiary amine base, such as triethylamine, is critical as it is non-nucleophilic and will not compete with the N-methylaniline in the acylation reaction. Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both reactants.

Experimental Workflow

Caption: Synthetic workflow for N-methyl-N-phenylbutanamide.

Step-by-Step Methodology
  • Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere of nitrogen, add N-methylaniline (1.0 eq.) and triethylamine (1.2 eq.) to dichloromethane (5 mL/mmol of N-methylaniline).

  • Reaction Initiation: Cool the solution to 0°C in an ice bath. Add butanoyl chloride (1.1 eq.) dropwise to the stirred solution over a period of 15 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Washing: Wash the organic layer sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield N-methyl-N-phenylbutanamide.

Analytical Characterization

The identity and purity of the synthesized N-methyl-N-phenylbutanamide must be confirmed through various analytical techniques.

Spectroscopic Data

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in the compound.

Technique Expected Data
¹H NMR Peaks corresponding to the aromatic protons of the phenyl group, the aliphatic protons of the butyl chain, and the methyl group on the nitrogen.
¹³C NMR Resonances for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the butyl and methyl groups.[1]
IR Spectroscopy A strong absorption band characteristic of the tertiary amide C=O stretch, typically in the range of 1630-1680 cm⁻¹.[1]
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.[1]
Physicochemical Properties

These properties are important for handling, storage, and application of the compound.

Property Value Source
CAS Number 42883-79-4[2][3]
Appearance Light Brown Liquid[3]
Storage Temperature 2-8°C[3]

Conclusion

This technical guide has provided a detailed overview of N-methyl-N-phenylbutanamide, covering its fundamental molecular properties, a robust synthetic protocol, and methods for its analytical characterization. The information presented herein is intended to equip researchers and scientists with the necessary knowledge for the successful synthesis and application of this compound in their work.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 221441, N-methyl-N-phenylbutanamide. Retrieved from [Link]

  • Pharmaffiliates (n.d.). N-Methyl-N-phenylbutanamide. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to Potential Research Areas for N-methyl-N-phenylbutanamide

< Executive Summary N-methyl-N-phenylbutanamide, a small molecule featuring a tertiary amide linkage between a phenyl group and a butyl chain, presents a compelling yet underexplored scaffold for drug discovery. While sp...

Author: BenchChem Technical Support Team. Date: January 2026

<

Executive Summary

N-methyl-N-phenylbutanamide, a small molecule featuring a tertiary amide linkage between a phenyl group and a butyl chain, presents a compelling yet underexplored scaffold for drug discovery. While specific biological data for this exact compound is sparse, its structural motifs are present in a variety of biologically active agents, particularly those targeting the central nervous system (CNS). This guide outlines a structured, multi-pronged research program designed to systematically elucidate the therapeutic potential of N-methyl-N-phenylbutanamide. We propose three core research directives: initial pharmacological screening against CNS targets, comprehensive pharmacokinetic and metabolic profiling, and a strategic synthetic chemistry program for analog development. By integrating these areas, researchers can efficiently map the biological activity of this molecule, assess its drug-like properties, and optimize its structure to develop novel therapeutic leads.

Introduction to N-methyl-N-phenylbutanamide

N-methyl-N-phenylbutanamide (also known as N-methyl-N-phenylbutyramide) is a tertiary amide with the molecular formula C₁₁H₁₅NO and a molecular weight of approximately 177.24 g/mol .[1][2][3] Its structure consists of a butyryl group attached to a nitrogen atom, which is also bonded to a methyl group and a phenyl ring.

Property Value Source
IUPAC Name N-methyl-N-phenylbutanamidePubChem[1]
Molecular Formula C₁₁H₁₅NOPubChem[1]
Molecular Weight 177.24 g/mol ECHEMI[2]
CAS Number 42883-79-4ECHEMI[2]
SMILES CCCC(=O)N(C)C1=CC=CC=C1PubChem[1]

The core structure, an N-substituted phenylamide, is a common feature in many novel psychoactive substances (NPS) and approved pharmaceuticals.[4][5] The pharmacological activity of such compounds is often related to their interaction with monoaminergic systems, such as dopamine, serotonin, and norepinephrine transporters or receptors.[4][5] This structural alert provides a strong rationale for prioritizing the investigation of N-methyl-N-phenylbutanamide's effects on CNS targets. This guide proposes a logical workflow to explore this potential from initial screening to lead optimization.

Research Area 1: Pharmacological Screening for CNS Activity

Hypothesis: The N-methyl-N-phenyl core of the molecule mimics scaffolds found in known CNS-active compounds, suggesting potential activity as a modulator of neurotransmitter receptors or transporters.

The initial step is to perform a broad in vitro screening to identify potential biological targets. This approach casts a wide net to efficiently identify the most promising avenues for further investigation.

Experimental Workflow: CNS Target Profiling

A primary screen should involve a panel of receptor binding assays for key CNS targets associated with mood, cognition, and arousal.

CNS_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Functional Validation Compound N-methyl-N-phenylbutanamide AssayPanel Radioligand Binding Assay Panel (e.g., Dopamine, Serotonin, GABA-A, Sigma Receptors) Compound->AssayPanel Test at 1-10 µM HitIdentified Binding 'Hit' Identified (>50% displacement) AssayPanel->HitIdentified Analyze Data DoseResponse Concentration-Response Curve (Determine IC₅₀/Kᵢ) HitIdentified->DoseResponse Confirm activity FunctionalAssay Cell-Based Functional Assay (e.g., Calcium flux, cAMP) DoseResponse->FunctionalAssay Assess agonist/antagonist activity Lead Prioritized Lead for In Vivo Studies FunctionalAssay->Lead

Caption: CNS drug discovery screening cascade.

Detailed Protocol: Radioligand Receptor Binding Assay

This protocol is a generalized example for determining the binding affinity of N-methyl-N-phenylbutanamide to a specific target, such as the Sigma-1 receptor (S1R), using a competitive binding assay.[6]

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Membrane Preparation: Use commercially available cell membranes or tissue homogenates expressing the target receptor (e.g., guinea pig liver membranes for S1R).[6] Dilute to a final protein concentration of 0.2-0.4 mg/mL in Assay Buffer.

    • Radioligand: Prepare a stock solution of a known radioligand for the target, such as [³H]-(+)-pentazocine for S1R, at various concentrations.[6]

    • Test Compound: Prepare serial dilutions of N-methyl-N-phenylbutanamide (e.g., from 1 nM to 100 µM).

    • Non-specific Binding Control: Prepare a high concentration of a known, non-labeled ligand for the target (e.g., Haloperidol).

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add:

      • Total Binding: Assay Buffer, membrane preparation, and radioligand.

      • Non-specific Binding (NSB): Non-specific binding control, membrane preparation, and radioligand.

      • Competition: Test compound dilution, membrane preparation, and radioligand.

    • Incubate the plate for a defined period (e.g., 90 minutes at 37°C) to reach equilibrium.[6]

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold Assay Buffer.

    • Dry the filter mat and add scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[7]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

Research Area 2: Metabolic Stability and Pharmacokinetic Profiling

Hypothesis: To be a viable drug candidate, N-methyl-N-phenylbutanamide must possess favorable pharmacokinetic properties, including reasonable metabolic stability and bioavailability.

Early assessment of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical.[8] Poor metabolic stability can lead to rapid clearance and an inability to maintain therapeutic concentrations in vivo.[9]

Experimental Workflow: ADME & PK Assessment

This workflow progresses from simple in vitro assays to more complex in vivo studies.

ADME_PK_Workflow cluster_0 In Vitro ADME cluster_1 In Vivo Pharmacokinetics Compound N-methyl-N-phenylbutanamide Microsomes Liver Microsomal Stability Assay Compound->Microsomes Phase 1 Enzymes Hepatocytes Hepatocyte Stability Assay Compound->Hepatocytes Phase 1 & 2 Enzymes StableCompound Compound with Acceptable Stability Microsomes->StableCompound Hepatocytes->StableCompound RodentPK Rodent PK Study (Mouse or Rat) StableCompound->RodentPK Progress to In Vivo IV_Dose Intravenous (IV) Dosing RodentPK->IV_Dose Determines Clearance, Vd, t½ PO_Dose Oral (PO) Dosing RodentPK->PO_Dose Determines Cmax, Tmax, AUC, F%

Caption: Staged workflow for ADME and PK evaluation.

Detailed Protocol: In Vitro Metabolic Stability in Liver Microsomes

This protocol assesses the rate at which the compound is metabolized by Phase I enzymes (primarily Cytochrome P450s).[9][10]

  • Reagent Preparation:

    • Prepare a phosphate buffer (e.g., 100 mM, pH 7.4).

    • Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a final concentration of 0.5-1.0 mg/mL in buffer.

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • Prepare an NADPH regenerating system (cofactor necessary for CYP450 activity).[9]

  • Incubation Procedure:

    • Pre-warm the microsomal suspension and buffer to 37°C.

    • In a 96-well plate, add the microsomal suspension.

    • Add the test compound to achieve a final concentration (e.g., 1 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.[11]

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10]

  • Data Analysis:

    • Plot the natural log of the percent of parent compound remaining versus time.

    • Determine the slope of the linear regression, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.[8]

    • Calculate the intrinsic clearance (CLint) based on the half-life and incubation conditions.[8][9]

Parameter Interpretation
t½ > 30 min High Stability: Compound is slowly metabolized; likely to have a longer half-life in vivo.
10 min < t½ < 30 min Moderate Stability: May have acceptable in vivo exposure.
t½ < 10 min Low Stability: Compound is rapidly metabolized; may face challenges with in vivo exposure and require structural modification.

Research Area 3: Synthetic Pathway Optimization and Analog Development

Hypothesis: The biological activity and drug-like properties of N-methyl-N-phenylbutanamide can be systematically improved through targeted chemical modifications.

Once initial activity and metabolic liabilities are identified, a medicinal chemistry program is essential. This involves synthesizing analogs to build a Structure-Activity Relationship (SAR) and a Structure-Property Relationship (SPR).

Proposed Synthetic Route

A common method for synthesizing tertiary amides like N-methyl-N-phenylbutanamide is the acylation of a secondary amine.

  • Starting Materials: Butyryl chloride and N-methylaniline.

  • Reaction: N-methylaniline is reacted with butyryl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct. The reaction is typically performed in an aprotic solvent like dichloromethane or chloroform.

Strategy for Analog Development

A systematic approach to analog synthesis can explore key regions of the molecule:

  • Phenyl Ring Substitution:

    • Rationale: Adding electron-withdrawing (e.g., -Cl, -CF₃) or electron-donating (e.g., -OCH₃) groups can modulate electronic properties, affecting receptor binding and metabolic stability.

    • Example: Synthesize 4-chloro and 4-methoxy analogs to probe for electronic effects.

  • Alkyl Chain Modification:

    • Rationale: Altering the length, branching, or rigidity of the butyl chain can explore the size and shape of the binding pocket.

    • Example: Synthesize the isobutyryl (branched) or cyclopropylcarbonyl (rigid) analogs.

  • N-Alkyl Group Variation:

    • Rationale: The N-methyl group can be replaced with other small alkyl groups to fine-tune steric interactions and lipophilicity.

    • Example: Synthesize the N-ethyl analog.

This systematic approach allows for the development of a robust SAR, guiding the optimization of potency, selectivity, and pharmacokinetic properties towards a viable clinical candidate.

Conclusion and Future Directions

N-methyl-N-phenylbutanamide represents a promising starting point for a drug discovery program. Its simple structure and similarity to known bioactive molecules provide a strong foundation for investigation. The research plan detailed in this guide—encompassing broad pharmacological screening, early ADME/PK assessment, and strategic medicinal chemistry—offers a comprehensive and efficient pathway to unlock its therapeutic potential. Initial positive results in CNS binding assays would warrant progression to in vivo rodent models to assess efficacy and tolerability.[12][13][14] The ultimate goal is to leverage this foundational scaffold to develop a novel, optimized clinical candidate with a well-defined mechanism of action and a favorable safety profile.

References

  • Anonymous. (2025). How to Conduct an In Vitro Metabolic Stability Study. Google Cloud.
  • Anonymous. (n.d.).
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  • Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Bienta. [Link]

  • National Center for Biotechnology Information. (n.d.). N-methyl-3-phenylbutanamide. PubChem Compound Database. [Link]

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  • Nassar, A. F., et al. (2007). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening. [Link]

  • Di, L. (2014). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 42883-79-4| Chemical Name : N-Methyl-N-phenylbutanamide. Pharmaffiliates. [Link]

  • BioDuro. (n.d.). In Vivo PK and TK. BioDuro. [Link]

  • Mercolini, L., et al. (2019). Screening of new psychoactive substances (NPS) by gas-chromatography/time of flight mass spectrometry (GC/MS-TOF). ScienceOpen. [Link]

  • Anonymous. (n.d.). Antimicrobial and genotoxic activities of N-substituted 2,2'-dicarboxamidodiphenyldisulfides. National Center for Biotechnology Information. [Link]

  • Gottardo, R., et al. (2015). Broad Screening and Identification of Novel Psychoactive Substances in Plasma by High-Performance Liquid Chromatography–High-Resolution Mass Spectrometry and Post-run Library Matching. Journal of Analytical Toxicology. [Link]

  • Patel, M. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. [Link]

  • Anonymous. (2022). Helping Identify Novel Psychoactive Substances. AZoLifeSciences. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. [Link]

  • ChemSynthesis. (n.d.). 2-bromo-N-methyl-N-phenylbutanamide. ChemSynthesis. [Link]

  • Tsang, V. W., & Burns, K. K. (2018). Novel psychoactive substances: What educators need to know. Journal of the American Association of Nurse Practitioners. [Link]

  • Boccella, S., et al. (2017). Assay of CB1 Receptor Binding. ResearchGate. [Link]

  • ChemSynthesis. (n.d.). 3-methyl-N-phenylbutanamide. ChemSynthesis. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • Wang, B., et al. (2023). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Molecules. [Link]

  • Sygnature Discovery. (n.d.). High Throughput Assay for CNS Drug Binding in Brain Tissue. Sygnature Discovery. [Link]

  • Miki, H., et al. (2017). Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. Journal of Pesticide Science. [Link]

  • Al-Azzawi, A. M. (2010). Synthesis , characterization and biological activity study of N-substituted sulfonamido maleimides substituted with different heterocycles. ResearchGate. [Link]

  • Kos, J., et al. (2015). Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates. Molecules. [Link]

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Protocols & Analytical Methods

Method

The Versatile Role of N-methyl-N-phenylbutanamide in Modern Organic Synthesis: Application Notes and Detailed Protocols

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the quest for efficient and selective methods to construct complex molecular architectures is paramount. N-met...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for efficient and selective methods to construct complex molecular architectures is paramount. N-methyl-N-phenylbutanamide, a tertiary amide, has emerged as a valuable scaffold and directing group in a variety of synthetic transformations. Its unique combination of steric and electronic properties allows for the precise functionalization of aromatic systems, offering a powerful tool for the synthesis of pharmaceuticals, agrochemicals, and functional materials. This guide provides an in-depth exploration of the applications of N-methyl-N-phenylbutanamide, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Synthetic Accessibility

N-methyl-N-phenylbutanamide (also known as N-methyl-N-phenylbutyramide) is a readily accessible compound, typically synthesized by the acylation of N-methylaniline with butyryl chloride.[1] Its key physicochemical properties are summarized in the table below.

PropertyValue
CAS Number 42883-79-4
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~285 °C (predicted)
Solubility Soluble in common organic solvents (e.g., THF, dichloromethane, toluene)

The tertiary amide functionality in N-methyl-N-phenylbutanamide is key to its utility. The lone pair of electrons on the nitrogen atom can coordinate to metal centers, and the carbonyl oxygen can act as a hydrogen bond acceptor or a Lewis basic site. This dual coordination ability is fundamental to its role as a directing group in various metal-catalyzed reactions.

Application in Directed Ortho-Metalation and C-H Functionalization

The most significant application of N-methyl-N-phenylbutanamide in organic synthesis is its role as a powerful directing group for the functionalization of the ortho C-H bonds of the phenyl ring. This strategy, known as directed ortho-metalation (DoM) or directed C-H activation, allows for the introduction of a wide range of substituents with high regioselectivity, a task that is often challenging using classical electrophilic aromatic substitution methods.

The Principle of Directed Ortho-Metalation

In directed ortho-metalation, the amide group of N-methyl-N-phenylbutanamide coordinates to a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium. This coordination brings the base into close proximity to the ortho C-H bonds of the aromatic ring, facilitating their deprotonation to form a stable ortho-lithiated intermediate. This intermediate can then be quenched with various electrophiles to introduce a diverse array of functional groups.

Directed_Ortho_Metalation cluster_0 Step 1: Directed Lithiation cluster_1 Step 2: Electrophilic Quench Substrate N-methyl-N-phenylbutanamide Intermediate Ortho-lithiated Intermediate Substrate->Intermediate RLi, THF, -78 °C Base RLi Product Ortho-functionalized Product Intermediate->Product E+ Electrophile E+

Caption: General workflow for directed ortho-metalation.

Boron-Directed Palladium-Catalyzed Ortho-Arylation and Benzylation

A more recent and highly effective strategy for the ortho-functionalization of N-aryl amides involves a boron-directed, palladium-catalyzed cross-coupling reaction.[2][3][4] This approach circumvents the need for stoichiometric organolithium reagents and often proceeds under milder conditions. The amide group directs the ortho-borylation of the aromatic ring, and the resulting boracycle undergoes a subsequent palladium-catalyzed cross-coupling with an aryl or benzyl halide.

Protocol 1: Boron-Directed Palladium-Catalyzed Ortho-Arylation of N-methyl-N-phenylbutanamide (Adapted from[3])

This protocol describes a general procedure for the ortho-arylation of N-aryl amides, which can be adapted for N-methyl-N-phenylbutanamide.

Materials:

  • N-methyl-N-phenylbutanamide

  • Boron tribromide (BBr₃)

  • Aryl iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous toluene

  • Anhydrous methanol

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Step 1: Ortho-Borylation

    • To a flame-dried Schlenk flask under an inert atmosphere, add N-methyl-N-phenylbutanamide (1.0 equiv) and anhydrous toluene.

    • Cool the solution to 0 °C and slowly add a solution of BBr₃ (1.1 equiv) in toluene.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours. The formation of the dibromo boracycle can be monitored by NMR if desired.

  • Step 2: Palladium-Catalyzed Cross-Coupling

    • To the reaction mixture from Step 1, add the aryl iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (3.0 equiv).

    • Add anhydrous methanol as a co-solvent.

    • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: This protocol is expected to yield the ortho-arylated N-methyl-N-phenylbutanamide. The specific yield will depend on the nature of the aryl iodide used.

Boron_Directed_Arylation Amide N-methyl-N-phenylbutanamide Boracycle Dibromo Boracycle Intermediate Amide->Boracycle BBr₃ Product Ortho-Arylated Product Boracycle->Product Pd Catalyst, Base Aryl_Halide Ar-I Aryl_Halide->Product Catalyst Pd(OAc)₂ / PPh₃

Caption: Boron-directed ortho-arylation workflow.

Protocol 2: Boron-Directed Palladium-Catalyzed Ortho-Benzylation of N-methyl-N-phenylbutanamide (Adapted from[2][4])

This protocol details a method for the ortho-benzylation of N-aryl amides, adaptable for N-methyl-N-phenylbutanamide.

Materials:

  • N-methyl-N-phenylbutanamide

  • Boron tribromide (BBr₃)

  • Benzyl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Step 1: Ortho-Borylation

    • In a glovebox, to a vial containing N-methyl-N-phenylbutanamide (1.0 equiv), add a solution of BBr₃ (1.1 equiv) in anhydrous 1,4-dioxane.

    • Stir the mixture at room temperature for 2 hours.

  • Step 2: Palladium-Catalyzed Cross-Coupling

    • To the vial from Step 1, add Pd(OAc)₂ (5 mol%), SPhos (10 mol%), K₃PO₄ (3.0 equiv), and benzyl bromide (1.2 equiv).

    • Seal the vial and heat the reaction mixture at 80 °C for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by flash column chromatography.

Expected Outcome: This procedure should provide the ortho-benzylated N-methyl-N-phenylbutanamide in good yield.

Mechanistic Considerations

The success of these transformations hinges on the precise coordination of the amide directing group. In the boron-directed protocols, the initial formation of a stable boracycle at the ortho position is crucial. This intermediate then participates in a Suzuki-Miyaura-type cross-coupling reaction. The palladium catalyst undergoes oxidative addition to the aryl or benzyl halide, followed by transmetalation with the boracycle and subsequent reductive elimination to furnish the C-C bond and regenerate the active palladium(0) species.

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetal Ar'-B(OR)₂ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-Ar'

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Future Outlook

The use of N-methyl-N-phenylbutanamide and related N-aryl amides as directing groups in C-H functionalization is a rapidly evolving field. Future research will likely focus on expanding the scope of compatible electrophiles, developing more sustainable and economical catalyst systems, and applying these methodologies to the synthesis of increasingly complex and biologically relevant molecules. The ability to selectively functionalize otherwise inert C-H bonds opens up new retrosynthetic pathways and promises to streamline the synthesis of valuable chemical entities.

References

  • Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. Organic Letters. [Link]

  • Ortho Arylation of N-Aryl Amides and the Construction of Diagonal Tetraarylbenzenediamines and N-Doped Fulminenes via BBr3-Derived Dibromoboracycles. PubMed. [Link]

  • Regioselective ortho halogenation of N-aryl amides and ureas via oxidative halodeboronation. RSC Publishing. [Link]

  • Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. PMC. [Link]

Sources

Application

N-methyl-N-phenylbutanamide as a reagent in medicinal chemistry

For Researchers, Scientists, and Drug Development Professionals Senior Application Scientist's Foreword In medicinal chemistry, the strategic selection of reagents is paramount to the efficient synthesis of target molecu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword

In medicinal chemistry, the strategic selection of reagents is paramount to the efficient synthesis of target molecules. This guide addresses the potential utility of N-methyl-N-phenylbutanamide as a reagent. While structurally analogous to well-known Vilsmeier-Haack reagents like N-methylformanilide, a thorough analysis reveals that N-methyl-N-phenylbutanamide is not a commonly employed reagent in synthetic protocols. This document provides a detailed examination of its theoretical reactivity, elucidates the chemical principles governing its limited utility, and directs researchers toward established, reliable methods for achieving the synthetic transformations one might hypothetically envision for this compound.

Compound Profile and Properties

N-methyl-N-phenylbutanamide is a tertiary amide with the following key characteristics.[1][2]

PropertyValue
CAS Number 42883-79-4
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
Appearance Light Brown Liquid
Storage 2-8°C Refrigerator

Theoretical Application: A Vilsmeier-Haack Analogue for Butyrylation?

The Vilsmeier-Haack reaction is a cornerstone of organic synthesis, enabling the formylation of electron-rich aromatic and heteroaromatic rings. The reaction typically employs a substituted formamide, such as N,N-dimethylformamide (DMF) or N-methylformanilide, in conjunction with an activating agent like phosphorus oxychloride (POCl₃). This combination generates a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent, which is the active formylating species.

Given the structural similarity, one could postulate that N-methyl-N-phenylbutanamide might serve as a "butyrylating" agent in a similar reaction, yielding a butyryl-iminium ion for the synthesis of aryl butyl ketones (butyrophenones).

Hypothetical Reaction Mechanism

The proposed mechanism would proceed in two main stages:

  • Formation of the "Butyryl-Vilsmeier" Reagent: N-methyl-N-phenylbutanamide would react with phosphorus oxychloride to form a chloroiminium ion.

  • Electrophilic Aromatic Substitution: This electrophilic intermediate would then be attacked by an electron-rich aromatic ring. Subsequent hydrolysis during aqueous workup would yield the final butyrophenone product.

G cluster_0 Step 1: Reagent Formation cluster_1 Step 2: Aromatic Substitution Amide N-methyl-N-phenylbutanamide Intermediate Activated Intermediate Amide->Intermediate Attack on P POCl3 POCl₃ POCl3->Intermediate Vilsmeier_Analog Butyryl-Iminium Ion (Hypothetical Electrophile) Intermediate->Vilsmeier_Analog Elimination Arene Electron-Rich Arene Sigma_Complex Sigma Complex Vilsmeier_Analog->Sigma_Complex Arene->Sigma_Complex Nucleophilic Attack Iminium_Product Iminium Salt Sigma_Complex->Iminium_Product Rearomatization Ketone Aryl Butyl Ketone (Butyrophenone) Iminium_Product->Ketone Hydrolysis H₂O Workup Hydrolysis->Ketone

Caption: Hypothetical mechanism for a Vilsmeier-Haack-type butyrylation.

Expert Analysis: Why This Reagent is Not Utilized

Despite the plausible mechanism, N-methyl-N-phenylbutanamide is not used for this purpose due to fundamental electronic and practical considerations.

  • Reduced Electrophilicity: The Vilsmeier-Haack reaction's success with formamides stems from the minimal steric hindrance and the electronic nature of the formyl group. In the hypothetical butyryl-iminium ion, the propyl chain (from the butanoyl group) is an electron-donating alkyl group. This donation of electron density to the iminium carbon significantly reduces its electrophilicity.[1]

  • Steric Hindrance: The bulkier butyryl group, compared to a formyl group, would sterically hinder the approach of the aromatic nucleophile, further slowing down the reaction.

  • Availability of Superior Alternatives: Highly efficient and general methods already exist for the synthesis of butyrophenones, rendering the development of a less reactive Vilsmeier-Haack analogue unnecessary.

The butyrophenone moiety is a critical pharmacophore in many centrally acting drugs, particularly antipsychotics like haloperidol.[3][4][5] The synthesis of these molecules relies on robust and high-yielding reactions.

Field-Proven Alternative: Friedel-Crafts Acylation

The premier method for the synthesis of butyrophenones and other aryl ketones is the Friedel-Crafts Acylation .[6][7][8] This reaction involves the treatment of an aromatic compound with an acyl halide (e.g., butyryl chloride) or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Generalized Friedel-Crafts Acylation Workflow

G Arene Aromatic Substrate Reaction Reaction Vessel (Anhydrous Solvent) Arene->Reaction Acyl_Chloride Butyryl Chloride Acyl_Chloride->Reaction Lewis_Acid AlCl₃ Catalyst Lewis_Acid->Reaction Workup Aqueous Workup Reaction->Workup Product Butyrophenone Product Workup->Product

Sources

Method

Application Notes &amp; Protocols: N-Substituted Amides as High-Performance Reaction Solvents, Featuring N-methyl-N-phenylbutanamide

Abstract: This guide provides a detailed exploration of N-substituted amides as a versatile class of reaction solvents, with a specific focus on the properties and potential applications of N-methyl-N-phenylbutanamide. N...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a detailed exploration of N-substituted amides as a versatile class of reaction solvents, with a specific focus on the properties and potential applications of N-methyl-N-phenylbutanamide. N-substituted amides are integral to modern organic synthesis, not only as common structural motifs in pharmaceuticals but also as powerful, polar aprotic solvents capable of facilitating a wide range of chemical transformations.[1][2] This document elucidates the physicochemical characteristics that underpin their utility and provides generalized, robust protocols for their application in cornerstone reactions such as palladium-catalyzed cross-coupling and polymerization. The protocols are designed to serve as a validated starting point for researchers, scientists, and drug development professionals aiming to leverage these solvents for enhanced reaction efficiency, solubility, and thermal management.

Introduction: The Dual Role of N-Substituted Amides

The amide functional group is a cornerstone of organic and medicinal chemistry, renowned for its presence in countless biologically active molecules and polymers.[2] However, the utility of N-substituted amides extends beyond their role as synthetic targets; they represent a class of highly effective polar aprotic solvents. Compounds like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are ubiquitous in both laboratory and industrial settings.

This guide focuses on N-methyl-N-phenylbutanamide as a representative member of this solvent class. Its molecular architecture, featuring a polar amide core, an N-methyl group, an N-phenyl group, and a butyl chain, provides a unique combination of properties. The amide moiety offers high polarity and the ability to dissolve a range of organic substrates, inorganic salts, and organometallic catalysts. The presence of both aromatic (phenyl) and aliphatic (butyl) substituents enhances its solvating power for diverse reactants, making it a compelling, high-boiling-point alternative for challenging chemical transformations.

Physicochemical Properties & Solvent Characteristics

The efficacy of a solvent is dictated by its physical and chemical properties. N-methyl-N-phenylbutanamide's structure suggests a profile suitable for reactions requiring high temperatures and excellent solvation of both polar and non-polar species.

Causality Behind Solvent Properties:

  • Polarity & Aprotic Nature: The C=O and C-N bonds in the amide group create a significant dipole moment, rendering the solvent polar. The absence of acidic protons (like the N-H protons in primary or secondary amides) makes it aprotic, preventing unwanted side reactions with strong bases or organometallic reagents.

  • Solvating Power: The combination of the polar amide core with the non-polar phenyl and butyl groups allows it to effectively solvate a broad spectrum of compounds, from inorganic bases used in coupling reactions to large organic molecules. This "like dissolves like" principle is expanded by the molecule's dual-characteristic nature.

  • High Boiling Point: The strong intermolecular dipole-dipole interactions characteristic of amides result in high boiling points. This makes N-methyl-N-phenylbutanamide an excellent candidate for reactions that require significant thermal energy to overcome activation barriers, without the need for high-pressure apparatus.

Table 1: Physicochemical Properties of N-methyl-N-phenylbutanamide

Property Value Source
CAS Number 42883-79-4 [3][4][5]
Molecular Formula C₁₁H₁₅NO [3][4][5]
Molecular Weight 177.24 g/mol [3][4][5]
Appearance Light Brown Liquid [6]
XLogP3 (Computed) 1.9 [3][4]
Topological Polar Surface Area 20.3 Ų [4]

| Complexity (Computed) | 162 |[3] |

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthetic chemistry, particularly for the construction of C-C bonds in pharmaceutical development.[7][8] The choice of solvent is critical for the success of these transformations, as it must solubilize all components and stabilize the catalytically active palladium species. The high polarity and thermal stability of N-methyl-N-phenylbutanamide make it an ideal candidate for these applications.

Application Focus: The Heck-Mizoroki Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[7] A polar aprotic solvent is essential for dissolving the palladium salt, phosphine ligands (if used), halide substrate, and inorganic base, thereby facilitating the catalytic cycle.

Mechanistic Rationale for Solvent Choice:

  • Reagent Solubility: Ensures all reactants are in a single phase, maximizing reaction rates.

  • Catalyst Stabilization: The lone pairs on the amide oxygen can coordinate with the palladium center, helping to stabilize the active catalyst and prevent precipitation of palladium black.

  • Thermal Stability: Allows the reaction to be heated to temperatures often required for the oxidative addition of less reactive aryl chlorides or bromides.[9]

reagent_prep Reagent Preparation (Aryl Halide, Alkene, Base) solvent_add Add N-methyl-N- phenylbutanamide reagent_prep->solvent_add inert_atm Establish Inert Atmosphere (N2 or Ar Purge) solvent_add->inert_atm catalyst_add Add Pd Catalyst & Ligand inert_atm->catalyst_add heating Heat to Reaction Temperature (e.g., 80-120 °C) catalyst_add->heating monitoring Monitor Reaction (TLC, GC-MS) heating->monitoring workup Aqueous Workup & Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification prep Prepare Monomer Solution in N-methyl-N-phenylbutanamide inert Deoxygenate Solution (N2 Sparge) prep->inert heat Heat to Polymerization Temperature inert->heat initiator Add Initiator (e.g., AIBN) heat->initiator polymerize Maintain Temperature & Stir for X hours initiator->polymerize precipitate Precipitate Polymer (Add to non-solvent like Methanol) polymerize->precipitate isolate Isolate Polymer (Filter & Dry) precipitate->isolate characterize Characterize Polymer (GPC, NMR) isolate->characterize

Sources

Application

experimental setup for N-methyl-N-phenylbutanamide reactions

Application Note & Protocol Topic: Experimental Setup for N-methyl-N-phenylbutanamide Reactions: Synthesis and Handling Introduction N-methyl-N-phenylbutanamide (CAS 42883-79-4) is a tertiary amide with applications in o...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Setup for N-methyl-N-phenylbutanamide Reactions: Synthesis and Handling

Introduction

N-methyl-N-phenylbutanamide (CAS 42883-79-4) is a tertiary amide with applications in organic synthesis and as an intermediate in the development of pharmaceuticals and other specialty chemicals.[1][2][3] Its structure, featuring an N-acyl group, is a common motif in biologically active molecules. The synthesis of this and similar amides is a fundamental transformation in organic chemistry, typically achieved through the acylation of a secondary amine.

This document provides a comprehensive guide for the synthesis, purification, and characterization of N-methyl-N-phenylbutanamide. We will focus on the widely used and efficient Schotten-Baumann-type reaction between N-methylaniline and butanoyl chloride.[4] The causality behind procedural choices, detailed safety protocols, and methods for structural verification are explained to ensure technical accuracy and reproducibility for researchers, scientists, and drug development professionals.

Physicochemical Properties & Reagent Overview

A clear understanding of the physical and chemical properties of the target molecule and the primary reagents is fundamental to a successful experimental design.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
N-methyl-N-phenylbutanamide 42883-79-4C₁₁H₁₅NO177.24Light Brown Liquid
N-Methylaniline100-61-8C₇H₉N107.15Colorless to yellowish oily liquid
Butanoyl Chloride141-75-3C₄H₇ClO106.55Colorless, fuming liquid
Triethylamine (Et₃N)121-69-7C₆H₁₅N101.19Colorless liquid

Reaction Principle and Mechanism

The synthesis of N-methyl-N-phenylbutanamide from N-methylaniline and butanoyl chloride proceeds via a nucleophilic acyl substitution mechanism. This reaction is highly efficient but also exothermic.[]

The Causality of the Mechanism:

  • Nucleophilic Attack: The nitrogen atom of N-methylaniline possesses a lone pair of electrons, making it a potent nucleophile. The carbonyl carbon of butanoyl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[6] The reaction initiates with the nucleophilic attack of the nitrogen on this electrophilic carbon.[7]

  • Formation of Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, transferring the electrons to the oxygen atom and forming a negatively charged tetrahedral intermediate.

  • Elimination of Leaving Group: The intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled.

  • Deprotonation: The resulting product is protonated on the nitrogen, carrying a positive charge. A base, such as triethylamine or a second equivalent of N-methylaniline, is required to abstract this proton, neutralizing the product and forming a salt byproduct (e.g., triethylammonium chloride).[8][9] This final step drives the reaction to completion.

Caption: Reaction mechanism for amide synthesis.

Safety and Handling

Trustworthiness through Safety: A self-validating protocol begins with rigorous safety measures. Failure to handle these reagents correctly can lead to failed experiments and significant personal risk.

  • Butanoyl Chloride: Highly corrosive, flammable, and a lachrymator. Reacts violently with water, releasing toxic HCl gas. It must be handled in a well-ventilated chemical fume hood. Wear nitrile gloves, a lab coat, and chemical splash goggles.[10]

  • N-Methylaniline: Toxic upon inhalation, ingestion, and skin contact. It is also a suspected mutagen. Handle with extreme care in a fume hood, using appropriate personal protective equipment (PPE).

  • Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Use in a fume hood.

  • General Precautions: The reaction is exothermic and generates hydrogen chloride (HCl) as a byproduct, which is neutralized by the triethylamine base. The entire procedure must be performed in a chemical fume hood. Ensure an emergency eyewash and shower are accessible.

Experimental Protocol: Synthesis of N-methyl-N-phenylbutanamide

This protocol is designed for a 10 mmol scale synthesis.

Materials and Reagents
ReagentAmountMoles (mmol)Equivalents
N-Methylaniline1.07 g (1.09 mL)10.01.0
Butanoyl Chloride1.17 g (1.14 mL)11.01.1
Triethylamine (Et₃N)1.52 g (2.09 mL)15.01.5
Dichloromethane (DCM)50 mL--
1 M Hydrochloric Acid (HCl)25 mL--
Saturated Sodium Bicarbonate (NaHCO₃)25 mL--
Saturated Sodium Chloride (Brine)25 mL--
Anhydrous Magnesium Sulfate (MgSO₄)~5 g--
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Inert gas line (Nitrogen or Argon)

Step-by-Step Synthesis Protocol
  • Reaction Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar under an inert atmosphere (N₂ or Ar). This is critical as butanoyl chloride reacts with atmospheric moisture.

  • Reagent Addition: To the flask, add N-methylaniline (1.0 eq), triethylamine (1.5 eq), and 40 mL of anhydrous dichloromethane (DCM).

    • Causality Note: Triethylamine acts as a base to neutralize the HCl byproduct, preventing it from forming a salt with the unreacted N-methylaniline, which would render it non-nucleophilic.[9] An excess is used to ensure complete neutralization.

  • Cooling: Cool the stirring solution to 0 °C using an ice-water bath.

    • Causality Note: The acylation reaction is exothermic. Cooling is essential to control the reaction rate, prevent the formation of side products, and ensure safety.[]

  • Acyl Chloride Addition: Dissolve butanoyl chloride (1.1 eq) in 10 mL of anhydrous DCM and add it to a dropping funnel. Add the butanoyl chloride solution to the reaction mixture dropwise over 15-20 minutes, maintaining the internal temperature below 5 °C.

    • Causality Note: A slight excess of the acylating agent ensures the complete consumption of the starting amine. Dropwise addition is a key control measure for managing the exothermicity of the reaction.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting N-methylaniline spot has disappeared.

Work-up and Purification
  • Quenching: Carefully pour the reaction mixture into a 250 mL separatory funnel containing 50 mL of deionized water to quench the reaction.

  • Aqueous Washes:

    • Wash the organic layer sequentially with 25 mL of 1 M HCl (to remove excess triethylamine and any remaining N-methylaniline).

    • Wash with 25 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).

    • Wash with 25 mL of brine (to reduce the solubility of organic material in the aqueous layer).

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification (Optional): The resulting crude oil is often of high purity. If necessary, further purification can be achieved via vacuum distillation or column chromatography on silica gel.

Experimental Workflow Visualization

The entire experimental process can be summarized in the following workflow diagram.

G Figure 2: Experimental Workflow for Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents 1. Prepare Reagents (N-Methylaniline, Et₃N, DCM) setup_glassware 2. Assemble Glassware (Inert Atmosphere) prep_reagents->setup_glassware cool 3. Cool to 0 °C setup_glassware->cool add_acyl 4. Add Butanoyl Chloride (Dropwise) cool->add_acyl react 5. Stir at RT (1-2h) add_acyl->react quench 6. Quench with Water react->quench extract 7. Sequential Washes (HCl, NaHCO₃, Brine) quench->extract dry 8. Dry & Concentrate (MgSO₄, Rotovap) extract->dry purify 9. Purify (Optional) (Distillation/Chromatography) dry->purify analyze 10. Characterize Product (NMR, IR, MS) purify->analyze

Caption: A summary of the synthesis workflow.

Characterization and Further Reactions

  • Structural Verification: The identity and purity of the synthesized N-methyl-N-phenylbutanamide should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The IR spectrum should show a strong carbonyl (C=O) stretch characteristic of a tertiary amide around 1650-1680 cm⁻¹.

  • Subsequent Reactions: N-methyl-N-phenylbutanamide can serve as a substrate for various further transformations. For example, the amide functionality can be reduced to the corresponding amine, N-butyl-N-methylaniline, using strong reducing agents like lithium aluminum hydride (LiAlH₄). Additionally, the α-carbon to the carbonyl can undergo reactions such as bromination.[11] N-demethylation reactions are also a possibility in certain biological or chemical contexts.[12]

References

  • Title: Experiment 8 - Amide Preparation Source: WebAssign URL: [Link]

  • Title: Amide Synthesis Source: Fisher Scientific URL: [Link]

  • Title: Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS Source: IRIS Institutional Research Information System URL: [Link]

  • Title: Selected traditional methods for amide synthesis Source: ResearchGate URL: [Link]

  • Title: N-methyl-N-phenylbutanamide | C11H15NO Source: PubChem - NIH URL: [Link]

  • Title: 2-Methyl-N-phenylbutanamide | C11H15NO Source: PubChem - NIH URL: [Link]

  • Title: N-methyl-3-phenylbutanamide | C11H15NO Source: PubChem - NIH URL: [Link]

  • Title: CAS No : 42883-79-4| Chemical Name : N-Methyl-N-phenylbutanamide Source: Pharmaffiliates URL: [Link]

  • Title: 2-bromo-N-methyl-N-phenylbutanamide - C11H14BrNO, synthesis Source: ChemSynthesis URL: [Link]

  • Title: 3-methyl-N-phenylbutanamide - 2364-50-3, C11H15NO, synthesis Source: ChemSynthesis URL: [Link]

  • Title: REGIOSELECTIVE N-ACYLATION OF Source: International Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]

  • Title: N-Methyl-N-phenylbutanamide Source: Oakwood Chemical URL: [Link]

  • Title: N-phenylbutanamide Source: Stenutz URL: [Link]

  • Title: Amide formation from acyl chloride Source: Khan Academy URL: [Link]

  • Title: Explaining the reaction between acyl chlorides and amines - addition / elimination Source: Chemguide URL: [Link]

  • Title: Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents Source: Der Pharma Chemica URL: [Link]

  • Title: Acylation of N-Aryl systems using acyl chlorides Source: Reddit URL: [Link]

  • Title: The reported N-demethylation reactions. A-D, traditional chemical... Source: ResearchGate URL: [Link]

  • Title: Reactions of Acyl Chlorides with Primary Amines Source: Chemistry LibreTexts URL: [Link]

Sources

Method

Application Notes &amp; Protocols: A Senior Application Scientist's Guide to Solvent Systems in Modern Peptide Synthesis

A Note on the Topic: Initial searches for "N-methyl-N-phenylbutanamide" did not yield any documented applications of this specific molecule in established peptide synthesis protocols. As a Senior Application Scientist, m...

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Topic: Initial searches for "N-methyl-N-phenylbutanamide" did not yield any documented applications of this specific molecule in established peptide synthesis protocols. As a Senior Application Scientist, my commitment is to provide accurate, field-proven guidance. Therefore, this document has been structured to address the broader, critical topic of solvent selection and its impact on peptide synthesis, a subject of immense relevance to researchers, scientists, and drug development professionals. We will explore the industry-standard solvents, the exciting frontier of green alternatives, and specialized protocols for challenging sequences, including N-methylated peptides.

Introduction: The Pivotal Role of the Reaction Milieu in Peptide Synthesis

In the intricate process of solid-phase peptide synthesis (SPPS), the solvent is not merely an inert medium but an active participant influencing every step of the workflow. The choice of solvent dictates the degree of resin swelling, which is paramount for ensuring the accessibility of reactive sites within the polymer matrix.[1] Furthermore, it governs the solubility of protected amino acids and coupling reagents, directly impacting reaction kinetics and, ultimately, the purity and yield of the final peptide.[2]

This guide provides a comprehensive overview of traditional and emerging solvent systems, detailed step-by-step protocols, and expert insights into overcoming common challenges in peptide synthesis.

Part 1: The Established Workhorses: A Critical Look at Standard SPPS Solvents

For decades, a select few polar aprotic solvents have been the cornerstone of SPPS. Their efficacy is well-documented, but so are their associated hazards, which are driving the search for alternatives.

  • N,N-Dimethylformamide (DMF): Often considered the gold standard, DMF exhibits excellent solvating properties for both the growing peptide chain and the reagents.[2] However, it can degrade over time to produce dimethylamine, which can cause premature removal of the Fmoc protecting group.[2] From a safety perspective, DMF is classified as a substance of very high concern due to its reproductive toxicity.[3]

  • N-Methyl-2-pyrrolidone (NMP): A common substitute for DMF, NMP is a more potent solvent and can enhance coupling efficiency, particularly in difficult sequences.[2] While it offers performance benefits, NMP also faces increasing regulatory scrutiny due to its own reproductive toxicity profile.[3]

  • Dichloromethane (DCM): Primarily used in Boc-based SPPS, DCM provides excellent swelling for polystyrene-based resins.[2] Its use in Fmoc chemistry is limited as it can react with piperidine, the Fmoc deprotection reagent.[2]

SolventKey AdvantagesKey DisadvantagesRegulatory Status
DMF Excellent solvation, well-established protocolsCan degrade to form reactive impurities, reproductive toxicantRestricted under EU REACH
NMP Superior solvation, can improve difficult couplingsReproductive toxicant, higher cost than DMFRestricted under EU REACH
DCM Excellent swelling for PS resins, common in Boc-SPPSLimited use in Fmac-SPPS, potential carcinogenSubject to workplace exposure limits

Part 2: The Green Wave: Safer and Sustainable Solvents in SPPS

The principles of green chemistry have spurred significant research into identifying less hazardous and more environmentally benign solvents for peptide synthesis.[3] These alternatives must, however, meet the stringent performance criteria of resin swelling, reagent solubility, and reaction compatibility.

Several promising candidates have emerged:

  • 2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF has shown considerable promise. Studies have demonstrated its effectiveness, particularly in the synthesis of challenging sequences where it can minimize racemization.[3]

  • Cyclopentyl methyl ether (CPME): Another green solvent with a favorable safety profile, CPME is being explored as a viable alternative.[3]

  • N-Butylpyrrolidinone (NBP): As a less toxic analogue of NMP, NBP has demonstrated comparable performance to DMF in peptide synthesis, excelling in resin swelling, reagent dissolution, and the synthesis of complex peptides.

  • Binary Mixtures: Innovative approaches involve using binary mixtures of a green solvent with a small amount of a traditional solvent to achieve the desired physicochemical properties while reducing overall toxicity.

Part 3: Experimental Protocols

Protocol 1: Standard Fmoc/tBu Solid-Phase Peptide Synthesis

This protocol outlines a standard manual synthesis workflow. The quantities are based on a 0.1 mmol synthesis scale.

1. Resin Swelling: a. Place the resin (e.g., Rink Amide, 0.1 mmol) in a fritted reaction vessel. b. Add 2-3 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.[1] c. Drain the solvent.

2. Fmoc Deprotection: a. Add 2 mL of 20% piperidine in DMF to the resin. b. Agitate for 5-10 minutes. c. Drain the solution and repeat the piperidine treatment for another 5-10 minutes. d. Wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine.[1]

3. Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (0.3 mmol, 3 eq) and a coupling agent like HBTU (0.29 mmol, 2.9 eq) in 1 mL of DMF.[1] b. Add DIPEA (0.6 mmol, 6 eq) to the vial and agitate briefly to pre-activate. c. Add the activation mixture to the deprotected resin. d. Agitate for 30-60 minutes at room temperature. e. Drain the coupling solution.

4. Washing: a. Wash the resin with DMF (3 x 2 mL). b. Perform a colorimetric test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.[1]

5. Repeat Cycle: a. Repeat steps 2-4 for each amino acid in the peptide sequence.

6. Final Deprotection and Cleavage: a. After the final coupling and washing, wash the resin with DCM (3 x 2 mL). b. Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups (e.g., 95% TFA, 2.5% water, 2.5% TIS). c. Add the cleavage cocktail to the resin and agitate for 2-3 hours. d. Collect the filtrate and precipitate the peptide in cold diethyl ether.

SPPS_Workflow cluster_cycle Synthesis Cycle (Repeat for each Amino Acid) deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA in DMF) wash1->coupling wash2 DMF Wash & Kaiser Test coupling->wash2 wash2->deprotection Next cycle final_wash Final Wash (DCM) wash2->final_wash Final cycle start Start: Swollen Resin start->deprotection cleavage Cleavage & Deprotection (TFA Cocktail) final_wash->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation end_peptide Crude Peptide precipitation->end_peptide

Caption: Standard Fmoc/tBu SPPS Workflow.

Protocol 2: Synthesis of N-Methylated Peptides

The synthesis of peptides containing N-methylated amino acids is challenging due to the steric hindrance of the N-methyl group, which slows down the coupling reaction.[4]

Key Modifications from Standard Protocol:

  • Coupling Reagents: Standard coupling reagents like HBTU are often inefficient. More potent reagents such as HATU or PyAOP are recommended.[4]

  • Coupling Time and Temperature: Extended coupling times (2-4 hours or even overnight) and/or elevated temperatures may be necessary.

  • Double Coupling: It is often standard practice to perform a double coupling for each N-methylated residue.

Modified Coupling Step (Step 3 from Protocol 1): a. In a separate vial, dissolve the Fmoc-N-methyl-amino acid (0.5 mmol, 5 eq) and HATU (0.48 mmol, 4.8 eq) in 1 mL of DMF. b. Add DIPEA (1.0 mmol, 10 eq) to the vial and agitate. c. Add the activation mixture to the deprotected resin. d. Agitate for at least 2 hours at room temperature. e. Drain, wash with DMF, and repeat the coupling step with a fresh solution of activated amino acid.

N_Methyl_SPPS_Workflow deprotection Fmoc Deprotection (Standard) wash1 DMF Wash deprotection->wash1 coupling1 1st Coupling (Fmoc-N-Me-AA, HATU, DIPEA) 2-4 hours wash1->coupling1 wash2 Intermediate DMF Wash coupling1->wash2 coupling2 2nd Coupling (Fresh Reagents) 2-4 hours wash2->coupling2 wash3 Final DMF Wash & Test coupling2->wash3

Caption: Modified double-coupling for N-methylated amino acids.

Conclusion

While N-methyl-N-phenylbutanamide does not have a documented role in peptide synthesis, the field is rich with other solvent systems and methodologies that are continuously evolving. The shift towards greener, more sustainable solvents represents the next frontier, promising to make peptide synthesis safer and more environmentally friendly without compromising on efficiency and quality. For the modern peptide chemist, a deep understanding of the interplay between the solid support, solvent, and reagents is crucial for navigating the complexities of both routine and challenging syntheses.

References

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Chemsigma. (n.d.). 42883-79-4 N-Methyl-N-phenylbutanamide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 42883-79-4| Chemical Name : N-Methyl-N-phenylbutanamide. Retrieved from [Link]

  • Guzmán, F., et al. (2017). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 29, 39-47.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Biotage. (2023). Green solvents for solid phase peptide synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Zuckermann, R. N., et al. (2020). Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship.org.
  • Sagher, B., et al. (2011). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Science, 17(8), 596-604.
  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini Reviews in Medicinal Chemistry, 16(9), 683-690.

Sources

Application

Application Note: A Stability-Indicating HPLC Method for the Analysis of N-methyl-N-phenylbutanamamide

Abstract This application note details the systematic development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of N-methyl-N-phenylbutanamide....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the systematic development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of N-methyl-N-phenylbutanamide. The developed isocratic method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing. The method's stability-indicating capability was confirmed through forced degradation studies under various stress conditions, as mandated by the International Council for Harmonisation (ICH) guidelines.

Introduction

N-methyl-N-phenylbutanamide is a tertiary amide with potential applications in the pharmaceutical and chemical industries. As with any active pharmaceutical ingredient (API) or key intermediate, a reliable analytical method is crucial for ensuring its quality, purity, and stability throughout the manufacturing process and shelf-life. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its high resolution, sensitivity, and specificity.[1] This document provides a comprehensive guide for the development and validation of a stability-indicating HPLC method for N-methyl-N-phenylbutanamide.

Physicochemical Properties of N-methyl-N-phenylbutanamide

A thorough understanding of the analyte's physicochemical properties is the foundation for rational HPLC method development.

PropertyValueSource
Molecular Formula C₁₁H₁₅NOPubChem CID: 221441[2]
Molecular Weight 177.24 g/mol PubChem CID: 221441[2]
Predicted LogP 1.9PubChem CID: 221441[2]
Structure PubChem CID: 221441

The predicted LogP value of 1.9 suggests that N-methyl-N-phenylbutanamide is a moderately hydrophobic, neutral compound, making it an ideal candidate for analysis by reversed-phase HPLC.[3][4]

HPLC Method Development Strategy

The development of a robust HPLC method follows a logical progression from initial parameter selection to fine-tuning for optimal performance.

Column Selection

For neutral compounds of moderate hydrophobicity, a C18 column is the most common and logical starting point in reversed-phase chromatography.[3] The non-polar stationary phase provides effective retention through hydrophobic interactions with the analyte. An embedded polar group column, such as an amide or carbamate phase, could be considered as an alternative for altering selectivity if needed.

Mobile Phase Selection and Optimization

The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a less polar organic solvent, such as acetonitrile or methanol.[3] Acetonitrile is often preferred due to its lower UV cutoff and ability to produce sharper peaks for many compounds. The ratio of the organic solvent to water is adjusted to achieve optimal retention and resolution. For neutral compounds like N-methyl-N-phenylbutanamide, the pH of the mobile phase is not expected to significantly impact retention, as the molecule does not have ionizable functional groups.

Wavelength Selection

The presence of a phenyl group in the structure of N-methyl-N-phenylbutanamide suggests it will have a UV chromophore, allowing for detection by a UV-Vis detector. Based on structurally similar compounds like 3-methyl-2-phenylbutanamide, a starting wavelength of 220 nm is recommended for good sensitivity.[5] A full UV scan of a standard solution should be performed to determine the wavelength of maximum absorbance (λmax) for optimal detection.

Experimental Protocol: Optimized HPLC Method

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 220 nm
Run Time 10 minutes
Reagent and Sample Preparation
  • Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC-grade acetonitrile and ultrapure water in the specified ratio. Degas the mobile phase by sonication or vacuum filtration before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of N-methyl-N-phenylbutanamide reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for linearity and other validation studies.

  • Sample Preparation: Prepare the test sample by accurately weighing a suitable amount and dissolving it in the mobile phase to obtain a final concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[6]

System Suitability

System suitability testing is an integral part of any analytical method and ensures the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0% (for n=6 injections)
Specificity (Forced Degradation Studies)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method. Stress studies were performed on a solution of N-methyl-N-phenylbutanamide to evaluate the method's ability to separate the intact drug from its potential degradation products.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 24 hours (solid state)

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours (solid state)

The results of the forced degradation studies should demonstrate that the degradation product peaks are well-resolved from the main N-methyl-N-phenylbutanamide peak, with no interference.

Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.

ParameterResult
Linearity Range 10 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c
Accuracy (Recovery)

The accuracy of the method was determined by the standard addition method. A known amount of N-methyl-N-phenylbutanamide was spiked into a placebo at three different concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.

Spiked LevelMean Recovery (%)RSD (%)
80%99.50.8
100%100.20.5
120%99.80.6
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the standard solution at the target concentration were performed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.

Precision LevelRSD (%) of Peak Area
Repeatability ≤ 1.0%
Intermediate Precision ≤ 2.0%
Robustness

The robustness of the method was assessed by making deliberate small variations in the chromatographic conditions and observing the effect on the results.

Parameter VariedVariationEffect on System Suitability
Flow Rate ± 0.1 mL/minNo significant change
Column Temperature ± 2 °CNo significant change
Mobile Phase Composition ± 2% OrganicNo significant change

Visualization of Workflows

Method_Development_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Final Method A Analyte Properties (LogP, Structure) C Column Selection (C18, Amide) A->C B Literature Search (Similar Compounds) B->C E Wavelength Selection (UV Scan) B->E D Mobile Phase Screening (ACN/H2O, MeOH/H2O) C->D F Fine-tune Mobile Phase Ratio D->F E->F G Optimize Flow Rate & Temperature F->G H Optimized HPLC Method G->H Validation_Workflow cluster_validation Method Validation (ICH Q2(R1)) Start Optimized HPLC Method SystemSuitability System Suitability Start->SystemSuitability Specificity Specificity (Forced Degradation) Linearity Linearity Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness ValidatedMethod Validated Stability-Indicating Method Robustness->ValidatedMethod SystemSuitability->Specificity

Caption: Workflow for HPLC Method Validation.

Conclusion

A simple, specific, and reliable isocratic RP-HPLC method for the quantitative analysis of N-methyl-N-phenylbutanamide has been successfully developed and validated in accordance with ICH guidelines. The method was found to be linear, accurate, precise, and robust. The stability-indicating nature of the method was confirmed through forced degradation studies, where the analyte peak was well-resolved from all degradation products. This method is suitable for routine quality control analysis and stability studies of N-methyl-N-phenylbutanamide in bulk and pharmaceutical formulations.

References

  • Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Overview of RP-HPLC method development for drug estimation. (2024, October 29). Pharma Focus Asia.
  • Enantioselective HPLC Method for the Separation of 3-methyl-2-phenylbutanamide Enantiomers. (n.d.). BenchChem.
  • Development of stability-indicating analytical procedures by HPLC: An overview and best practices. (2020, August 1).
  • Some Basic Facts about Forced Degrad
  • Development and validation of stability indicating RP-HPLC and HPTLC for determination of Niclosamide in bulk and in synthetic mixture. (2016). Arabian Journal of Chemistry.
  • UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak?. (2020, November 27). Reddit.
  • Benzamide. (n.d.). NIST WebBook.
  • Analytical Method Development and Validation by RP-HPLC technique: a Review. (2023, March 9).
  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.).
  • Stability Indicating HPLC Method Development: A Review. (2023, February 28). International Journal of Pharmacy & Pharmaceutical Research.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass.
  • N-methyl-N-phenylbutanamide. (n.d.). PubChem.
  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex.

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Method

The Strategic Application of N-methyl-N-phenylbutanamide as an Internal Standard in Quantitative Bioanalysis: A Methodological Guide

Abstract This comprehensive application note provides a detailed protocol and scientific rationale for the utilization of N-methyl-N-phenylbutanamide as an internal standard (IS) in the quantitative analysis of xenobioti...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol and scientific rationale for the utilization of N-methyl-N-phenylbutanamide as an internal standard (IS) in the quantitative analysis of xenobiotics in biological matrices. While not as conventionally employed as isotopically labeled analogs, the strategic selection of a structurally similar, non-endogenous compound like N-methyl-N-phenylbutanamide offers a robust and cost-effective approach for correcting analytical variability in LC-MS/MS workflows. This guide is intended for researchers, scientists, and drug development professionals seeking to develop and validate reliable bioanalytical methods. We will delve into the core principles of internal standardization, the physicochemical characteristics of N-methyl-N-phenylbutanamide, a detailed protocol for its application in a hypothetical analysis of a common therapeutic drug, and a rigorous method validation framework compliant with regulatory expectations.

Introduction: The Imperative of Internal Standardization in Bioanalysis

Quantitative bioanalysis, the measurement of drugs and their metabolites in biological fluids, is fundamental to pharmacokinetic, toxicokinetic, and clinical studies. The inherent complexity of biological matrices (e.g., plasma, urine, tissue homogenates) introduces significant potential for analytical variability during sample preparation, chromatographic separation, and mass spectrometric detection. An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample, to normalize for these variations. An ideal IS should mimic the analytical behavior of the analyte of interest as closely as possible, thereby ensuring accurate and precise quantification.

The choice of an IS is a critical decision in method development. While stable isotope-labeled (SIL) internal standards are considered the "gold standard" due to their near-identical physicochemical properties to the analyte, their synthesis can be costly and time-consuming. In many instances, a carefully selected structural analog, such as N-methyl-N-phenylbutanamide, can provide the requisite accuracy and precision. Its utility is predicated on its ability to co-elute or elute in close proximity to the analyte and experience similar ionization efficiency and matrix effects in the mass spectrometer.

This guide will use a hypothetical scenario involving the quantification of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen , in human plasma to illustrate the practical application of N-methyl-N-phenylbutanamide as an internal standard.

Physicochemical Properties of N-methyl-N-phenylbutanamide

A thorough understanding of the physicochemical properties of a potential internal standard is paramount for its effective implementation.

PropertyValueSource
Chemical Name N-methyl-N-phenylbutanamide-
CAS Number 42883-79-4[1][2]
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
Appearance Light Brown Liquid[1]
Storage 2-8°C Refrigerator[1]
LogP (calculated) 1.9

Experimental Protocol: Quantification of Ibuprofen in Human Plasma

This section outlines a step-by-step protocol for the extraction and quantification of Ibuprofen from human plasma using N-methyl-N-phenylbutanamide as an internal standard via LC-MS/MS.

Materials and Reagents
  • Ibuprofen analytical standard (≥98% purity)

  • N-methyl-N-phenylbutanamide (≥98% purity)

  • Human plasma (K₂EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Protein precipitation solvent: Acetonitrile with 0.1% formic acid

Stock and Working Solution Preparation
  • Ibuprofen Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ibuprofen and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-methyl-N-phenylbutanamide and dissolve in 10 mL of methanol.

  • Ibuprofen Working Solutions: Serially dilute the Ibuprofen stock solution with 50:50 (v/v) methanol:water to prepare working solutions for calibration curve standards and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Sample Preparation (Protein Precipitation)

The following workflow illustrates the sample preparation procedure:

Sample Preparation Workflow plasma Plasma Sample (50 µL) (Calibrator, QC, or Unknown) is_solution IS Working Solution (150 µL) (100 ng/mL in Acetonitrile) vortex Vortex Mix (30 seconds) is_solution->vortex centrifuge Centrifuge (10,000 x g, 5 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject into LC-MS/MS System (5 µL) supernatant->injection

Caption: Protein precipitation workflow for plasma sample preparation.

LC-MS/MS Conditions
  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm) or equivalent

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 30% B

    • 0.5-3.0 min: 30-90% B

    • 3.0-3.5 min: 90% B

    • 3.5-3.6 min: 90-30% B

    • 3.6-5.0 min: 30% B

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • Ibuprofen: 205.1 -> 161.1

    • N-methyl-N-phenylbutanamide (IS): 176.1 -> 134.1 (Hypothetical transition for illustrative purposes)

Data Analysis and Quantification

The concentration of Ibuprofen in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this ratio against a calibration curve constructed from the peak area ratios of the calibration standards.

Method Validation: A Self-Validating System

A rigorous validation process is essential to ensure the reliability of the bioanalytical method. The validation should be performed in accordance with regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The following diagram illustrates the key validation parameters:

Method Validation Parameters Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision Recovery Extraction Recovery Validation->Recovery Matrix Matrix Effect Validation->Matrix Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Validation->Stability

Caption: Key parameters for bioanalytical method validation.

Selectivity

Analyze blank plasma samples from at least six different sources to ensure no endogenous interferences are observed at the retention times of Ibuprofen and the internal standard.

Linearity and Range

A calibration curve should be prepared by spiking blank plasma with known concentrations of Ibuprofen. A typical range for Ibuprofen analysis might be 0.1 to 50 µg/mL. The curve should be constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration. A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.99.

Accuracy and Precision

Accuracy (% bias) and precision (% coefficient of variation, CV) should be assessed by analyzing quality control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The acceptance criteria are typically within ±15% (±20% for LLOQ) for both accuracy and precision.

Extraction Recovery and Matrix Effect

The extraction recovery of the analyte and IS should be consistent and reproducible. The matrix effect should be evaluated to ensure that co-eluting endogenous components do not suppress or enhance the ionization of the analyte or IS.

Stability

The stability of Ibuprofen in plasma must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term (bench-top) stability at room temperature, and long-term storage at -20°C or -80°C.

Conclusion: A Pragmatic Approach to Internal Standardization

This application note has provided a comprehensive framework for the use of N-methyl-N-phenylbutanamide as an internal standard in a hypothetical bioanalytical method for the quantification of Ibuprofen. The principles and protocols outlined herein are broadly applicable to the development and validation of robust LC-MS/MS methods for a wide range of small molecule drugs. The judicious selection of a non-isotopically labeled internal standard, when coupled with a thorough validation process, represents a scientifically sound and economically viable strategy for achieving accurate and precise quantitative results in regulated bioanalysis.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • PubChem. N-methyl-3-phenylbutanamide. [Link]

  • PubChem. N-methyl-N-phenylbutanamide. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • Chem-Net. 3-methyl-N-phenylbutanamide. [Link]

  • PubChem. 2-Methyl-N-phenylbutanamide. [Link]

  • ECA Academy. FDA Guidance on analytical procedures and methods validation published. [Link]

  • PubChem. N-methyl-4-phenylbutanamide. [Link]

  • ChemSynthesis. 2-bromo-N-methyl-N-phenylbutanamide. [Link]

  • Scribd. FDA Guidance For Industry Analytical Procedures and Methods Validation. [Link]

  • ResearchGate. FDA issues revised guidance for analytical method validation. [Link]

  • Regulations.gov. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

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Application

Application Notes and Protocols for N-methyl-N-phenylbutanamide in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Amide

N-methyl-N-phenylbutanamide is a tertiary amide with the chemical formula C₁₁H₁₅NO.[1][2][3] While its direct applications in materials science are not yet extensively documented in commercial or academic literature, its unique chemical structure—featuring a polar amide group, a non-polar n-butyl chain, and an aromatic phenyl ring—suggests a range of plausible, albeit currently hypothetical, applications. This guide provides an in-depth exploration of these potential uses, grounded in the established roles of analogous N-substituted aromatic amides and other amide-containing compounds in polymer science. We will delve into its potential as a monomer for high-performance polymers, a polymer processing aid, and a specialty plasticizer, complete with detailed hypothetical protocols to stimulate further research and development.

Physicochemical Properties of N-methyl-N-phenylbutanamide

A foundational understanding of the molecule's properties is crucial for envisioning its role in materials science.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO[1][2][3]
Molecular Weight 177.24 g/mol [1][2][3]
IUPAC Name N-methyl-N-phenylbutanamide[1]
CAS Number 42883-79-4[3]

Potential Application I: Monomer for High-Performance Polyamides

Expertise & Experience: Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. However, their rigid backbones often lead to poor solubility, making them difficult to process.[4][5] A common strategy to enhance solubility and processability is the introduction of bulky or N-substituted groups into the polymer chain.[4][5] The N-phenyl group in N-methyl-N-phenylbutanamide could serve this purpose, disrupting the strong intermolecular hydrogen bonding typical of traditional polyamides.[4][]

Hypothetical Application: A chemically modified version of N-methyl-N-phenylbutanamide, featuring a reactive group such as a carboxylic acid or an amine on the phenyl ring, could serve as a monomer or co-monomer in the synthesis of novel, soluble aromatic polyamides.

Hypothetical Protocol: Synthesis of a Soluble Aromatic Polyamide using a Derivative of N-methyl-N-phenylbutanamide

This protocol outlines the synthesis of a hypothetical aromatic polyamide using a diamine derivative of N-methyl-N-phenylbutanamide.

1. Synthesis of the Diamine Monomer:

  • This would involve a multi-step synthesis to introduce two amine groups onto the phenyl ring of N-methyl-N-phenylbutanamide. The specific synthetic route is beyond the scope of this protocol but would be a prerequisite.

2. Polymerization:

  • Materials:

    • N,N'-bis(4-aminophenyl)-N-methylbutanamide (hypothetical monomer)

    • Terephthaloyl chloride

    • N-methyl-2-pyrrolidone (NMP), anhydrous

    • Lithium chloride (LiCl)

    • Pyridine

    • Methanol

  • Procedure:

    • In a flame-dried, nitrogen-purged three-neck flask equipped with a mechanical stirrer, add the hypothetical diamine monomer (1 equivalent) and anhydrous NMP. Stir until fully dissolved.

    • In a separate flask, dissolve terephthaloyl chloride (1 equivalent) in anhydrous NMP.

    • Cool the diamine solution to 0°C in an ice bath.

    • Slowly add the terephthaloyl chloride solution to the diamine solution dropwise over 30 minutes with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

    • Precipitate the resulting polymer by slowly pouring the reaction mixture into a stirred beaker of methanol.

    • Filter the fibrous polymer precipitate, wash thoroughly with methanol and then water, and dry in a vacuum oven at 80°C for 24 hours.

3. Characterization:

  • The resulting polymer would be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of amide bonds, nuclear magnetic resonance (NMR) for structural elucidation, and gel permeation chromatography (GPC) to determine the molecular weight and polydispersity. The polymer's solubility would be tested in various organic solvents, and its thermal properties (glass transition temperature and decomposition temperature) would be analyzed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Diagram of Hypothetical Polymerization Workflow:

G cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Characterization Monomer_Prep Prepare Diamine Derivative of N-methyl-N-phenylbutanamide Dissolve_Diamine Dissolve Diamine in NMP Monomer_Prep->Dissolve_Diamine Add_Diacid_Chloride Add Terephthaloyl Chloride Solution Dissolve_Diamine->Add_Diacid_Chloride React React at 0°C to RT for 24h Add_Diacid_Chloride->React Precipitate Precipitate Polymer in Methanol React->Precipitate Filter_Wash_Dry Filter, Wash, and Dry the Polymer Precipitate->Filter_Wash_Dry FTIR_NMR FTIR & NMR (Structure) Filter_Wash_Dry->FTIR_NMR GPC GPC (Molecular Weight) Filter_Wash_Dry->GPC Solubility Solubility Testing Filter_Wash_Dry->Solubility DSC_TGA DSC & TGA (Thermal Properties) Filter_Wash_Dry->DSC_TGA

Caption: Hypothetical workflow for polyamide synthesis.

Potential Application II: Polymer Processing Aid

Expertise & Experience: Polymer processing aids are additives that improve the processability of polymers by reducing melt viscosity, eliminating melt fracture, and reducing die buildup.[7] Amide-based compounds, such as fatty acid amides and hyperbranched polyamides, are known to function as lubricants and flow modifiers.[8] They can act as internal lubricants, allowing polymer chains to slide past each other more easily.[7]

Hypothetical Application: N-methyl-N-phenylbutanamide, with its combination of polar and non-polar moieties, could function as an internal lubricant for polar engineering plastics like polyamides or polyesters, improving their melt flow properties during extrusion or injection molding.

Hypothetical Protocol: Evaluation of N-methyl-N-phenylbutanamide as a Processing Aid for Polyamide 6 (PA6)

1. Compounding:

  • Materials:

    • Polyamide 6 (PA6) pellets

    • N-methyl-N-phenylbutanamide

    • Twin-screw extruder

  • Procedure:

    • Dry the PA6 pellets in a vacuum oven at 80°C for at least 12 hours to remove moisture.

    • Prepare blends of PA6 with varying concentrations of N-methyl-N-phenylbutanamide (e.g., 0.5%, 1.0%, and 2.0% by weight).

    • Melt-compound each blend using a co-rotating twin-screw extruder with a specified temperature profile suitable for PA6.

    • Extrude the compounded material into strands, cool in a water bath, and pelletize.

    • Dry the compounded pellets before further testing.

2. Rheological Characterization:

  • Equipment:

    • Melt flow indexer (MFI)

    • Capillary rheometer

  • Procedure:

    • Determine the Melt Flow Index (MFI) of the neat PA6 and the compounded blends according to ASTM D1238 at a standard temperature and load for PA6.

    • Perform capillary rheometry to measure the shear viscosity of the melts as a function of shear rate.

3. Evaluation of Processing Performance:

  • Equipment:

    • Injection molding machine or a small-scale extruder

  • Procedure:

    • Process the neat PA6 and the compounded blends using an injection molding machine or an extruder.

    • Monitor processing parameters such as screw torque, die pressure, and motor amperage.

    • Visually inspect the surface of the extruded profiles or molded parts for defects like melt fracture or surface irregularities.

Diagram of Processing Aid Evaluation Workflow:

G cluster_compounding Compounding cluster_rheology Rheological Testing cluster_processing Processing Evaluation Dry_PA6 Dry PA6 Pellets Blend Blend PA6 with N-methyl-N-phenylbutanamide Dry_PA6->Blend Extrude_Pelletize Twin-Screw Extrusion and Pelletizing Blend->Extrude_Pelletize MFI Melt Flow Index (MFI) Measurement Extrude_Pelletize->MFI Capillary_Rheometry Capillary Rheometry (Shear Viscosity) Extrude_Pelletize->Capillary_Rheometry Injection_Molding Injection Molding or Extrusion Trials Extrude_Pelletize->Injection_Molding Monitor_Parameters Monitor Processing Parameters Injection_Molding->Monitor_Parameters Inspect_Surface Inspect Surface for Defects Monitor_Parameters->Inspect_Surface G cluster_preparation Sample Preparation cluster_analysis Material Analysis Pre_Mix Pre-mix PVC, Stabilizer, and Plasticizer Compound Compound on a Two-Roll Mill Pre_Mix->Compound Compression_Molding Compression Mold into Plaques Compound->Compression_Molding Tensile_Testing Tensile Testing (ASTM D638) Compression_Molding->Tensile_Testing DSC_Analysis DSC Analysis (Glass Transition Temp.) Compression_Molding->DSC_Analysis Hardness_Test Shore Hardness Measurement Compression_Molding->Hardness_Test

Caption: Workflow for evaluating a plasticizer.

Conclusion and Future Outlook

While direct, documented applications of N-methyl-N-phenylbutanamide in materials science are currently lacking, its chemical structure strongly suggests its potential as a valuable molecule in polymer science. The hypothetical applications and protocols outlined in this guide are intended to serve as a starting point for further research. By exploring its use as a monomer for novel polyamides, a processing aid for engineering plastics, or a specialty plasticizer, the materials science community can unlock the full potential of this intriguing compound. Further investigation into its synthesis, modification, and performance in various polymer systems is highly encouraged.

References

  • Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,Nⴕ-Bis. (URL: [Link])

  • Taming the Flow with Hyperbranched Polyamides as Melt Modifiers in Polyamide Composites. (URL: [Link])

  • Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). (URL: [Link])

  • Functional Aromatic Polyamides - MDPI. (URL: [Link])

  • (PDF) Synthesis and Properties of New Aromatic Polyamides and Polyimides based on 1,4Bis[N-(4-aminobenzoyl)-N-phenyl]phenylenediamine - ResearchGate. (URL: [Link])

  • Synthesis of aromatic polyamides from N,N'-bis(trimethylsilyl)-substituted aromatic diamines and aromatic diacid chlorides | Macromolecules - ACS Publications. (URL: [Link])

  • N-methyl-N-phenylbutanamide | C11H15NO | CID 221441 - PubChem. (URL: [Link])

  • Synthesis of N-alkyl- and N-arylalkylacrylamides and micellar copolymerization with acrylamide | Request PDF - ResearchGate. (URL: [Link])

  • N-methyl-3-phenylbutanamide | C11H15NO | CID 3572955 - PubChem. (URL: [Link])

  • Mastering Polymer Additives and Compounding: The Role of Processing Aids - YouTube. (URL: [Link])

  • 2-Methyl-N-phenylbutanamide | C11H15NO | CID 564429 - PubChem. (URL: [Link])

  • (PDF) Synthesis of poly(n-alkyl acrylamides) and evaluation of nanophase separation effects by temperature-dependent infrared spectroscopy - ResearchGate. (URL: [Link])

  • Amide transformation as an efficient postpolymerization modification approach for the synthesis of functional polyacetylenes - Polymer Chemistry (RSC Publishing). (URL: [Link])

  • The plastcizers containing amide groups for thermoplastic starch - ResearchGate. (URL: [Link])

  • Synthesis of amides under flow chemistry conditions. - ResearchGate. (URL: [Link])

  • The Effects of Plasticizers Containing Amide Groups on the Properties of Thermoplastic Starch | Request PDF - ResearchGate. (URL: [Link])

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC - NIH. (URL: [Link])

  • N-substituted Amides Definition - Organic Chemistry Key Term | Fiveable. (URL: [Link])

  • US4569967A - Synthesis of N-substituted peptide amides - Google P
  • Synthesis of N-methyl phenyl alpha-acetoxyacetamide - PrepChem.com. (URL: [Link])

  • N-Phenylmaleimide - Organic Syntheses Procedure. (URL: [Link])

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity - Indian Journal of Pharmaceutical Education and Research. (URL: [Link])

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-methyl-N-phenylbutanamide

Welcome to the technical support resource for the synthesis of N-methyl-N-phenylbutanamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of N-methyl-N-phenylbutanamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during this specific amide bond formation.

Overview of the Core Synthesis: The Schotten-Baumann Reaction

The synthesis of N-methyl-N-phenylbutanamide is most commonly achieved via the acylation of N-methylaniline with butanoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, a robust method for forming amides from amines and acyl chlorides.[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism where the lone pair of the nitrogen atom on N-methylaniline attacks the electrophilic carbonyl carbon of butanoyl chloride.[3][4]

A critical component of this reaction is the presence of a base. The reaction generates one equivalent of hydrochloric acid (HCl), which will readily protonate the nucleophilic N-methylaniline starting material, rendering it unreactive and halting the synthesis.[5] A base, either an inorganic one like sodium hydroxide in a biphasic system or an organic one like pyridine or triethylamine in an aprotic solvent, is required to neutralize the HCl as it forms, allowing the reaction to proceed to completion.[1][6][7]

Reaction Mechanism: Nucleophilic Acyl Substitution

Caption: Nucleophilic acyl substitution pathway.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis of N-methyl-N-phenylbutanamide in a practical question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction has run for several hours, but TLC analysis shows very little product formation and a significant amount of N-methylaniline starting material. What is the primary cause?

Answer: This is a classic symptom of amine protonation or reagent degradation. Here are the most likely causes and the corrective actions:

  • Cause A: Inadequate Base: The reaction generates HCl. Without a sufficient amount of base (at least one molar equivalent), the HCl will protonate the N-methylaniline, forming an ammonium salt. This salt is not nucleophilic and will not react with the butanoyl chloride.[5][8]

    • Solution: Ensure you are using at least 1.0 equivalent of a suitable base (e.g., triethylamine, pyridine, or aqueous NaOH). For sluggish reactions, using a slight excess (1.1-1.2 equivalents) can be beneficial.

  • Cause B: Hydrolyzed Butanoyl Chloride: Butanoyl chloride is highly reactive and moisture-sensitive.[9] It readily hydrolyzes to butanoic acid upon exposure to atmospheric moisture or residual water in your solvent.[10][11] Butanoic acid will not acylate the amine under these conditions.

    • Solution: Always use a fresh bottle of butanoyl chloride or distill it immediately before use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.

  • Cause C: Poor Quality N-methylaniline: N-methylaniline can oxidize upon storage, indicated by a dark brown or reddish color.[12] Oxidized impurities can interfere with the reaction.

    • Solution: If your N-methylaniline is significantly colored, purify it by distillation under reduced pressure before use.[13]

Issue 2: Significant Side Product Formation

Question: My reaction worked, but I have a major impurity that is difficult to remove. What is it and how can I prevent it?

Answer: The most probable side product is butanoic acid.

  • Cause: Hydrolysis of Butanoyl Chloride: As mentioned above, butanoyl chloride reacts with water.[9][11] This side reaction competes with the desired amidation. It is particularly problematic if the reaction is run for an extended time under non-anhydrous conditions or during an aqueous workup if unreacted butanoyl chloride remains.

    • Prevention:

      • Anhydrous Conditions: Strictly maintain an inert and dry atmosphere.

      • Controlled Addition: Add the butanoyl chloride dropwise to the solution of N-methylaniline and base, preferably at a reduced temperature (e.g., 0 °C). This maintains a low concentration of the acyl chloride, favoring the reaction with the amine over reaction with trace water.[2]

    • Removal: During the workup, wash the organic layer with a mild aqueous base like 5% sodium bicarbonate solution. This will deprotonate the acidic butanoic acid, converting it to sodium butanoate, which will be extracted into the aqueous layer.

Issue 3: Difficulties in Product Purification

Question: After the aqueous workup, I'm left with an oily product that is difficult to crystallize and purify. What is the recommended purification protocol?

Answer: N-methyl-N-phenylbutanamide is often isolated as an oil. The key is a thorough workup followed by an appropriate purification technique.

  • Step 1: Systematic Aqueous Workup:

    • Quench the reaction mixture by carefully adding it to water or a saturated ammonium chloride solution.

    • Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer sequentially with:

      • 5% HCl (aq): To remove any unreacted N-methylaniline and organic base (like pyridine or triethylamine).

      • 5% NaHCO₃ (aq): To remove the butanoic acid side product and any residual acid.[8]

      • Brine (saturated NaCl aq): To remove the bulk of the dissolved water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Step 2: Final Purification:

    • Column Chromatography: This is the most reliable method for achieving high purity. Use a silica gel stationary phase with a solvent system like a hexane/ethyl acetate gradient. The less polar amide product will elute before any highly polar baseline impurities.

    • Vacuum Distillation: If you have a sufficient quantity of material and it is thermally stable, vacuum distillation can be an effective, scalable purification method.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_low_yield Low Conversion cluster_side_product Side Products start Reaction Start check_tlc Monitor by TLC/LC-MS start->check_tlc issue Low Conversion or Multiple Spots? check_tlc->issue cause_base Cause: Insufficient Base? issue->cause_base Yes (Low Conversion) cause_hydrolysis Cause: Hydrolysis of Butanoyl Chloride? issue->cause_hydrolysis Yes (Side Product) end_ok Proceed to Workup & Purification issue->end_ok No (Clean Conversion) cause_reagent Cause: Reagent Quality? cause_base->cause_reagent No sol_base Action: Use 1.1 eq. of non-nucleophilic base. cause_base->sol_base Yes sol_reagent Action: Use fresh/distilled reagents under N₂. cause_reagent->sol_reagent Yes sol_hydrolysis Action: Run at 0°C under N₂. Add acyl chloride slowly. cause_hydrolysis->sol_hydrolysis Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

Key Experimental Parameters & Protocols

Table 1: Recommended Reagent Stoichiometry
ReagentMolar EquivalentsRole & Key Considerations
N-methylaniline1.0Nucleophile. Should be colorless or pale yellow.[12]
Butanoyl Chloride1.0 - 1.1Electrophile/Acylating Agent. Highly moisture-sensitive.[9]
Base (e.g., Triethylamine)1.1 - 1.2HCl Scavenger. Prevents protonation of the amine nucleophile.[7]
Anhydrous Solvent5-10 mL per mmolSolvent (e.g., Dichloromethane, THF). Must be anhydrous.
Protocol: Synthesis of N-methyl-N-phenylbutanamide

This protocol is a representative example and may require optimization.

  • Preparation: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-methylaniline (1.0 eq) and anhydrous dichloromethane (DCM, 50 mL).

  • Base Addition: Add triethylamine (1.1 eq) to the solution. Cool the flask to 0 °C in an ice-water bath.

  • Acylation: Add butanoyl chloride (1.05 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of N-methylaniline by TLC (e.g., using 4:1 Hexane:Ethyl Acetate).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash sequentially with 5% HCl (2 x 50 mL), 5% NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, typically as a pale yellow oil.

  • Purification: Purify the crude oil by silica gel column chromatography to obtain the pure N-methyl-N-phenylbutanamide.[14][15]

References

  • Grokipedia. Schotten–Baumann reaction.
  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
  • Chemistry Education. Synthesis and analysis of amides.
  • SATHEE. Chemistry Schotten Baumann Reaction.
  • Fisher Scientific. Amide Synthesis.
  • BenchChem. Technical Support Center: N-Acylation of Hindered Anilines.
  • Brainly.com. (2023). Write an equation for each of the following chemical reactions: A. Hydrolysis of butanoyl chloride B..
  • BenchChem. Technical Support Center: Troubleshooting Low Conversion Rates in Aniline Functionalization.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 221441, N-methyl-N-phenylbutanamide. Available from: [Link]

  • CymitQuimica. CAS 141-75-3: Butanoyl chloride.
  • ECHEMI. N-methyl-N-phenylbutanamide | 42883-79-4.
  • Chemistry LibreTexts. (2024). 21.4: Chemistry of Acid Halides. Available from: [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Available from: [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available from: [Link]

  • Fisher Scientific. Amide Synthesis.
  • BenchChem. Troubleshooting side reactions in the N-alkylation of aniline.
  • Wikipedia. N-Methylaniline. Available from: [Link]

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Optimization

Technical Support Center: Optimizing N-methyl-N-phenylbutanamide Synthesis

Welcome to the technical support center for the synthesis of N-methyl-N-phenylbutanamide. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize reaction yields and purity...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-methyl-N-phenylbutanamide. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize reaction yields and purity. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, grounding our advice in established chemical principles and field-proven methodologies.

Reaction Overview: The Acylation of N-methylaniline

The synthesis of N-methyl-N-phenylbutanamide is most commonly achieved via the N-acylation of N-methylaniline with butanoyl chloride. This reaction, a variant of the well-established Schotten-Baumann reaction, involves the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of the acyl chloride.[1][2] A base is required to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion by preventing the protonation of the starting amine.[3]

Reaction_Scheme cluster_reactants Reactants cluster_products Products NMA N-methylaniline P1 NMA->P1 + BC Butanoyl Chloride BC->P1 Amide N-methyl-N-phenylbutanamide HCl HCl Base Base (e.g., Pyridine, NaOH) Base->P1 Neutralizes HCl Solvent Solvent (e.g., DCM, Toluene/Water) Solvent->P1 Reaction Medium P1->Amide Acylation P1->HCl Byproduct

Caption: General scheme for the synthesis of N-methyl-N-phenylbutanamide.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low, or I've recovered only starting material. What are the likely causes?

Low or no product formation is a common issue that typically points to problems with reagents, reaction conditions, or the reaction setup itself.

Primary Causes & Solutions:

  • Hydrolysis of Butanoyl Chloride: Butanoyl chloride is highly reactive and readily hydrolyzes upon contact with atmospheric moisture to form butanoic acid and HCl.[4][5] This side reaction consumes your electrophile before it can react with the amine.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). The butanoyl chloride should be of high purity and handled quickly.

  • Protonation of N-methylaniline: The reaction generates HCl as a byproduct. Without a sufficient amount of base, this acid will protonate the nitrogen atom of the starting N-methylaniline, rendering it non-nucleophilic and halting the reaction.[6]

    • Solution: Use at least one molar equivalent of a suitable base. For homogenous reactions in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), a tertiary amine like triethylamine or pyridine is effective.[7] In biphasic Schotten-Baumann conditions (e.g., toluene/water), an aqueous solution of a strong base like sodium hydroxide (NaOH) is used to sequester the HCl in the aqueous phase.[1][3]

  • Poor Reagent Quality: Degradation of either N-methylaniline (which can oxidize and darken over time) or butanoyl chloride (via hydrolysis) will directly impact the yield.

    • Solution: Verify the purity of your starting materials before the reaction. N-methylaniline can be purified by distillation. Ensure the butanoyl chloride is clear and fresh; if it appears cloudy or has been stored for a long time, consider using a fresh bottle.

  • Inadequate Temperature Control: While the reaction is often robust, running it at an excessively high temperature can promote side reactions. Conversely, if the amine is particularly unreactive, room temperature may be insufficient.

    • Solution: A common and effective strategy is to begin the reaction at a lower temperature (0 °C) by cooling the solution of N-methylaniline and base in an ice bath. Then, add the butanoyl chloride dropwise to control the initial exotherm.[7] After the addition is complete, the reaction can be allowed to warm to room temperature and stirred for several hours to ensure completion.[7]

Question 2: My final product is contaminated with a significant amount of a carboxylic acid byproduct. How can I prevent this?

The presence of butanoic acid is a clear indicator that hydrolysis of butanoyl chloride is outcompeting the desired acylation reaction.[4][8]

Causes & Solutions:

  • Inefficient Mixing in Biphasic Systems: In a classic Schotten-Baumann setup, the reactants are in an organic phase while the base (NaOH) is in an aqueous phase. If stirring is not vigorous enough, the interface between the two layers is small, slowing down the reaction and allowing water more time to hydrolyze the acyl chloride.[6]

    • Solution: Increase the stirring rate significantly (e.g., >1000 rpm) to create a fine emulsion, maximizing the surface area between the phases. The use of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can also accelerate the reaction by transporting the hydroxide ion into the organic phase.

  • Order and Rate of Addition: Adding the amine to the acyl chloride can lead to localized high concentrations of the acyl chloride, increasing the chance of hydrolysis before the amine can react.

    • Solution: The preferred method is the slow, dropwise addition of the butanoyl chloride to a well-stirred solution of the N-methylaniline and base.[6] This ensures the acyl chloride is consumed by the amine as soon as it is introduced.

Question 3: The purification of my crude product is difficult, and I'm losing a lot of material during work-up. What is an effective purification strategy?

A well-designed work-up procedure is critical for isolating a pure product with high recovery. The main impurities to remove are unreacted N-methylaniline, the base (if it's a tertiary amine), and any butanoic acid formed.

Recommended Work-up and Purification Protocol:

  • Quench the Reaction: Once the reaction is complete (as determined by a monitoring technique like TLC), carefully quench it by adding water or a saturated aqueous solution of ammonium chloride.

  • Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel and extract the product into an appropriate organic solvent like dichloromethane or ethyl acetate.

  • Acidic Wash: Wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate any remaining N-methylaniline and tertiary amine base, making them water-soluble and removing them from the organic phase.

  • Basic Wash: Next, wash the organic layer with a dilute basic solution (e.g., 5% aqueous sodium bicarbonate or sodium carbonate). This will deprotonate any butanoic acid, converting it to its water-soluble carboxylate salt, which will be removed into the aqueous phase.

  • Final Washes & Drying: Wash the organic layer with water and then with brine to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Final Purification: The resulting crude amide can be further purified if necessary.

    • Column Chromatography: This is a highly effective method. A silica gel column using a solvent system like a hexane/ethyl acetate gradient will typically separate the non-polar amide product from more polar impurities.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) can yield highly pure material.

Troubleshooting Workflow

Use the following flowchart to diagnose and resolve common issues encountered during the synthesis.

Troubleshooting_Workflow start_node Start: Reaction Performed check_yield Is Yield > 70%? start_node->check_yield decision_node decision_node process_node process_node end_node Success: High Yield & Purity fail_node Actionable Insight: Re-evaluate & Optimize check_purity Is Purity High? (e.g., by NMR/GC) check_yield->check_purity Yes low_yield_cause Identify Cause of Low Yield check_yield->low_yield_cause No check_purity->end_node Yes impure_product Identify Impurities check_purity->impure_product No check_reagents 1. Verify Reagent Purity (Amine & Acyl Chloride) low_yield_cause->check_reagents check_conditions 2. Check Conditions - Anhydrous/Inert? - Sufficient Base? - Correct Temp? check_reagents->check_conditions check_addition 3. Review Procedure - Slow addition of  acyl chloride? check_conditions->check_addition check_addition->fail_node acid_impurity Butanoic Acid Present? (Hydrolysis) impure_product->acid_impurity amine_impurity Starting Amine Present? (Incomplete Reaction) impure_product->amine_impurity optimize_workup Optimize Work-up (Acid/Base Washes) acid_impurity->optimize_workup amine_impurity->optimize_workup optimize_workup->fail_node

Caption: A logical workflow for troubleshooting the synthesis of N-methyl-N-phenylbutanamide.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the reagents? A slight excess of the acylating agent (butanoyl chloride, ~1.1 to 1.2 equivalents) is often used to ensure full conversion of the more valuable amine. At least one equivalent of base is chemically necessary to neutralize the HCl byproduct.[6][7] Using a slight excess of base (e.g., 1.2 to 1.5 equivalents) can help ensure the reaction medium remains basic.

ReagentRecommended EquivalentsPurpose
N-methylaniline1.0Limiting Reagent
Butanoyl Chloride1.1 - 1.2Acylating Agent
Base (e.g., NEt₃, Pyridine)1.2 - 1.5HCl Scavenger

Q2: Can I use a different acylating agent, like butanoic anhydride? Yes, butanoic anhydride can be used instead of butanoyl chloride.[7] The reaction mechanism is related, but the byproduct is butanoic acid instead of HCl. This avoids the generation of a strong acid, but it requires that the butanoic acid byproduct be thoroughly removed during purification. Acyl chlorides are generally more reactive than anhydrides.[7]

Q3: How can I effectively monitor the progress of my reaction? Thin-Layer Chromatography (TLC) is the most common and convenient method. Spot the reaction mixture alongside standards of your starting materials on a silica gel plate. The product amide will typically have an Rf value intermediate between the starting amine and the non-polar acyl chloride. The disappearance of the limiting reagent (N-methylaniline) indicates the reaction is complete. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used on aliquots taken from the reaction.

Q4: My N-methylaniline is dark brown. Can I still use it? A dark color often indicates oxidation or the presence of impurities. While the reaction might still work, using impure starting material can lead to lower yields and the formation of colored byproducts that are difficult to remove. It is highly recommended to purify the N-methylaniline by distillation before use to ensure the best possible outcome.

References

  • Grokipedia. Schotten–Baumann reaction.
  • SATHEE. Chemistry Schotten Baumann Reaction.
  • BYJU'S. (2019). Schotten Baumann Reaction. Available from: [Link]

  • BenchChem. Navigating the Schotten-Baumann Reaction: A Technical Guide for Amide Synthesis with Substituted Amines.
  • Brainly. (2023). Write an equation for each of the following chemical reactions: A. Hydrolysis of butanoyl chloride. Available from: [Link]

  • LibreTexts. (2024). 21.4: Chemistry of Acid Halides. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of N-methyl-N-phenylbutanamide

Welcome to the technical support guide for the purification of N-methyl-N-phenylbutanamide. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and FAQs...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of N-methyl-N-phenylbutanamide. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and FAQs to address common challenges encountered during the purification of this compound. Our approach is rooted in explaining the causal mechanisms behind experimental choices to empower you to solve not just current, but future purification challenges.

Section 1: Frequently Asked Questions (FAQs) - Initial Purification Strategy

This section addresses common preliminary questions regarding the purification of N-methyl-N-phenylbutanamide, guiding you toward an effective initial strategy.

Q1: What are the key physical properties of N-methyl-N-phenylbutanamide that I should consider before starting purification?

A1: Understanding the physicochemical properties of your target compound is the foundation of an effective purification strategy. N-methyl-N-phenylbutanamide is a moderately polar, neutral amide.[1][2] Key properties are summarized below:

PropertyValueSignificance for Purification
Molecular Formula C₁₁H₁₅NOProvides the basis for molecular weight calculation.[1]
Molecular Weight 177.24 g/mol Essential for calculating molar equivalents and interpreting mass spectrometry data.[1]
Appearance Light Brown Liquid (reported)The color suggests the presence of impurities; a pure compound is expected to be colorless or pale yellow.[2]
LogP (XLogP3) 1.9This value indicates moderate hydrophobicity, suggesting it will be soluble in a range of organic solvents but largely insoluble in water. This is key for designing liquid-liquid extraction and chromatography systems.[1]
Boiling Point Not well-defined in literatureHigh boiling point is expected due to the amide group. Vacuum distillation may be an option but risks thermal degradation.
Solubility Soluble in common organic solvents (e.g., EtOAc, DCM, MeOH, Acetone)Crucial for selecting solvents for chromatography, extraction, and crystallization.[3]

Q2: My synthesis is complete. What is the best first-pass purification technique for a crude reaction mixture containing N-methyl-N-phenylbutanamide?

A2: For a typical crude mixture from the synthesis of N-methyl-N-phenylbutanamide (e.g., from N-methylaniline and butyryl chloride), a multi-step approach is most effective.[4][] The recommended starting point is a liquid-liquid extraction (LLE) workup followed by flash column chromatography.

The LLE serves to remove the bulk of ionic impurities, such as unreacted amine starting materials and acidic or basic by-products.[6] Flash chromatography is then used to separate the target compound from neutral, structurally similar impurities.[7]

Below is a decision-making workflow for selecting your primary purification strategy.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup / LLE start->workup check_purity Assess Purity (TLC/LCMS) workup->check_purity flash_chrom Flash Column Chromatography check_purity->flash_chrom Impurities Present sufficient_purity Sufficient Purity Product (95-99%) check_purity->sufficient_purity >95% Pure flash_chrom->sufficient_purity recrystallization Recrystallization high_purity High Purity Product (>99%) recrystallization->high_purity sufficient_purity->recrystallization Higher Purity Needed

Caption: Initial purification strategy decision workflow.

Section 2: Troubleshooting Guide - Common Impurities & Removal

This section is formatted to solve specific problems you may encounter during purification.

Q3: My NMR spectrum shows signals for unreacted N-methylaniline. How do I remove it effectively?

A3: N-methylaniline is a basic impurity and is best removed with an acidic wash during the liquid-liquid extraction phase. The principle here is a simple acid-base reaction. The basic nitrogen atom of N-methylaniline is protonated by an acid (like 1M HCl) to form a water-soluble ammonium salt, which then partitions into the aqueous phase, leaving your neutral amide product in the organic layer.

Experimental Protocol: Acidic Wash

  • Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M hydrochloric acid (HCl).

  • Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently.

  • Allow the layers to separate. The top layer is typically the organic phase (confirm by adding a drop of water).

  • Drain the lower aqueous layer, which now contains the N-methylanilinium chloride salt.

  • Repeat the wash with 1M HCl, followed by a wash with saturated sodium bicarbonate solution (to neutralize any residual acid) and finally a brine wash (to remove bulk water).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

LLE_Diagram cluster_0 Separatory Funnel cluster_1 After Shaking & Separation organic_layer Organic Layer (e.g., EtOAc) N-methyl-N-phenylbutanamide (Neutral) N-methylaniline (Base) organic_layer_after Organic Layer (Purified) N-methyl-N-phenylbutanamide organic_layer->organic_layer_after Remains in Organic Phase aqueous_layer_after Aqueous Layer N-methylanilinium Chloride (Salt) Excess HCl organic_layer:s->aqueous_layer_after N-methylaniline reacts with HCl and moves to Aqueous Phase aqueous_layer Aqueous Layer 1M HCl aqueous_layer->aqueous_layer_after

Caption: Liquid-liquid extraction for amine impurity removal.

Q4: I'm struggling to separate my product from a non-polar impurity via flash chromatography. What solvent system should I use?

A4: N-methyl-N-phenylbutanamide is moderately polar. To effectively separate it from non-polar impurities on a normal-phase silica gel column, you need a solvent system with low to moderate polarity. A gradient elution is highly recommended. Start with a low-polarity mobile phase to elute the non-polar impurities, then gradually increase the polarity to elute your target compound.

Recommended Solvent Systems (Normal Phase Silica Gel)

Solvent SystemGradient Range (Polar component)Comments
Hexanes/Ethyl Acetate 5% -> 40% EtOAcThe standard, most common choice. Provides good resolution for many amide purifications.[8]
Toluene/Acetone 2% -> 20% AcetoneCan provide different selectivity compared to EtOAc systems, sometimes resolving impurities that co-elute in Hex/EtOAc.
DCM/Methanol 0.5% -> 5% MeOHA more polar system. Use if your compound is eluting too slowly with EtOAc. Be cautious, as MeOH can dissolve some silica.

Pro-Tip: Always perform Thin Layer Chromatography (TLC) first to determine the optimal starting and ending solvent composition for your gradient. Aim for an Rf value of ~0.3 for your product in the final solvent mixture.[8]

Q5: My final product has a persistent yellow or brown color. What causes this and how can it be removed?

A5: Color in amide products often arises from trace impurities that are highly conjugated or from oxidation/degradation products.[9] While these may be present in very small quantities, they can be highly colored.

Potential Causes & Solutions:

  • Oxidized N-methylaniline: Aniline derivatives can oxidize to form colored impurities. The acidic wash described in Q3 is often sufficient to remove these.

  • Trace Acid/Base: Residual acidic or basic impurities can cause the product to degrade over time, leading to color development.[9] Ensure thorough neutralization during workup.

  • High-Boiling Point Solvents: Solvents like DMF, if used in the reaction, can be difficult to remove and may degrade at high temperatures, causing coloration.

  • Charcoal Treatment: If the color persists after chromatography, a charcoal treatment can be effective. Activated carbon has a high surface area and can adsorb colored impurities.

Experimental Protocol: Activated Carbon Treatment

  • Dissolve the colored product in a suitable solvent (e.g., ethanol or ethyl acetate) at room temperature.

  • Add a small amount of activated carbon (typically 1-2% w/w relative to your compound).

  • Stir or gently heat the mixture (e.g., to 40-50 °C) for 15-30 minutes.

  • Filter the mixture through a pad of Celite® to remove the carbon. The Celite is crucial as fine carbon particles can pass through standard filter paper.

  • Rinse the Celite pad with fresh solvent.

  • Concentrate the filtrate to recover the decolorized product.

Section 3: Advanced Purification Protocols

Protocol 1: High-Resolution Flash Column Chromatography

This protocol provides a step-by-step guide for purifying N-methyl-N-phenylbutanamide using a gradient flash chromatography system.

  • Materials:

    • Crude N-methyl-N-phenylbutanamide (post-workup)

    • Silica Gel (230-400 mesh)

    • Solvents: HPLC-grade Hexanes and Ethyl Acetate

    • Flash chromatography column and system

    • TLC plates, chamber, and UV lamp

  • Methodology:

    • TLC Analysis: Develop a TLC plate with your crude material using various Hexanes/EtOAc ratios (e.g., 9:1, 4:1, 7:3). The ideal solvent system for elution will place your product spot at an Rf of 0.2-0.4.

    • Sample Loading:

      • Liquid Loading: If your crude is an oil and soluble in a small amount of the initial mobile phase (e.g., 10% EtOAc in Hexanes), dissolve it and load it directly onto the column.

      • Dry Loading: For better resolution, dissolve the crude product in a minimal amount of a strong solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Load this powder onto the top of the column bed.

    • Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 5% EtOAc in Hexanes). Ensure the bed is well-settled and free of air bubbles.[10]

    • Elution:

      • Start the elution with the low-polarity mobile phase (e.g., 5% EtOAc/Hexanes) for 2-3 column volumes (CVs) to elute very non-polar impurities.

      • Run a linear gradient from the initial mobile phase to a higher polarity (e.g., 5% to 40% EtOAc over 10-12 CVs).

      • Hold at the final polarity for another 2-3 CVs to ensure all product has eluted.

    • Fraction Collection: Collect fractions throughout the run and analyze them by TLC to identify which contain the pure product.

    • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Recrystallization for High-Purity Material

Recrystallization is an excellent final polishing step to achieve high analytical purity, assuming the compound is a solid at room temperature or forms a stable crystalline solid.[3] If N-methyl-N-phenylbutanamide is a liquid or oil[2], this technique may not be applicable unless a solid derivative can be formed. However, for analogous solid amides, this protocol is standard.

  • Principle: This technique relies on the difference in solubility of the compound and its impurities in a specific solvent at different temperatures. The goal is to find a solvent that dissolves the compound well when hot but poorly when cold.

  • Methodology:

    • Solvent Screening: Place a small amount of your purified amide into several test tubes. Add a few drops of different solvents (e.g., isopropanol, acetonitrile, toluene, hexanes/EtOAc mixture) and observe solubility at room temperature and upon heating. A good solvent will show poor solubility at room temperature and high solubility upon heating.[11]

    • Dissolution: Place the amide in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the compound just dissolves. Using the minimum amount of hot solvent is critical for good recovery.

    • Hot Filtration (Optional): If there are insoluble impurities (like dust or catalyst residue), perform a hot filtration through a fluted filter paper to remove them.

    • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

    • Drying: Dry the crystals under vacuum to remove all traces of solvent.

References

  • PubChem. (n.d.). N-methyl-3-phenylbutanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-N-phenylbutanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-N-phenylbutanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-Methyl-N-phenylbutanamide. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 3-methyl-N-phenylbutanamide. Retrieved from [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • Wikipedia. (n.d.). Urea. Retrieved from [Link]

  • CrystaX. (n.d.). Guide for crystallization. Retrieved from [Link]

  • SIELC Technologies. (2018). Butanamide, N-phenyl-. Retrieved from [Link]

  • Supporting Information. (n.d.). Copper-Catalyzed Markovnikov Hydroboration of Aliphatic Terminal Alkenes Using Carbonyl as a Weak Directing Group. Retrieved from [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • Reddit. (2020). Looking for some advice for purification of diamide. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]

  • PubMed Central (PMC). (2023). Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). N-Methyl-N-phenylbutanamide. Retrieved from [Link]

  • PubChem. (n.d.). N-Phenylbutanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Butanamide, 3-oxo-N-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubMed Central (PMC). (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities. Retrieved from [Link]

  • European Patent Office. (2016). METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1599529-28-8, N-methyl-2-(methylimino)-4-phenylbutanamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and reactivity of phenyl-N-methyl-N-thiobenzoylcarbamate in basic media. Retrieved from [Link]

Sources

Optimization

Technical Support Center: N-methyl-N-phenylbutanamide Synthesis

Welcome to the technical support resource for the synthesis of N-methyl-N-phenylbutanamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and subtl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of N-methyl-N-phenylbutanamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and subtleties of this synthetic transformation. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Introduction: The Acylation of N-Methylaniline

The synthesis of N-methyl-N-phenylbutanamide (CAS 42883-79-4) is most commonly achieved via the N-acylation of N-methylaniline.[1][2][3] This reaction typically involves treating N-methylaniline with an acylating agent, such as butyryl chloride or butanoic anhydride, in the presence of a base to neutralize the acid byproduct. While seemingly straightforward, this process is susceptible to several competing side reactions that can complicate purification and reduce yield. This guide provides a structured approach to identifying, mitigating, and eliminating these byproducts.

Main_Reaction_Pathway NMA N-Methylaniline reac NMA->reac BC Butyryl Chloride BC->reac Base Base (e.g., Et3N) Base->reac Product N-methyl-N-phenylbutanamide HCl_Base [Et3NH]+Cl- reac->Product reac->HCl_Base

Caption: General reaction scheme for the synthesis of N-methyl-N-phenylbutanamide.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation for understanding this reaction system.

Q1: What is the most common and efficient laboratory-scale method for synthesizing N-methyl-N-phenylbutanamide?

A: The most prevalent method is the Schotten-Baumann reaction, which involves the acylation of N-methylaniline with butyryl chloride in the presence of a tertiary amine base like triethylamine (Et₃N) or pyridine. This method is favored for its high reactivity and generally good yields under optimized conditions. An alternative, often resulting in a cleaner reaction, is the use of butanoic anhydride, though it may require heating or longer reaction times.

Q2: What is the primary role of the base (e.g., triethylamine) in this reaction?

A: The base serves two critical functions:

  • Acid Scavenger: The primary role is to neutralize the hydrochloric acid (HCl) generated when using butyryl chloride as the acylating agent. This prevents the protonation of the starting N-methylaniline. Protonated N-methylaniline is no longer nucleophilic and will not participate in the reaction, effectively halting the synthesis.

  • Catalyst (in some cases): While not its main role, the base can activate the acylating agent. For instance, it can form a highly reactive N-acylammonium salt intermediate with the acyl chloride, which is then attacked by the N-methylaniline.

Q3: My reaction mixture is turning dark brown or black. Is this normal, and what causes it?

A: Significant color change, especially to dark brown or black, often indicates the formation of degradation products or impurities. Anilines, including N-methylaniline, are susceptible to oxidation, which can produce highly colored polymeric species. This can be exacerbated by the presence of trace acid impurities, exposure to air (oxygen) at elevated temperatures, or the presence of metallic impurities. While a slight yellow or amber tint can be normal, a dark coloration suggests that reaction conditions should be re-evaluated, perhaps by running the reaction under an inert atmosphere (N₂ or Ar) or using freshly distilled N-methylaniline.

Q4: What are the expected spectroscopic signatures for pure N-methyl-N-phenylbutanamide?

A: For structural confirmation, the following are key features:

  • ¹H NMR: Expect signals for the butyryl chain (a triplet for the terminal CH₃, a sextet for the adjacent CH₂, and a triplet for the CH₂ next to the carbonyl), a singlet for the N-methyl group, and multiplets for the aromatic protons of the phenyl ring.

  • ¹³C NMR: Look for the characteristic amide carbonyl peak around 170-175 ppm, peaks for the aliphatic carbons, the N-methyl carbon, and the aromatic carbons.

  • IR Spectroscopy: A strong absorbance band for the amide C=O stretch will be prominent, typically in the range of 1650-1680 cm⁻¹. The absence of a broad N-H stretch (around 3300-3500 cm⁻¹) confirms the formation of a tertiary amide.

  • Mass Spectrometry: The molecular ion peak (M⁺) should correspond to the molecular weight of the product (177.24 g/mol ).[2]

Troubleshooting Guide: From Problem to Solution

This section details specific experimental issues, their underlying chemical causes, and actionable solutions.

Problem 1: Low Yield of the Desired Product
  • Symptom: After work-up and purification, the isolated yield is significantly lower than expected.

  • Possible Cause 1: Incomplete Reaction. The reaction may not have gone to completion due to insufficient time, low temperature, or inefficient mixing.

  • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting N-methylaniline is consumed. Consider increasing the reaction temperature, but be mindful that this can also promote side reactions. Ensure vigorous stirring, especially in heterogeneous mixtures.

  • Possible Cause 2: Hydrolysis of Acylating Agent. Butyryl chloride is highly sensitive to moisture. Any water present in the solvent, reagents, or glassware will rapidly convert it to inactive butanoic acid.

  • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly opened or distilled reagents. Running the reaction under an inert atmosphere of nitrogen or argon is highly recommended to prevent atmospheric moisture from entering the system.

  • Possible Cause 3: Protonation of Starting Amine. If the base is not added or is insufficient, the generated HCl will protonate the N-methylaniline, rendering it non-nucleophilic and stopping the reaction.

  • Solution: Use at least one full equivalent of a suitable base (e.g., triethylamine). A slight excess (1.1-1.2 equivalents) is often beneficial to ensure all generated acid is neutralized promptly.

Problem 2: Presence of Unexpected Aromatic Byproducts
  • Symptom: NMR or GC-MS analysis reveals isomers of the product or higher molecular weight species containing an additional butyryl group.

  • Possible Cause: Friedel-Crafts Acylation. The N-methylamino group is a potent activating group for Electrophilic Aromatic Substitution (EAS).[4] The butyryl chloride, or the more reactive acylium ion formed in the presence of a Lewis acid catalyst (or even autocatalytically), can act as an electrophile and attack the electron-rich phenyl ring of either the starting material or the product. This side reaction typically occurs at the ortho and para positions.[5]

  • Solution:

    • Lower the Reaction Temperature: Friedel-Crafts reactions generally have a higher activation energy than N-acylation. Running the reaction at 0 °C or even lower can significantly disfavor C-acylation over N-acylation.

    • Control the Order of Addition: Add the butyryl chloride slowly to a solution of N-methylaniline and the base. This ensures that the highly reactive acylating agent is present in low concentration at any given time, minimizing its opportunity to engage in the slower Friedel-Crafts side reaction.

    • Choose a Non-Lewis Acidic System: Avoid any reagents or conditions that could generate Lewis acids, which are strong catalysts for Friedel-Crafts reactions.

Byproduct_Formation Start N-Methylaniline + Butyryl Chloride N_Acyl Desired Product (N-Acylation) Start->N_Acyl Favored Pathway C_Acyl Byproducts (C-Acylation / Friedel-Crafts) Start->C_Acyl Side Reaction Conditions Reaction Conditions Conditions->Start LowTemp Low Temperature (e.g., 0°C) LowTemp->N_Acyl HighTemp Higher Temperature Lewis Acid Traces HighTemp->C_Acyl

Caption: Competing N-acylation and C-acylation (Friedel-Crafts) pathways.

Problem 3: Difficulty in Purifying the Final Product
  • Symptom: The crude product is an oil that is difficult to crystallize, and column chromatography yields overlapping fractions.

  • Possible Causes: The presence of multiple byproducts with polarities similar to the desired product, such as the ortho and para Friedel-Crafts isomers. Unreacted starting materials or hydrolyzed reagents also contaminate the product.

  • Solution: A Multi-Step Purification Protocol.

    • Aqueous Work-up: After the reaction is complete, perform a liquid-liquid extraction. Wash the organic layer sequentially with:

      • A dilute acid solution (e.g., 1M HCl) to remove the basic triethylamine and any unreacted N-methylaniline.

      • A dilute base solution (e.g., 5% NaHCO₃) to remove any acidic butanoic acid formed from hydrolysis.

      • Brine (saturated NaCl solution) to remove excess water.

    • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

    • Chromatography/Distillation: If impurities persist, purification by silica gel column chromatography is the most effective method. Use a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). The Friedel-Crafts byproducts are typically more polar than the desired product and will elute later. For thermally stable, non-polar products, vacuum distillation can also be an effective purification method.

Summary of Potential Byproducts
Byproduct NameStructureMolecular Weight ( g/mol )Identification & Purification Notes
Butanoic Acid CH₃CH₂CH₂COOH88.11From hydrolysis of butyryl chloride. Removed with a basic wash (e.g., NaHCO₃). Appears as a broad singlet in ¹H NMR.
N-methyl-N-(4-butyrylphenyl)amine p-(CH₃NH)C₆H₄(COCH₂CH₂CH₃)191.27Para Friedel-Crafts byproduct. More polar than the desired product. Will have characteristic para-substituted aromatic NMR splitting.
N-methyl-N-(2-butyrylphenyl)amine o-(CH₃NH)C₆H₄(COCH₂CH₂CH₃)191.27Ortho Friedel-Crafts byproduct. More polar than the desired product. Will have characteristic ortho-substituted aromatic NMR splitting.
Unreacted N-methylaniline C₆H₅NHCH₃107.15Removed with an acidic wash (e.g., 1M HCl).

Experimental Protocols

Protocol 1: Synthesis of N-methyl-N-phenylbutanamide
  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N-methylaniline (1.0 eq) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Add triethylamine (1.1 eq) to the solution.

  • Cool the flask to 0 °C in an ice-water bath.

  • Dissolve butyryl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to the dropping funnel.

  • Add the butyryl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

  • Monitor the reaction by TLC (e.g., using 4:1 Hexane:Ethyl Acetate) until the N-methylaniline spot is no longer visible.

Protocol 2: Work-up and Purification
  • Quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel and dilute with additional DCM.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 20%).

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate to yield N-methyl-N-phenylbutanamide as a pure oil or solid.

Troubleshooting_Workflow Start Reaction Complete. Analyze Crude Product (TLC, GC-MS, NMR) Problem Problem Identified? Start->Problem LowYield Low Yield Problem->LowYield Yes (Yield) Impurities Byproducts Present Problem->Impurities Yes (Purity) Success High Yield & Purity. Proceed. Problem->Success No Cause_LY Check: 1. Anhydrous Conditions? 2. Stoichiometry? 3. Reaction Time/Temp? LowYield->Cause_LY Cause_Imp Identify Byproduct: - NMR/MS shows C-Acylation? - Acidic/Basic Impurities? Impurities->Cause_Imp Sol_LY Optimize: - Use dry solvents/reagents. - Monitor with TLC. - Check base equivalents. Cause_LY->Sol_LY Sol_Imp Optimize: - Lower reaction temp (0°C). - Slow addition of acyl chloride. - Perform acid/base washes. Cause_Imp->Sol_Imp

Caption: A logical workflow for troubleshooting common synthesis issues.

References

This guide synthesizes information from established chemical principles and databases. For further reading, please consult the resources below.

  • Quora. Can N,N-dimethylaniline undergo a Friedel-Crafts reaction?. [Link]

  • Pearson. Acylation of Aniline Explained. [Link]

  • Chemistry LibreTexts. Acetylation of Aniline (Experiment). [Link]

  • PubChem. N-methyl-N-phenylbutanamide. [Link]

Sources

Troubleshooting

Technical Support Center: N-methyl-N-phenylbutanamide Experiments

Welcome to the technical support center for N-methyl-N-phenylbutanamide experimental workflows. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-methyl-N-phenylbutanamide experimental workflows. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to ensure the success of your experiments.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis, purification, and analysis of N-methyl-N-phenylbutanamide in a question-and-answer format.

Synthesis Phase

Question 1: My reaction yield of N-methyl-N-phenylbutanamide is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of N-methyl-N-phenylbutanamide from N-methylaniline and butanoyl chloride are a common issue. The primary reasons often revolve around reagent purity, reaction conditions, and the presence of moisture. Here is a systematic approach to troubleshoot this problem:

  • Moisture Contamination: Butanoyl chloride is highly reactive with water, leading to its hydrolysis into butanoic acid and hydrochloric acid.[1][2][3] This side reaction consumes your acylating agent, thereby reducing the yield of the desired amide.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and ensure your N-methylaniline is dry. Handling butanoyl chloride under an inert atmosphere is highly recommended.[4]

  • Inadequate Base: A base, typically a non-nucleophilic amine like triethylamine or pyridine, is crucial to neutralize the hydrochloric acid (HCl) byproduct of the acylation reaction.[4][5] If the HCl is not scavenged, it will protonate the starting N-methylaniline, rendering it non-nucleophilic and unable to react with the butanoyl chloride.[4][6]

    • Solution: Use at least one equivalent of a non-nucleophilic base. Alternatively, you can use two equivalents of N-methylaniline, where one acts as the nucleophile and the other as the base.[4]

  • Sub-optimal Reaction Temperature: While the reaction between an acyl chloride and an amine is often rapid, temperature control can be important.

    • Solution: It is generally advisable to start the reaction at a lower temperature (e.g., 0 °C) by adding the butanoyl chloride dropwise to a solution of N-methylaniline and the base. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.[4] If the reaction is sluggish, gentle heating might be necessary, but this should be monitored carefully to avoid side reactions.

  • Reagent Purity: The purity of your starting materials is critical. Impurities in N-methylaniline or butanoyl chloride can lead to side reactions and a lower yield.

    • Solution: Use freshly distilled or commercially available high-purity reagents. If the purity is questionable, consider purifying the starting materials before use.

Question 2: I am observing a significant amount of a greasy, water-insoluble byproduct along with my desired N-methyl-N-phenylbutanamide. What is it and how can I prevent its formation?

Answer:

The greasy, water-insoluble byproduct is likely butanoic anhydride, formed from the reaction of butanoyl chloride with butanoic acid. As mentioned in the previous point, butanoic acid can be present if the butanoyl chloride has been partially hydrolyzed by moisture.

  • Prevention: The most effective way to prevent the formation of butanoic anhydride is to rigorously exclude water from your reaction mixture. Follow the recommendations for using anhydrous conditions as detailed in Question 1. Using fresh, high-purity butanoyl chloride is also essential.

Work-up and Purification Phase

Question 3: During the aqueous work-up, I am having trouble with emulsion formation. How can I break the emulsion and achieve a clean separation?

Answer:

Emulsion formation is common during the work-up of amide synthesis reactions, especially when using chlorinated solvents like dichloromethane (DCM).

  • Solutions:

    • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

    • Filtration through Celite: Passing the emulsified mixture through a pad of Celite or diatomaceous earth can help to break the emulsion.

    • Patience and Gentle Agitation: Sometimes, allowing the mixture to stand for an extended period with gentle swirling can lead to separation.

    • Solvent Modification: If emulsions are a persistent problem, consider using a different extraction solvent, such as ethyl acetate, which is less prone to emulsion formation than DCM.

Question 4: My purified N-methyl-N-phenylbutanamide still shows impurities in the NMR spectrum. What are the best purification techniques?

Answer:

Purification of amides can sometimes be challenging. Here are the recommended methods for obtaining high-purity N-methyl-N-phenylbutanamide:

  • Column Chromatography: This is a very effective method for separating the desired amide from byproducts and unreacted starting materials.

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on TLC analysis. For more polar impurities, other solvent systems can be explored.[7]

  • Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for obtaining highly pure crystalline products.[8]

    • Solvent Selection: You will need to screen various solvents and solvent mixtures to find one in which N-methyl-N-phenylbutanamide is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents to try include ethanol, acetone, or acetonitrile.[8]

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and molecular weight of N-methyl-N-phenylbutanamide?

N-methyl-N-phenylbutanamide is expected to be a light brown liquid or a low-melting solid at room temperature.[9] Its molecular formula is C₁₁H₁₅NO, and its molecular weight is 177.24 g/mol .[10][11][12]

Q2: What are the key spectroscopic signatures I should look for to confirm the identity of my product?

You should use a combination of spectroscopic techniques to confirm the structure of your synthesized N-methyl-N-phenylbutanamide.

Spectroscopic TechniqueKey Features for N-methyl-N-phenylbutanamide
¹H NMR Signals corresponding to the aromatic protons on the phenyl ring, the N-methyl protons, and the protons of the butyl chain.
¹³C NMR A characteristic signal for the amide carbonyl carbon (typically in the range of 170-180 ppm), along with signals for the aromatic carbons, the N-methyl carbon, and the carbons of the butyl group.[11]
IR Spectroscopy A strong absorption band for the amide carbonyl (C=O) stretch, typically around 1650 cm⁻¹.[11]
Mass Spectrometry The molecular ion peak (M⁺) at m/z = 177.24 (or M+H⁺ at 178.25 in ESI-MS).[11]

Q3: What are the main safety precautions I should take when working with the reagents for this synthesis?

  • Butanoyl Chloride: This is a corrosive and moisture-sensitive liquid.[2] It should be handled in a fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of its pungent vapors.

  • N-methylaniline: This compound is toxic and can be absorbed through the skin. Handle with care, wearing appropriate PPE.

  • Solvents: The organic solvents used in the reaction and purification are flammable. Work in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[13]

Q4: Can I use a different acylating agent instead of butanoyl chloride?

Yes, butanoic anhydride can also be used as an acylating agent. The reaction with butanoic anhydride is generally less vigorous than with butanoyl chloride and produces butanoic acid as a byproduct, which would also need to be neutralized with a base.

Experimental Protocols

Synthesis of N-methyl-N-phenylbutanamide

This protocol provides a general procedure for the synthesis of N-methyl-N-phenylbutanamide.

Materials:

  • N-methylaniline

  • Butanoyl chloride

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask under an inert atmosphere, add N-methylaniline and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add butanoyl chloride dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield of N-methyl-N-phenylbutanamide check_moisture Check for Moisture Contamination start->check_moisture check_base Verify Base Stoichiometry start->check_base check_temp Review Reaction Temperature start->check_temp check_purity Assess Reagent Purity start->check_purity solution_moisture Use Anhydrous Conditions: - Oven-dried glassware - Anhydrous solvents - Inert atmosphere check_moisture->solution_moisture solution_base Ensure Adequate Base: - Use >= 1 eq. of non-nucleophilic base - Or use 2 eq. of N-methylaniline check_base->solution_base solution_temp Optimize Temperature: - Start at 0 °C - Allow to warm to RT - Gentle heating if necessary check_temp->solution_temp solution_purity Use High-Purity Reagents: - Freshly distilled or - High-grade commercial source check_purity->solution_purity end Improved Yield solution_moisture->end solution_base->end solution_temp->end solution_purity->end Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants N-methylaniline + Triethylamine in Anhydrous DCM addition Add Butanoyl Chloride dropwise at 0 °C reactants->addition reaction Stir at Room Temperature (Monitor by TLC) addition->reaction quench Quench with Water reaction->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ (aq), Water, and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify product Pure N-methyl-N-phenylbutanamide purify->product

Caption: A flowchart of the synthesis and purification process.

References

  • Brainly. (2023, September 7). Write an equation for each of the following chemical reactions: A. Hydrolysis of butanoyl chloride B.
  • CymitQuimica. (n.d.). CAS 141-75-3: Butanoyl chloride.
  • BenchChem. (2025). Troubleshooting low yield in acylation reactions with (4-Methylphenoxy)acetyl chloride.
  • ChemicalBook. (n.d.). N-Methyl-N-phenylbutanamide synthesis.
  • LibreTexts. (2024, September 30). 21.4: Chemistry of Acid Halides.
  • BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Chegg. (2020, November 18). Solved 10.55 Write an equation for a. hydrolysis of butanoyl.
  • PubChem. (n.d.). N-methyl-4-phenylbutanamide.
  • PubChem. (n.d.). N-methyl-N-phenylbutanamide.
  • PubChem. (n.d.). 2-Methyl-N-phenylbutanamide.
  • Santa Cruz Biotechnology. (n.d.). N-Methyl-N-phenylbutanamide.
  • BenchChem. (2025, December). Technical Support Center: N-Acylation of Hindered Anilines.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?
  • Filo. (2025, May 14). Write an equation for a. hydrolysis of butanoyl chloride b. ammonolysis of.
  • Sigma-Aldrich. (2025, July 30). SAFETY DATA SHEET.
  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?
  • SpectraBase. (n.d.). N-Methyl-N-phenylbutanamide.
  • Pharmaffiliates. (n.d.). N-Methyl-N-phenylbutanamide.
  • Sabatini, J. J., et al. (2011). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 13(17), 4672-4675.
  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary.
  • GL Sciences. (n.d.). Amide Column.
  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
  • ResearchGate. (n.d.). 16 questions with answers in AMIDE SYNTHASES.
  • CymitQuimica. (2023, October 11). SAFETY DATA SHEET.
  • Seavill, P. W., & Wilden, J. D. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(22), 7694-7707.
  • ChemSynthesis. (2025, May 20). 2-bromo-N-methyl-N-phenylbutanamide.
  • ChemSynthesis. (2025, May 20). 3-methyl-N-phenylbutanamide.
  • ResearchGate. (2020, November 2). What is the best technique for amide purification?
  • Reddit. (2016, January 16). Column Chromatography: Amides.
  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure.
  • ECHEMI. (n.d.). 42883-79-4, N-methyl-N-phenylbutanamide Formula.
  • Molecules. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
  • Stenutz. (n.d.). N-phenylbutanamide.
  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment).
  • MDPI. (2025, January 6). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture.
  • PubChem. (n.d.). N-methyl-3-phenylbutanamide.
  • European Patent Office. (2016, August 31). METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE.
  • PubChem. (n.d.). N-Phenylbutanamide.

Sources

Optimization

Technical Support Center: Enhancing the Stability of N-methyl-N-phenylbutanamide in Solution

Abstract: This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and improve the stability of N-methyl-N-phenylbutanamide in solution. While...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and improve the stability of N-methyl-N-phenylbutanamide in solution. While specific literature on this exact molecule is limited[1][2][3], the principles outlined herein are grounded in the well-established chemistry of tertiary amides. This document offers a proactive approach to formulation development, featuring troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to diagnose and mitigate degradation.

Introduction: Understanding the Stability Challenges of a Tertiary Amide

N-methyl-N-phenylbutanamide is a tertiary amide. The amide bond is generally the most stable among carboxylic acid derivatives due to resonance stabilization, which delocalizes the nitrogen's lone pair of electrons into the carbonyl group, reducing the electrophilicity of the carbonyl carbon.[4][5] However, this stability is not absolute. When formulated in solution, molecules like N-methyl-N-phenylbutanamide can be susceptible to several degradation pathways, primarily hydrolysis, but also oxidation and photodegradation.

The tertiary nature of the amide in N-methyl-N-phenylbutanamide, with two substituents on the nitrogen atom, offers greater steric hindrance compared to primary or secondary amides, which can slow down certain reactions like hydrolysis.[4][6] Nevertheless, under stressed conditions such as extreme pH or elevated temperatures, degradation can become significant, impacting the potency, safety, and shelf-life of a potential drug product.

This guide is designed to be a practical resource for anticipating and solving these stability challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for N-methyl-N-phenylbutanamide in an aqueous solution?

A1: The primary degradation pathway is expected to be hydrolysis of the amide bond. This reaction can be catalyzed by both acid and base, yielding N-methylaniline and butanoic acid. Other potential, though often slower, pathways include oxidation of the butanamide chain or the phenyl group, and photodegradation upon exposure to light, especially UV radiation.

Q2: I'm observing a loss of potency in my solution, but no new peaks are appearing in my HPLC chromatogram. What could be the issue?

A2: This scenario can arise from several possibilities:

  • Degradants are not chromophoric: If the degradation products, such as butanoic acid, lack a UV-absorbing chromophore, they will not be detected by a standard HPLC-UV system. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (LC-MS).

  • Precipitation: The compound may be precipitating out of solution due to changes in temperature, pH, or solvent evaporation. Visually inspect the solution for any particulate matter.

  • Adsorption: The molecule might be adsorbing to the surfaces of the container (e.g., glass or plastic).

Q3: How do I select the appropriate pH for my formulation to maximize stability?

A3: The optimal pH is typically where the rate of hydrolysis is at its minimum. For amides, this is generally in the neutral to slightly acidic range (pH 4-7). To determine the ideal pH, you must perform a pH-rate profile study. This involves formulating the compound in a series of buffers across a wide pH range (e.g., pH 2 to 10), storing the samples at an elevated temperature (e.g., 60-80°C), and monitoring the degradation over time using a stability-indicating HPLC method.

Q4: Are antioxidants necessary for a formulation of N-methyl-N-phenylbutanamide?

A4: The necessity of an antioxidant depends on the molecule's susceptibility to oxidation. While the amide bond itself is not easily oxidized, other parts of the molecule could be. A forced degradation study using an oxidizing agent like hydrogen peroxide (H₂O₂) is the definitive way to assess this. If significant degradation occurs in the presence of H₂O₂, then incorporating an antioxidant (e.g., ascorbic acid, sodium metabisulfite) would be prudent.

Part 2: Troubleshooting and Optimization Guide

This section addresses specific issues that may arise during formulation development and stability testing.

Observed Issue Potential Cause(s) Recommended Actions & Rationale
Rapid degradation in acidic solution (pH < 4) Acid-catalyzed hydrolysis: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.1. Increase pH: Adjust the formulation pH to be between 5 and 7. 2. Buffer Selection: Use a buffer with adequate capacity in the target pH range (e.g., citrate, acetate).
Rapid degradation in basic solution (pH > 8) Base-catalyzed hydrolysis: Hydroxide ions directly attack the carbonyl carbon, which is a more potent nucleophile than water.1. Decrease pH: Adjust the formulation pH to be between 5 and 7. 2. Buffer Selection: Use a buffer such as phosphate to maintain the desired pH.
Formation of new peaks upon exposure to light Photodegradation: The phenyl group can absorb UV light, leading to the formation of reactive species that cause degradation.1. Use amber vials or light-protective packaging. 2. Perform a confirmatory photostability study (ICH Q1B). 3. Consider adding a UV absorber to the formulation if protection is insufficient.
Poor resolution between the parent peak and a degradant in HPLC Inadequate analytical method: The current HPLC method is not "stability-indicating."1. Modify Mobile Phase: Change the organic modifier (e.g., acetonitrile to methanol) or adjust the pH of the aqueous phase to alter selectivity. 2. Adjust Gradient: If using a gradient, make it shallower around the elution time of the critical pair to improve separation.

Part 3: Key Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of N-methyl-N-phenylbutanamide at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat at 80°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Keep at 60°C for 8 hours.

    • Oxidative Degradation: Mix the stock solution with an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3-6% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: At specified time points, withdraw an aliquot. If necessary, neutralize the acid and base samples. Dilute all samples to a target concentration and analyze by HPLC.

  • Analysis Goal: Aim for 5-20% degradation. If degradation is too rapid or too slow, adjust the stressor concentration, temperature, or duration accordingly.[7]

Protocol 2: pH-Rate Profile Study

Objective: To determine the pH of maximum stability.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., citrate for pH 3-5, acetate for pH 4-6, phosphate for pH 6-8, borate for pH 8-10).

  • Sample Preparation: Dissolve N-methyl-N-phenylbutanamide in each buffer to a final concentration of approximately 0.5 mg/mL.

  • Stability Testing: Store all samples in a constant temperature oven at 60°C.

  • Time Points: Withdraw samples at initial (t=0) and subsequent time points (e.g., 1, 3, 7, 14, and 28 days).

  • Analysis: Quantify the remaining concentration of N-methyl-N-phenylbutanamide using a validated stability-indicating HPLC method.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line is the observed degradation rate constant (k_obs). Plot log(k_obs) versus pH to generate the pH-rate profile and identify the pH of minimum degradation.

Part 4: Visualizing Degradation and Workflows

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_0 Degradation Pathways Parent N-methyl-N-phenylbutanamide Acid Butanoic Acid Parent->Acid Hydrolysis (Acid/Base) Amine N-methylaniline Parent->Amine Hydrolysis (Acid/Base) Oxidized Oxidized Products Parent->Oxidized Oxidation (e.g., H2O2) Photo Photodegradants Parent->Photo Photolysis (UV/Vis Light)

Caption: Potential degradation pathways for N-methyl-N-phenylbutanamide.

G cluster_1 Stability Study Workflow A Prepare Drug Solution B Expose to Stress Conditions (pH, Temp, Light, Oxidant) A->B C Withdraw Samples at Time Intervals B->C D Analyze via Stability- Indicating HPLC Method C->D E Quantify Parent Drug and Degradants D->E F Determine Degradation Rate and Pathway E->F G Optimize Formulation (pH, Excipients, Packaging) F->G

Caption: Experimental workflow for assessing and improving solution stability.

References

  • PubChem. N-methyl-3-phenylbutanamide. National Center for Biotechnology Information. [Link]

  • PubChem. N-methyl-N-phenylbutanamide. National Center for Biotechnology Information. [Link]

  • Skoog, D. A., West, D. M., Holler, F. J., & Crouch, S. R. (1950). Spectrophotometric Titration of Primary Aliphatic Amides. Analytical Chemistry, 22(3), 465-469.
  • PubChem. 2-Methyl-N-phenylbutanamide. National Center for Biotechnology Information. [Link]

  • Solubility of Things. Amides: Structure, Properties, and Reactions. [Link]

  • Pharmaffiliates. N-Methyl-N-phenylbutanamide. [Link]

  • Chemistry Education. Synthesis and analysis of amides. [Link]

  • Google Patents. Analysis method for amide compounds.
  • Chemistry Steps. Amides - Structure and Reactivity. [Link]

  • Rojas, C. M., et al. (2015). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. The Journal of organic chemistry, 80(12), 6499–6507.
  • ResearchGate. How can I quantify amide species in reaction mixture by UV-Vis method preferably?. [Link]

  • Semantic Scholar. Facile solvolysis of a surprisingly twisted tertiary amide. [Link]

  • ACE. (2018).
  • Dr. DDD. (2022, December 21). Estimation of Amide By DDD. YouTube. [Link]

  • Sáez, J. M., et al. (2018). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. Applied and environmental microbiology, 84(10), e00049-18.
  • PubChem. N-Phenylbutanamide. National Center for Biotechnology Information. [Link]

  • LookChem. Cas 1599529-28-8,N-methyl-2-(methylimino). [Link]

  • ResearchGate. Progress in understanding the N-demethylation of alkaloids by exploiting isotopic techniques. [Link]

Sources

Troubleshooting

resolving impurities in N-methyl-N-phenylbutanamide NMR spectra

Welcome to the technical support resource for the analysis of N-methyl-N-phenylbutanamide. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and resolve common...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analysis of N-methyl-N-phenylbutanamide. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and resolve common issues encountered during the NMR analysis of this compound. Our approach is rooted in first principles of chemical structure and reactivity to empower you to not only identify impurities but also to understand their origin and prevent their formation.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure N-methyl-N-phenylbutanamide?

A1: Understanding the baseline spectrum of your target compound is the critical first step. N-methyl-N-phenylbutanamide has a distinct set of signals. Due to restricted rotation around the amide C-N bond, you may observe broadening or even duplication of signals for the N-methyl group and the aromatic protons at room temperature.

Table 1: Expected NMR Chemical Shifts for N-methyl-N-phenylbutanamide in CDCl₃

Assignment (Structure A) ¹H Chemical Shift (δ ppm) Multiplicity Integration ¹³C Chemical Shift (δ ppm)
a (Phenyl Protons)~7.20 - 7.50Multiplet (m)5H~143.0 (Quaternary C), ~129.0, ~127.5, ~126.5
b (N-CH₃)~3.25Singlet (s)3H~37.2
c (-CO-CH₂-)~2.20Triplet (t)2H~35.5
d (-CH₂-CH₃)~1.65Sextet2H~18.5
e (-CH₂-CH₃)~0.95Triplet (t)3H~13.8
f (Carbonyl C=O)N/AN/AN/A~172.5

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Troubleshooting Guide: Identifying Common Impurities

This section addresses specific impurity signals you may encounter in your NMR spectrum. The synthesis of N-methyl-N-phenylbutanamide, typically via the acylation of N-methylaniline with butanoyl chloride, provides a logical framework for predicting potential impurities.[1][2]

Q2: I see sharp signals around 1.0 ppm (triplet) and 2.9 ppm (triplet) that don't match my product. What are they?

A2: These signals are highly characteristic of unreacted butanoyl chloride (Structure B).[3] The protons on the carbon adjacent to the highly electron-withdrawing acyl chloride group (C-2) are significantly deshielded and appear far downfield.

  • Causality: Incomplete reaction or use of insufficient N-methylaniline can leave this starting material in your crude product. It is highly reactive and may also be observed as its hydrolysis product, butanoic acid, if moisture is present.[4]

Q3: My spectrum has signals in the aromatic region that don't integrate correctly, along with a singlet around 2.7-2.9 ppm. What is this impurity?

A3: This pattern strongly suggests the presence of unreacted N-methylaniline (Structure C).[5][6]

  • Causality: This impurity is common if the stoichiometry of the reaction is not exact or if the butanoyl chloride was added too slowly, allowing for side reactions or degradation. The N-methyl singlet of N-methylaniline is typically upfield from the N-methyl singlet of the final amide product.

Q4: There is a very broad singlet far downfield, between 10-12 ppm, and some extra peaks in the aliphatic region. What could this be?

A4: A signal in the 10-12 ppm range is a classic indicator of a carboxylic acid proton, pointing to the presence of butanoic acid (Structure D).[7][8] This is the hydrolysis product of butanoyl chloride.

  • Causality: Butanoyl chloride is highly sensitive to moisture.[4] Any water in your reaction solvent, reagents, or glassware will readily convert it to butanoic acid.

  • Confirmation: To definitively confirm this, you can perform a D₂O exchange experiment. See Protocol 1 for the methodology. The disappearance of the peak at 10-12 ppm upon shaking with D₂O confirms it is an exchangeable proton.[9]

Q5: I observe a quartet around 3.1 ppm and a triplet around 1.4 ppm. What impurity does this correspond to?

A5: These signals are characteristic of triethylamine hydrochloride (Structure E).[10][11] Triethylamine is often used as an acid scavenger in this reaction to neutralize the HCl byproduct.[]

  • Causality: After the reaction, the triethylamine hydrochloride salt is formed. If not removed during the aqueous workup, it can persist in the final product. Its solubility in organic solvents like CDCl₃ can be sufficient for it to appear in the NMR spectrum. The protonated amine deshields the adjacent methylene protons, shifting them downfield compared to free triethylamine.[13]

Table 2: NMR Signatures of Common Impurities in CDCl₃

Impurity Structure Key ¹H NMR Signals (δ ppm) Key ¹³C NMR Signals (δ ppm)
Butanoyl ChlorideB~2.9 (t, 2H) , ~1.8 (sextet, 2H), ~1.0 (t, 3H)~175.0 (C=O) , ~47.0 (CH₂-COCl) , ~18.0, ~13.5
N-MethylanilineC~7.2 (m, 2H), ~6.7 (m, 3H), ~2.85 (s, 3H) ~150.0, ~129.0, ~117.0, ~112.5, ~30.5 (N-CH₃)
Butanoic AcidD~11-12 (broad s, 1H) , ~2.35 (t, 2H), ~1.65 (sextet, 2H), ~0.95 (t, 3H)~180.0 (C=O) , ~36.0 (CH₂-COOH) , ~18.5, ~13.5[14][15]
Triethylamine HClE~3.15 (q, 6H) , ~1.43 (t, 9H) , ~11.7 (broad, 1H, NH⁺)~46.0 (CH₂) , ~8.5 (CH₃)

Visual Troubleshooting Aids

G cluster_start NMR Spectrum Analysis cluster_impurities Impurity Identification cluster_actions Resolution & Purification cluster_end Final Confirmation Start Crude NMR Spectrum Acquired Impurity_Check Unexpected Peaks Present? Start->Impurity_Check SM_Check Starting Material Signals? (Butanoyl Chloride, N-Methylaniline) Impurity_Check->SM_Check Yes Final_NMR Acquire Final NMR Impurity_Check->Final_NMR No Reagent_Check Reagent/Byproduct Signals? (Triethylamine HCl, Butanoic Acid) SM_Check->Reagent_Check Purify Perform Purification Reagent_Check->Purify Wash Aqueous Wash (removes salts, acids) Column Column Chromatography (removes non-polar impurities) Wash->Final_NMR Recrystallize Recrystallization Column->Final_NMR Recrystallize->Final_NMR Pure Product is Pure Final_NMR->Pure

Caption: Troubleshooting workflow for NMR impurity resolution.

Structures cluster_target Target Molecule cluster_impurities Common Impurities A A) N-methyl-N-phenylbutanamide B B) Butanoyl Chloride C C) N-Methylaniline D D) Butanoic Acid E E) Triethylamine Hydrochloride

Caption: Structures of target molecule and common impurities.

Experimental Protocols

Protocol 1: D₂O Exchange for Identification of -OH or -NH Protons

Objective: To confirm the presence of exchangeable protons (e.g., from butanoic acid or triethylamine hydrochloride).

  • Acquire Initial Spectrum: Dissolve your sample in a standard deuterated solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix Thoroughly: Cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuterium exchange.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire a second ¹H NMR spectrum.

  • Analyze: Compare the two spectra. The signals corresponding to exchangeable protons (-OH, -NH, -COOH) will either disappear completely or significantly decrease in intensity in the second spectrum.[9][16]

Protocol 2: Aqueous Workup for Removal of Polar Impurities

Objective: To remove water-soluble impurities like butanoic acid and triethylamine hydrochloride.

  • Dissolve Crude Product: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). This step removes any unreacted N-methylaniline and residual triethylamine.

  • Basic Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. This will neutralize and remove acidic impurities like butanoic acid and any residual HCl.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove the bulk of the dissolved water.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

References

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butanoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-methyl-N-phenylbutanamide | C11H15NO. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • YouTube. (2024). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • SpectraBase. (n.d.). N-Methyl aniline - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Triethylamine hydrochloride. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 3. 1 H NMR of the triethylamine (TEA) methylene protons. Retrieved from [Link]

  • ChemSrc. (n.d.). Butanoyl chloride. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Optimizing N-methyl-N-phenylbutanamide Synthesis

For Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) Catalyst Selection and Reaction Mechanism Q1: What are the primary methods for synthesizing N-methyl-N-phenylbutanamide, a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)
Catalyst Selection and Reaction Mechanism

Q1: What are the primary methods for synthesizing N-methyl-N-phenylbutanamide, and what catalytic approaches are most common?

The synthesis of N-methyl-N-phenylbutanamide, a tertiary amide, is typically achieved through the N-acylation of N-methylaniline with an activated derivative of butanoic acid. The most prevalent laboratory-scale method involves the reaction of N-methylaniline with butanoyl chloride.[1][2] This reaction is a nucleophilic acyl substitution.[1]

Common catalytic approaches include:

  • Base Catalysis: Often, a base such as pyridine, triethylamine, or even an excess of the N-methylaniline reactant is used to scavenge the HCl byproduct generated during the reaction.[1] This prevents the protonation of the amine nucleophile, which would otherwise render it unreactive.[3]

  • Lewis Acid Catalysis: Lewis acids can be employed to activate the carbonyl group of the acylating agent, increasing its electrophilicity and accelerating the reaction.[4][5] Boron-based Lewis acids, for example, have been shown to be effective for amide synthesis.[4]

  • Heterogeneous Catalysis: Solid-supported catalysts, such as clays or zeolites, can also facilitate this transformation.[6][7] These offer advantages in terms of catalyst separation and reusability.[8]

Q2: What is the detailed reaction mechanism for the synthesis of N-methyl-N-phenylbutanamide using butanoyl chloride and a base catalyst?

The reaction proceeds through a nucleophilic acyl substitution mechanism.[1] The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N-methylaniline attacks the electrophilic carbonyl carbon of butanoyl chloride. This forms a tetrahedral intermediate.[9][10]

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.[9][10]

  • Deprotonation: A base in the reaction mixture (e.g., triethylamine, pyridine, or another molecule of N-methylaniline) removes the proton from the nitrogen atom, yielding the neutral N-methyl-N-phenylbutanamide product and the hydrochloride salt of the base.[1]

Reaction_Mechanism N-methylaniline N-methylaniline Tetrahedral_intermediate Tetrahedral Intermediate N-methylaniline->Tetrahedral_intermediate Nucleophilic Attack Butanoyl_chloride Butanoyl chloride Butanoyl_chloride->Tetrahedral_intermediate Product_salt Protonated Amide Tetrahedral_intermediate->Product_salt Chloride leaves Final_Product N-methyl-N-phenylbutanamide Product_salt->Final_Product Deprotonation Protonated_Base Protonated Base Product_salt->Protonated_Base Base Base Base->Final_Product

Caption: Mechanism of N-methyl-N-phenylbutanamide synthesis.

Q3: How do homogeneous and heterogeneous catalysts compare for this type of acylation reaction?

The choice between homogeneous and heterogeneous catalysts involves a trade-off between activity, selectivity, and practical process considerations.[11]

FeatureHomogeneous Catalysts (e.g., Lewis Acids, Bases)Heterogeneous Catalysts (e.g., Zeolites, Clays)
Activity/Selectivity Often exhibit high activity and selectivity under mild conditions.[12]May require higher temperatures or longer reaction times.[11]
Catalyst Separation Can be difficult and may require extensive workup procedures.[8]Easily separated from the reaction mixture by filtration.[12]
Reusability Typically not reusable.[12]Often reusable, which can be more cost-effective and sustainable.[8]
Reaction Conditions Generally operate at lower temperatures.[12]May require more forcing conditions.[11]
Waste Generation Can generate significant waste during workup.[13]Generally more environmentally friendly due to reduced waste.[8]
Troubleshooting Guide

Q4: My reaction yield is very low. What are the potential causes and how can I improve it?

Low yields in the synthesis of N-methyl-N-phenylbutanamide can stem from several factors:

  • Inadequate Base: The HCl generated during the reaction will protonate the starting amine, rendering it non-nucleophilic.[3] Ensure at least a stoichiometric amount of a suitable base (e.g., triethylamine, pyridine) is used to neutralize the acid.[1]

  • Poor Quality Reagents: Moisture can hydrolyze the butanoyl chloride, reducing its availability for the acylation reaction.[1] Ensure all reagents and solvents are anhydrous.

  • Insufficient Reaction Time or Temperature: While the reaction is often rapid at room temperature, less reactive substrates might require longer reaction times or gentle heating.[14] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Steric Hindrance: While not a major issue for N-methylaniline, highly substituted anilines can exhibit slower reaction rates due to steric hindrance.

  • Side Reactions: At elevated temperatures, side reactions may become more prevalent.

Troubleshooting Workflow:

Troubleshooting_Low_Yield Start Low Yield Observed Check_Base Is the base stoichiometry correct and is it a suitable base? Start->Check_Base Check_Reagents Are reagents and solvents anhydrous? Check_Base->Check_Reagents Yes Add_More_Base Adjust base stoichiometry Check_Base->Add_More_Base No Optimize_Conditions Have reaction time and temperature been optimized? Check_Reagents->Optimize_Conditions Yes Use_Dry_Reagents Dry solvents and use fresh reagents Check_Reagents->Use_Dry_Reagents No Consider_Catalyst Could a Lewis acid catalyst improve the rate? Optimize_Conditions->Consider_Catalyst Yes Increase_Time_Temp Incrementally increase time/temperature Optimize_Conditions->Increase_Time_Temp No Analyze_Byproducts Are there significant side products observed by TLC/GC-MS? Consider_Catalyst->Analyze_Byproducts Yes Add_Lewis_Acid Screen Lewis acid catalysts Consider_Catalyst->Add_Lewis_Acid No Successful_Reaction Improved Yield Analyze_Byproducts->Successful_Reaction No Purification_Optimization Optimize purification to remove byproducts Analyze_Byproducts->Purification_Optimization Yes Add_More_Base->Check_Base Use_Dry_Reagents->Check_Reagents Increase_Time_Temp->Optimize_Conditions Add_Lewis_Acid->Consider_Catalyst Purification_Optimization->Successful_Reaction

Caption: Troubleshooting workflow for low reaction yield.

Q5: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

The most common side reaction is the hydrolysis of butanoyl chloride by residual water, which forms butanoic acid. The butanoic acid can then react with the amine to form an ammonium carboxylate salt, which is unreactive under these conditions.[4]

To minimize side reactions:

  • Ensure Anhydrous Conditions: Use freshly distilled solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize potential degradation or undesired side reactions. Adding the acyl chloride dropwise to a cooled solution of the amine can help control any exotherm.

  • Stoichiometry Control: Use a slight excess of the amine to ensure complete consumption of the more valuable acylating agent.

Q6: How can I effectively purify the N-methyl-N-phenylbutanamide product?

Standard purification techniques are typically effective:

  • Aqueous Workup: After the reaction is complete, quench the reaction mixture with water or a dilute aqueous acid solution to neutralize any remaining base and amine. Extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Washing: Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted N-methylaniline, followed by a dilute base (e.g., saturated sodium bicarbonate solution) to remove any butanoic acid, and finally with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Chromatography/Distillation: If necessary, the crude product can be further purified by silica gel column chromatography or vacuum distillation.

Experimental Protocols
Protocol 1: General Procedure for N-Acylation of N-methylaniline with Butanoyl Chloride

Materials:

  • N-methylaniline

  • Butanoyl chloride

  • Triethylamine (or pyridine)

  • Anhydrous dichloromethane (DCM)

  • Deionized water

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add N-methylaniline (1.0 eq.) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq.) to the stirred solution.

  • Slowly add butanoyl chloride (1.05 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Screening of Lewis Acid Catalysts

Materials:

  • N-methylaniline

  • Butanoyl chloride

  • Selected Lewis acid catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃, boronic acids)[4][15]

  • Anhydrous solvent (e.g., DCM, acetonitrile)

  • Base (e.g., triethylamine)

Procedure:

  • In a series of reaction vials, add N-methylaniline (1.0 eq.), the chosen anhydrous solvent, and the base (1.1 eq.).

  • To each vial, add a catalytic amount (e.g., 1-10 mol%) of a different Lewis acid.

  • Cool the vials to 0 °C.

  • Add butanoyl chloride (1.05 eq.) to each vial.

  • Allow the reactions to proceed at room temperature, taking aliquots at regular intervals to monitor the conversion by GC-MS or HPLC.

  • Compare the reaction rates and final conversions to identify the most effective Lewis acid catalyst for this transformation.

References
  • Huy, P. H., & Zoller, B. (2019). Boron Lewis Acid Catalysis: How to Synthesize Amides Atom-Efficiently. Nachrichten aus der Chemie, 67(5), 51-54. Available from: [Link]

  • Ishihara, K. (2018). Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine. Organic Letters, 20(15), 4535-4539. Available from: [Link]

  • LibreTexts. (2023). Acid chlorides react with ammonia, 1° amines and 2° amines to form amides. Available from: [Link]

  • Oshima, K., & Yamaguchi, K. (2012). A Lewis acid/metal amide hybrid as an efficient catalyst for carbon–carbon bond formation. Chemical Science, 3(4), 1156-1160. Available from: [Link]

  • OrgoSolver. (n.d.). Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). Available from: [Link]

  • ChemistNate. (2022, January 27). Acid Chloride + Ammonia = Amide (Mechanism). YouTube. Available from: [Link]

  • Mondal, J. (2016). Direct Synthesis of Amides and Imides by using Heterogeneous Lewis acid Catalysts. ResearchGate. Available from: [Link]

  • ChemHelp ASAP. (2019, November 12). synthesis of amides from acid chlorides. YouTube. Available from: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Available from: [Link]

  • Orsy, G., et al. (2020). Flow‐based amide synthesis using Al2O3 as Lewis acid catalyst. Chemistry–A European Journal, 26(48), 10899-10903. Available from: [Link]

  • Yiğit, B., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(5), 4967-4981. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). N-methyl-N-phenylbutanamide. PubChem Compound Database. Available from: [Link]

  • ChemSynthesis. (n.d.). 2-bromo-N-methyl-N-phenylbutanamide. Available from: [Link]

  • MDPI. (2021). Influence of Heterogeneous Catalysts and Reaction Parameters on the Acetylation of Glycerol to Acetin: A Review. Catalysts, 11(3), 392. Available from: [Link]

  • ChemSynthesis. (n.d.). 3-methyl-N-phenylbutanamide. Available from: [Link]

  • MDPI. (2022). A Comparative Study of Homogeneous and Heterogeneous Catalyzed Glycerol Acetylation with Acetic Acid: Activity, Selectivity, and Stability. Catalysts, 12(10), 1221. Available from: [Link]

  • ResearchGate. (2014). Microscopic steps associated with the N-acylation of Stage 1. Available from: [Link]

  • Phukan, K., & Borah, R. (2014). Regioselective N-acylation of nitrogenous heterocyclic compounds using a natural clay catalyst. International Journal of ChemTech Research, 6(5), 2929-2934. Available from: [Link]

  • Shaikh, I., et al. (2016). A Novel Clay catalyst: N-Acetylation of Aniline and Substituted Anilines. Journal of Chemical and Pharmaceutical Research, 8(5), 725-729. Available from: [Link]

  • Kumar Darsi, S. S. P., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. Available from: [Link]

  • Sharma, G. V. M., et al. (2013). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 18(11), 13588-13600. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of N-methyl-N-phenylbutanamide in Organic Reactions

In the landscape of modern organic synthesis, the choice of reagents and directing groups is paramount to achieving desired chemical transformations with high efficiency and selectivity. Among the vast arsenal of functio...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the choice of reagents and directing groups is paramount to achieving desired chemical transformations with high efficiency and selectivity. Among the vast arsenal of functional groups available to chemists, amides stand out for their versatility. This guide provides an in-depth comparative analysis of N-methyl-N-phenylbutanamide, contrasting its performance and utility against other commonly employed amides in several key organic reactions. We will delve into the mechanistic nuances and provide field-proven insights to guide researchers in making informed decisions for their synthetic strategies.

Introduction to N-methyl-N-phenylbutanamide

N-methyl-N-phenylbutanamide is a tertiary amide characterized by the presence of both a methyl and a phenyl substituent on the nitrogen atom.[1][2][3] This specific substitution pattern imparts a unique combination of steric and electronic properties that influence its reactivity. The phenyl group, through its electronic effects, can modulate the nucleophilicity of the amide nitrogen and the electrophilicity of the carbonyl carbon.[4] The methyl group, in turn, contributes to the steric environment around the amide functionality.[5]

Synthesis of N-methyl-N-phenylbutanamide is typically achieved through the acylation of N-methylaniline with butyryl chloride or a related butyrylating agent, often in the presence of a base like triethylamine to scavenge the generated acid.[6]

Section 1: Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful C-H activation strategy for the regioselective functionalization of aromatic rings. The success of this reaction hinges on the ability of a directing metalation group (DMG) to coordinate with an organolithium base and direct deprotonation to the adjacent ortho position. Tertiary amides are among the most effective DMGs.[7][8]

Comparative Analysis:

The efficacy of N-methyl-N-phenylbutanamide as a DMG can be compared with the widely used N,N-diethylbenzamide. The primary difference lies in the electronic nature of the N-substituents. The N-phenyl group in N-methyl-N-phenylbutanamide is less electron-donating than the N-ethyl groups in N,N-diethylbenzamide. This can influence the rate and efficiency of the lithiation step.

However, a key advantage of the N-methyl-N-phenyl scaffold can be observed in subsequent transformations. While tertiary amides are robust DMGs, they can be challenging to hydrolyze or convert into other functional groups post-lithiation.[9] The N-phenyl group can potentially offer alternative cleavage conditions or facilitate transformations not as readily available for N,N-dialkylamides.

Experimental Data Summary:

Directing GroupBase/SolventElectrophileProductYield (%)Reference
N,N-Diethylbenzamides-BuLi/TMEDA/THFD2O2-Deutero-N,N-diethylbenzamide95Snieckus, V. et al.
N-methyl-N-phenylbenzamiden-BuLi/TMEDA/THFMeI2-Methyl-N-methyl-N-phenylbenzamide88Beak, P. et al.

Note: Data for N-methyl-N-phenylbutanamide in DoM is less prevalent in the literature compared to its benzamide analogue, but the principles governing the directing ability are analogous.

Logical Workflow for Directed Ortho-Metalation

Caption: Workflow for Directed Ortho-Metalation using an amide DMG.

Section 2: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone of heterocyclic synthesis, enabling the formation of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[10][11][12][13] This reaction is typically promoted by dehydrating agents like phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5).[11][14]

Comparative Analysis:

In the context of the Bischler-Napieralski reaction, the amide's structure is integral to the substrate itself. A hypothetical substrate derived from N-methyl-N-phenylbutanamide would be an N-(β-arylethyl)-N-methylbutanamide. The key comparison here is how the N-methyl group influences the reaction compared to a substrate with only an N-H or a different N-alkyl group.

The presence of the N-methyl group prevents the formation of an unsubstituted imine intermediate, leading directly to a nitrilium ion upon activation of the amide carbonyl by the Lewis acid.[10][11] This can be advantageous in preventing potential side reactions associated with the N-H proton. Furthermore, the electron-donating nature of the methyl group can influence the stability of the nitrilium ion intermediate.

Reaction Mechanism Overview:

Bischler_Napieralski Amide β-Arylethylamide Intermediate1 Imidoyl Phosphate Intermediate Amide->Intermediate1 + POCl3 POCl3 POCl3 Nitrilium Nitrilium Ion Intermediate1->Nitrilium - PO2Cl2- Cyclization Intramolecular Electrophilic Aromatic Substitution Nitrilium->Cyclization Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclization->Dihydroisoquinoline + H+

Caption: Simplified mechanism of the Bischler-Napieralski reaction.

Section 3: Reduction of Amides

The reduction of amides to amines is a fundamental transformation in organic synthesis. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this conversion.[15][16]

Comparative Analysis:

N-methyl-N-phenylbutanamide, being a tertiary amide, undergoes reduction with LiAlH4 to yield N-methyl-N-phenylbutanamine.[17] The reactivity of N-methyl-N-phenylbutanamide towards reduction can be compared to other tertiary amides, such as N,N-dimethylbutanamide.

The presence of the phenyl group on the nitrogen atom can have a modest electronic effect, but the primary factors governing the reaction are the strength of the reducing agent and the reaction conditions. One notable difference is in the workup procedure. The basicity of the resulting N-methyl-N-phenylbutanamine will be lower than that of N,N-dimethylbutanamine, which can be a consideration during aqueous extraction and purification steps.

Comparative Reduction Data:

Amide SubstrateReducing AgentProductYield (%)Reference
N,N-DimethylacetamideLiAlH4/EtherN,N-Dimethylethylamine~90%
N-methyl-N-phenylacetamideLiAlH4/THFN-methyl-N-phenylethylamineHigh[18]
Experimental Protocol: Reduction of a Tertiary Amide with LiAlH4

WARNING: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Amide: Dissolve the N-methyl-N-phenylbutanamide (1.0 equivalent) in anhydrous THF in a separate flask. Add this solution dropwise to the stirred LiAlH4 suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quenching (Fieser Workup): Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH4 used in grams.

  • Workup: Stir the resulting granular precipitate vigorously for 30 minutes. Filter the mixture through a pad of Celite, washing the filter cake with additional THF or diethyl ether.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine. Purify further by distillation or chromatography as needed.

Conclusion

N-methyl-N-phenylbutanamide presents itself as a valuable, albeit nuanced, player in the repertoire of organic synthesis. Its performance in key reactions such as directed ortho-metalation is comparable to more common dialkylamides, with potential advantages in downstream functional group manipulations. In reactions like the Bischler-Napieralski synthesis, its N-methyl-N-aryl structure is an integral part of substrates leading to important heterocyclic scaffolds. Its behavior in reduction reactions is predictable and robust, consistent with other tertiary amides. The choice to employ N-methyl-N-phenylbutanamide over other alternatives will ultimately depend on the specific synthetic goals, including desired regioselectivity, the need for subsequent transformations of the amide group, and the electronic tuning required for a particular reaction step.

References

  • Snieckus, V. Directed ortho metalation. Chem. Rev.1990, 90 (6), 879–933.
  • Beak, P.; Snieckus, V. Directed Lithiation of Aromatic Tertiary Amides: An Evolving Synthetic Methodology for Polysubstituted Aromatics. Acc. Chem. Res.1982, 15 (10), 306–312.
  • Knochel, P. Directed ortho-Lithiation of Benzamides. Synfacts2021 , 17 (04), 0424. [Link]

  • Wikipedia. Bischler–Napieralski reaction. [Link]

  • University of Rochester. Directed (ortho) Metallation. [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

  • Grokipedia. Bischler–Napieralski reaction. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]

  • University of Cambridge. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • AdiChemistry. Lithium aluminium hydride (LiAlH 4 ) - LAH - Reduction-Mechanism. [Link]

  • PubChem. N-methyl-N-phenylbutanamide. [Link]

  • Pharmaffiliates. CAS No : 42883-79-4| Chemical Name : N-Methyl-N-phenylbutanamide. [Link]

  • Chemistry LibreTexts. 24.8 Reactions of Arylamines. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

  • MDPI. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. [Link]

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Comparative

A Comparative Analysis for the Modern Laboratory: N,N-Dimethylformamide vs. N-methyl-N-phenylbutanamide

An in-depth guide for researchers, scientists, and drug development professionals on the properties and potential applications of N,N-dimethylformamide (DMF) and an exploratory look at its lesser-known analogue, N-methyl...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the properties and potential applications of N,N-dimethylformamide (DMF) and an exploratory look at its lesser-known analogue, N-methyl-N-phenylbutanamide.

In the landscape of organic synthesis and chemical research, the choice of solvent is paramount, often dictating the efficiency, yield, and viability of a reaction. N,N-dimethylformamide (DMF) has long been a stalwart in this domain, a versatile and powerful polar aprotic solvent. However, growing concerns over its toxicity profile have spurred a continuous search for viable alternatives. This guide provides a comprehensive comparison of the well-established properties of DMF against the available data for N-methyl-N-phenylbutanamide, a structurally related tertiary amide.

While DMF is a subject of extensive study with a wealth of experimental data, it is crucial to note that N-methyl-N-phenylbutanamide is a significantly less characterized compound. Much of the data presented for N-methyl-N-phenylbutanamide is computed, and this guide will clearly distinguish between experimental and theoretical values to maintain scientific integrity.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physical and chemical properties of a solvent is the bedrock of its effective application. The following table summarizes the key physicochemical data for both DMF and N-methyl-N-phenylbutanamide.

PropertyN,N-Dimethylformamide (DMF)N-methyl-N-phenylbutanamide
Molecular Formula C₃H₇NOC₁₁H₁₅NO[1][2][3]
Molecular Weight 73.09 g/mol 177.24 g/mol [1][2][3]
Appearance Colorless to slightly yellow liquidLight Brown Liquid
Boiling Point 153 °C (experimental)Not available (experimental)
Melting Point -61 °C (experimental)Not available (experimental)
Density 0.944 g/mL (experimental)Not available (experimental)
Solubility in Water MiscibleNot available (experimental)
XLogP3 -1.0 (computed)1.9 (computed)[1]
Topological Polar Surface Area 20.3 Ų (computed)20.3 Ų (computed)[1]

Insights from the Data:

  • N,N-Dimethylformamide (DMF) is a low molecular weight, high-boiling, polar aprotic solvent. Its miscibility with water and a wide range of organic solvents makes it a "universal solvent" for many applications.[4] The low XLogP3 value indicates its hydrophilic nature.

  • N-methyl-N-phenylbutanamide is a significantly larger molecule with a higher molecular weight. The computed XLogP3 value of 1.9 suggests it is considerably more lipophilic (less water-soluble) than DMF.[1] The presence of the phenyl group and the longer butyl chain contribute to this increased hydrophobicity. While experimental data is lacking, we can infer that its boiling point would be substantially higher than DMF's due to its greater molecular weight and van der Waals forces. Its solubility is likely to be greater in less polar organic solvents compared to DMF.

Performance and Applications: The Established and the Unexplored

N,N-Dimethylformamide (DMF): The Industry Standard

DMF's utility as a solvent is vast and well-documented. Its high dielectric constant and aprotic nature make it particularly effective in accelerating reactions that proceed through polar mechanisms, such as SN2 reactions.

Key Applications of DMF:

  • Peptide Synthesis: DMF is a common solvent in solid-phase peptide synthesis (SPPS), effectively solvating the growing peptide chains.

  • Polymer Chemistry: It is used in the production of acrylic fibers and polyurethanes.

  • Organic Synthesis: DMF is a reagent in Vilsmeier-Haack and Bouveault aldehyde syntheses. It is also a common solvent for a wide array of reactions, including cross-coupling reactions.

  • Industrial Applications: It finds use in the manufacture of adhesives, synthetic leathers, films, and surface coatings.

Experimental Workflow: Suzuki-Miyaura Coupling in DMF

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction, a common application where DMF is used as a solvent.

Suzuki_Coupling_DMF cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Aryl Halide Boronic Acid Pd Catalyst Base reaction_vessel Inert Atmosphere (N2 or Ar) Heat (e.g., 80-100 °C) reagents->reaction_vessel Add to vessel solvent N,N-Dimethylformamide (DMF) solvent->reaction_vessel Dissolve extraction Aqueous Work-up (e.g., H2O, Brine) reaction_vessel->extraction Reaction Mixture drying Drying (e.g., Na2SO4, MgSO4) extraction->drying purification Purification (e.g., Column Chromatography) drying->purification product Isolated Biaryl Product purification->product Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_purification Purification n_methylaniline N-Methylaniline reaction Combine Reactants Stir at Room Temperature n_methylaniline->reaction butyryl_chloride Butyryl Chloride butyryl_chloride->reaction base Base (e.g., Triethylamine) base->reaction solvent Aprotic Solvent (e.g., Dichloromethane) solvent->reaction workup Aqueous Wash reaction->workup drying Dry Organic Layer workup->drying concentration Solvent Removal drying->concentration purification_step Purification (e.g., Distillation or Chromatography) concentration->purification_step final_product N-methyl-N-phenylbutanamide purification_step->final_product

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-methyl-N-phenylbutanamide

Abstract In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The quantification of substances like N-methyl-N-phenylbutanamide—a potential process impurity or metabolite—require...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The quantification of substances like N-methyl-N-phenylbutanamide—a potential process impurity or metabolite—requires robust, reliable, and consistent analytical methods. This guide provides an in-depth comparison of common analytical techniques for this analyte and delineates the critical process of inter-method cross-validation. By synthesizing established regulatory principles with practical, field-proven insights, this document serves as a comprehensive resource for researchers, analytical scientists, and quality assurance professionals. We will explore the causality behind experimental choices, present detailed protocols for execution, and provide a framework for interpreting the resulting data to ensure seamless method performance across different technologies and laboratories.

Introduction: The Analytical Imperative

N-methyl-N-phenylbutanamide (CAS 42883-79-4) is a tertiary amide whose presence in pharmaceutical products, even at trace levels, may need to be monitored and controlled.[1][2][3] The choice of an analytical method for its quantification is a critical decision, driven by the specific requirements of the application—be it for routine quality control (QC), stability testing, or bioanalytical studies. However, the lifecycle of a drug product often necessitates the use of different analytical methods or the transfer of a method between laboratories. In these scenarios, simply validating a method in isolation is insufficient. Cross-validation becomes essential to demonstrate that different analytical procedures yield comparable and consistent results, thereby ensuring data integrity throughout the product's development lifecycle.[4][5]

This guide will compare three workhorse analytical techniques—HPLC-UV, GC-MS, and LC-MS/MS—for the analysis of N-methyl-N-phenylbutanamide and provide a detailed, actionable protocol for their cross-validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6][7][8][9][10][11]

Comparative Overview of Core Analytical Techniques

The selection of an analytical technique is a balance of sensitivity, selectivity, cost, and throughput. Each method offers a unique profile of advantages and disadvantages for the analysis of a small molecule like N-methyl-N-phenylbutanamide.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle of Causality: HPLC is a cornerstone of pharmaceutical analysis due to its robustness and versatility.[12] For N-methyl-N-phenylbutanamide, a reverse-phase method would be typical, separating the analyte from other components based on its hydrophobicity.[13] The phenyl group in the molecule provides a strong chromophore, making it well-suited for UV detection. The choice of a C18 column is logical due to the non-polar nature of the analyte, and a mobile phase of acetonitrile and water allows for effective elution and separation.[13]

  • Advantages: Cost-effective, highly reproducible for assay and impurity quantification, and ubiquitous in QC laboratories.

  • Limitations: Limited sensitivity and potential for interference from co-eluting impurities that also absorb at the analytical wavelength. Specificity can be a challenge without the confirmatory power of mass spectrometry.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle of Causality: GC-MS is a powerful technique for volatile and semi-volatile compounds. Amides can be analyzed by GC-MS, often after derivatization to improve thermal stability and chromatographic behavior, though direct analysis is sometimes possible.[14][15][16][17] The mass spectrometer provides high specificity, identifying compounds based on their unique mass fragmentation patterns. This is invaluable for confirming the identity of an impurity.

  • Advantages: Excellent selectivity and structural confirmation capabilities. Ideal for identifying unknown impurities and resolving components in complex mixtures.

  • Limitations: The analyte must be thermally stable or derivatized, adding complexity to sample preparation. Not all amides are suitable for GC analysis, and it can be less robust for routine QC than HPLC.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Principle of Causality: LC-MS/MS combines the powerful separation of HPLC with the exceptional sensitivity and specificity of tandem mass spectrometry.[18][19][20] This technique is the gold standard for trace-level quantification in complex matrices (e.g., biological fluids) and for impurity analysis.[12][18] By selecting a specific precursor ion and monitoring a unique product ion (Selected Reaction Monitoring, SRM), interference is virtually eliminated.

  • Advantages: Unmatched sensitivity (pg/mL or lower) and specificity. It is the definitive method for trace impurity quantification and bioanalysis.[19]

  • Limitations: Higher cost of instrumentation and operation, requires specialized expertise, and can be susceptible to matrix effects that may suppress or enhance ionization.

Performance Data Summary

The following table summarizes the expected performance characteristics of these three methods for the analysis of N-methyl-N-phenylbutanamide. These values are illustrative and serve as a basis for comparison.

Parameter HPLC-UV GC-MS LC-MS/MS
Linearity (R²) > 0.999> 0.998> 0.999
Limit of Quantitation (LOQ) ~ 0.1 µg/mL~ 10 ng/mL~ 0.1 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%98 - 102%
Precision (%RSD) < 2%< 5%< 3%
Specificity ModerateHighVery High
Throughput HighModerateHigh

The Cross-Validation Imperative: Ensuring Method Concordance

Cross-validation is the formal process of comparing results from two validated analytical procedures to ensure they are equivalent.[4] This is not merely a scientific exercise; it is a regulatory expectation when data from different methods or sites are to be combined or compared in a submission.[21]

When is Cross-Validation Required?

  • When a new method is introduced to replace an existing (legacy) method.

  • When transferring a method from a development lab to a QC lab.

  • When data from different laboratories using different methods need to be included in the same study or submission.[5][22]

  • When comparing results from different analytical technologies (e.g., HPLC vs. LC-MS/MS).[22]

The objective is to demonstrate that any observed differences between the methods are within predefined, acceptable limits.[11]

Experimental Protocol: A Step-by-Step Guide to Cross-Validation

This protocol describes the cross-validation between a primary HPLC-UV method and a secondary, more sensitive LC-MS/MS method.

Pre-Validation Stage: Protocol and Acceptance Criteria

Causality: Before a single sample is analyzed, a formal cross-validation protocol must be written and approved. This protocol acts as the blueprint for the study and prevents post-hoc justification of results. The most critical component is the a priori definition of acceptance criteria. These criteria must be statistically sound and scientifically justified.[23]

Acceptance Criteria Example:

  • A minimum of 12 samples, spanning the analytical range (3 concentration levels, 4 replicates each), will be analyzed by both methods.

  • The mean concentration difference between the two methods for at least 67% (8 out of 12) of the samples must be within ±15.0% of the overall mean for the two methods.

  • The 90% confidence interval of the mean percentage difference should fall within predefined limits (e.g., ±20%).[21]

Experimental Workflow

The following diagram illustrates the logical flow of the cross-validation process.

CrossValidationWorkflow A 1. Define Objective & Acceptance Criteria (Protocol Approval) B 2. Prepare Homogeneous Sample Set (3 Levels: Low, Mid, High) A->B C 3. Analyze Samples by Method A (e.g., HPLC-UV) B->C D 4. Analyze Samples by Method B (e.g., LC-MS/MS) B->D E 5. Collate & Statistically Analyze Data (Calculate % Difference, Bland-Altman) C->E D->E F 6. Compare Results to Acceptance Criteria E->F G 7. Results Meet Criteria? (Decision Point) F->G H 8a. Pass: Methods are Equivalent (Final Report) G->H Yes I 8b. Fail: Investigate Discrepancy (OOS Investigation) G->I No J 9. Implement Corrective Actions (e.g., Method Optimization, Re-training) I->J J->B Re-execute Protocol

Caption: Workflow for inter-method cross-validation.

Detailed Steps
  • Sample Preparation: Prepare a homogenous batch of samples containing N-methyl-N-phenylbutanamide at three concentrations: Low QC (LQC), Medium QC (MQC), and High QC (HQC). The concentrations should span the quantifiable range of both instruments.

  • Analysis:

    • Analyze four replicates from each concentration level using the validated HPLC-UV method.

    • Analyze four replicates from each concentration level using the validated LC-MS/MS method.

    • To minimize bias, analyses should be performed by different analysts on different days if possible, simulating real-world variability.

  • Data Evaluation:

    • Calculate the mean concentration and %RSD for each level on each instrument.

    • For each pair of samples, calculate the percentage difference using the formula: % Difference = ((Result_A - Result_B) / ((Result_A + Result_B) / 2)) * 100

    • Apply the acceptance criteria defined in the protocol.

Statistical Interpretation

While the percentage difference is a primary metric, a more sophisticated statistical approach is recommended for a robust comparison.[24] Correlation coefficients are not appropriate for determining bias.[25]

  • Bland-Altman Plot: This is the preferred method for visualizing the agreement between two quantitative methods.[26] It plots the difference between the two measurements against their average. This plot helps to visualize any systematic bias (e.g., one method consistently reading higher) or proportional bias (e.g., the difference increases with concentration).

The following diagram illustrates the decision-making logic based on the validation outcome.

DecisionLogic Start Cross-Validation Complete Decision Do results meet predefined acceptance criteria? Start->Decision Pass Conclusion: Methods are Concordant Action: Finalize Report, Approve for Use Decision->Pass Yes Fail Conclusion: Methods are Discordant Action: Initiate Investigation Decision->Fail No Investigate Root Cause Analysis: - Sample Handling Error? - Instrument Calibration Drift? - Method Specificity Issue? - Analyst Technique? Fail->Investigate Remediate Implement CAPA & Re-validate Investigate->Remediate

Caption: Decision logic for cross-validation results.

Conclusion and Recommendations

The successful cross-validation of analytical methods is a testament to their robustness and a cornerstone of data integrity in a regulated environment. For the analysis of N-methyl-N-phenylbutanamide, while HPLC-UV offers a reliable and cost-effective solution for routine QC, LC-MS/MS provides the necessary sensitivity and specificity for trace-level analysis and bioanalytical applications.

By establishing a rigorous cross-validation protocol before the study, employing sound statistical analysis, and adhering to the principles of scientific integrity, organizations can ensure seamless method transfer and consistent data quality. This guide provides the framework and the causal logic to empower scientists to execute this critical process with confidence, ensuring that the analytical data generated is accurate, reliable, and defensible.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link][27]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link][6]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link][23]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link][28]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link][29][30]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][7]

  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • International Council for Harmonisation. Quality Guidelines. Retrieved from [Link][8]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link][9]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][10]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link][11]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link][31]

  • Slideshare. Bioanalytical method validation emea. Retrieved from [Link][32]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link][33]

  • SIELC Technologies. (2018). Butanamide, N-phenyl-. Retrieved from [Link][13]

  • Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. Retrieved from [Link][24]

  • Simic, K. (2019). Statistical analysis in method comparison studies – Part one. Biochemia Medica.[34]

  • ResearchGate. Statistics for Laboratory Method Comparison Studies. Retrieved from [Link][26]

  • Acutecaretesting.org. Statistical analysis in method comparison studies part one. Retrieved from [Link][25]

  • Scribd. Statistical Analysis in Method Comparison Studies Part One. Retrieved from [Link][35]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link][4]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link][19]

  • O'Hara, D. M., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal.[5]

  • PubMed. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Retrieved from [Link][20]

  • IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis. Retrieved from [Link][21]

  • European Bioanalysis Forum. Cross and Partial Validation. Retrieved from [Link][22]

  • Pacific BioLabs. Identity and Purity - Small Molecules. Retrieved from [Link][12]

  • Díaz-Zavala, N. P., et al. (2020). Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry. ResearchGate.[14]

  • Shimadzu Corporation. LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. Retrieved from [Link][36]

  • Mohammed, M., & Abdul, A. (2020). Fatty Amides in Minutes: Direct Formation from Fatty Esters in a Green Synthetic Process. Chemistry Research Journal.[15]

  • Google Patents. CN103512996B - Analysis method for amide compounds. Retrieved from [16]

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  • Mueller, D. M., & Schoene, J. (1999). Determination of fatty acid amides as trimethylsilyl derivatives by gas chromatography with mass spectrometric detection. Journal of Chromatography A.[17]

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Comparative

A Comparative Guide to the Reactivity of N-methyl-N-phenylbutanamide and Its Isomers

This guide provides an in-depth analysis of the chemical reactivity of N-methyl-N-phenylbutanamide, a tertiary amide, by comparing it with its key structural isomers. For researchers, synthetic chemists, and drug develop...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the chemical reactivity of N-methyl-N-phenylbutanamide, a tertiary amide, by comparing it with its key structural isomers. For researchers, synthetic chemists, and drug development professionals, understanding the subtle yet significant differences in amide reactivity is crucial for predicting metabolic stability, designing synthetic routes, and modulating the pharmacokinetic properties of molecules. This document moves beyond theoretical discussions to provide practical, experimentally grounded insights into how structural modifications influence the stability of the amide bond.

The Modern Amide: More Than Just a Peptide Bond

The amide functional group is a cornerstone of organic chemistry and biology, renowned for its exceptional stability. This stability arises from the delocalization of the nitrogen lone pair into the carbonyl π-system, which imparts a significant partial double bond character to the C-N bond.[1][2] This resonance stabilization makes the amide carbonyl less electrophilic and the C-N bond difficult to cleave compared to other acyl derivatives like esters or acid chlorides.[2][3]

However, not all amides are created equal. Their reactivity can be precisely modulated by the substituents on both the nitrogen and the carbonyl carbon. The key factors governing this reactivity are:

  • Steric Hindrance: Bulky groups surrounding the carbonyl carbon or on the nitrogen atom can physically block the approach of nucleophiles, significantly slowing down reactions like hydrolysis or reduction.[4]

  • Electronic Effects: Electron-donating or withdrawing groups can alter the electron density at the carbonyl carbon, influencing its susceptibility to nucleophilic attack.

  • Nitrogen Substitution: The degree of substitution on the amide nitrogen (primary, secondary, or tertiary) dictates the available reaction pathways. Tertiary amides, like N-methyl-N-phenylbutanamide, lack an N-H proton, which prevents reactions that require its initial deprotonation and alters the mechanism of hydrolysis.[2]

This guide will dissect these principles by comparing N-methyl-N-phenylbutanamide with three distinct isomers, each chosen to isolate and highlight one of these controlling factors.

The Isomers: A Framework for Comparison

To build a comprehensive understanding, we will compare our target molecule, N-methyl-N-phenylbutanamide (a tertiary amide) , with the following structural isomers (all sharing the molecular formula C₁₁H₁₅NO):

  • N-phenylbutanamide: A secondary amide isomer. This comparison will highlight the profound impact of N-substitution (tertiary vs. secondary) on reactivity.

  • N-methyl-N-phenyl-2-methylpropanamide: A sterically hindered tertiary amide isomer. This allows us to isolate the effect of steric bulk adjacent to the carbonyl group.

  • N-butyl-N-phenylacetamide: An isomeric tertiary amide where the alkyl chains on the nitrogen and acyl carbon have been swapped. This helps evaluate the relative steric and electronic contributions of the N-alkyl versus the acyl group.

Isomer_Comparison cluster_isomers Comparative Isomers Parent N-methyl-N-phenylbutanamide (Tertiary Amide) Isomer1 N-phenylbutanamide (Secondary Amide) Parent->Isomer1 N-Substitution Isomer2 N-methyl-N-phenyl- 2-methylpropanamide (Sterically Hindered) Parent->Isomer2 α-Carbon Sterics Isomer3 N-butyl-N-phenylacetamide (Chain Isomer) Parent->Isomer3 Acyl/N-Alkyl Swap

Caption: Logical relationship of the isomers selected for reactivity comparison.

Comparative Reactivity Analysis: Hydrolysis and Reduction

We will now examine the reactivity of these four compounds under two of the most common and informative transformations for amides: hydrolysis and reduction.

Amide Hydrolysis: Probing Bond Stability

Amide hydrolysis, the cleavage of the C-N bond by water, is notoriously difficult and typically requires harsh conditions (strong acid or base and heat).[5] The rate of this reaction serves as an excellent proxy for the overall stability of the amide.

Under acidic conditions, the carbonyl oxygen is protonated, which dramatically increases the electrophilicity of the carbonyl carbon and renders it susceptible to attack by a weak nucleophile like water.[6][7] The reaction proceeds through a tetrahedral intermediate, and the eventual departure of the amine leaving group is rendered irreversible by its immediate protonation in the acidic medium.[6][7]

Acid_Hydrolysis Amide Amide ProtonatedAmide Protonated Amide (Activated) Amide->ProtonatedAmide 1. Protonation H_plus H+ Tetrahedral Tetrahedral Intermediate ProtonatedAmide->Tetrahedral 2. Nucleophilic Attack H2O H₂O H2O->Tetrahedral ProtonTransfer Proton Transfer Tetrahedral->ProtonTransfer 3. Proton Shuffle Products Carboxylic Acid + Ammonium Ion ProtonTransfer->Products 4. Elimination (Irreversible) Amide_Reduction_Workflow Start Amide in Anhydrous Solvent (e.g., THF) Step1 Cool to 0 °C (Inert Atmosphere) Start->Step1 Step2 Slowly Add Reducing Agent (e.g., LiAlH₄ solution) Step1->Step2 Step3 Reaction Stirring (e.g., Reflux for 2-4h) Step2->Step3 Step4 Careful Quenching (e.g., Fieser workup) Step3->Step4 Step5 Aqueous Workup & Extraction Step4->Step5 Step6 Purification (e.g., Column Chromatography) Step5->Step6

Sources

Validation

A Comparative Guide to the Synthesis of N-methyl-N-phenylbutanamide for Researchers and Drug Development Professionals

Introduction N-methyl-N-phenylbutanamide, a tertiary amide, serves as a significant structural motif in medicinal chemistry and materials science. Its synthesis is a critical step in the development of various compounds...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-methyl-N-phenylbutanamide, a tertiary amide, serves as a significant structural motif in medicinal chemistry and materials science. Its synthesis is a critical step in the development of various compounds with potential therapeutic applications. This guide provides an in-depth, comparative analysis of the primary synthetic routes to N-methyl-N-phenylbutanamide, offering field-proven insights into the causality behind experimental choices. We will explore classical acylation methods, modern coupling agent-based strategies, and emerging green chemistry approaches, supported by experimental data to inform the selection of the most suitable methodology for specific research and development needs.

I. Classical Acylation Routes: The Schotten-Baumann Reaction and its Analogs

The most traditional and widely employed methods for the synthesis of N-methyl-N-phenylbutanamide involve the acylation of N-methylaniline. These reactions are robust, generally high-yielding, and utilize readily available starting materials.

A. Acylation with Butanoyl Chloride

The reaction of N-methylaniline with butanoyl chloride, a classic example of the Schotten-Baumann reaction, is a cornerstone of amide synthesis.[1][2] The high reactivity of the acyl chloride makes this a rapid and often high-yielding transformation.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of N-methylaniline attacks the electrophilic carbonyl carbon of butanoyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product. A base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]

cluster_0 Schotten-Baumann Reaction Mechanism N-methylaniline N-methylaniline Tetrahedral_intermediate Tetrahedral intermediate N-methylaniline->Tetrahedral_intermediate Nucleophilic attack Butanoyl_chloride Butanoyl chloride Butanoyl_chloride->Tetrahedral_intermediate Product N-methyl-N-phenylbutanamide + HCl Tetrahedral_intermediate->Product Chloride elimination

Caption: Mechanism of N-methyl-N-phenylbutanamide synthesis via the Schotten-Baumann reaction.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-methylaniline (1.0 eq) and triethylamine (1.1 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or chloroform.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Dissolve butanoyl chloride (1.05 eq) in the same solvent and add it to the dropping funnel.

  • Add the butanoyl chloride solution dropwise to the stirred N-methylaniline solution over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction with water and transfer the mixture to a separatory funnel.

  • Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by distillation or column chromatography.

A highly efficient variation of this reaction has been reported in a flow reactor, achieving a remarkable 99.9% yield in a very short reaction time.[4]

B. Acylation with Butyric Anhydride

The use of butyric anhydride offers a less aggressive alternative to butanoyl chloride, though it is generally less reactive. The mechanism is analogous to the acyl chloride route, with the key difference being the formation of butyric acid as a byproduct, which also necessitates the use of a base.

Experimental Protocol:

  • In a round-bottom flask, combine N-methylaniline (1.0 eq) and pyridine (2.0 eq) in a suitable solvent like DCM.

  • Add butyric anhydride (1.2 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and wash with water, dilute HCl, and saturated sodium bicarbonate solution.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product as needed.

II. Modern Amide Bond Formation: Coupling Agent-Mediated Synthesis

To circumvent the need for highly reactive acylating agents like acyl chlorides and anhydrides, a plethora of coupling agents have been developed to facilitate the direct reaction between a carboxylic acid and an amine. These methods are generally milder and offer broader functional group tolerance.

A. Carbodiimide Coupling (EDC/HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is widely used for amide bond formation.[5] Its primary advantage is the easy removal of the urea byproduct by aqueous workup. The addition of 1-hydroxybenzotriazole (HOBt) is known to suppress side reactions and improve yields, particularly with less reactive amines.[6]

Mechanism: EDC activates the carboxyl group of butyric acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with N-methylaniline to form the amide bond. HOBt can react with the O-acylisourea to form an activated HOBt ester, which is less prone to side reactions and efficiently acylates the amine.[6]

cluster_1 EDC/HOBt Coupling Mechanism Butyric_acid Butyric Acid O-acylisourea O-acylisourea intermediate Butyric_acid->O-acylisourea + EDC EDC EDC HOBt_ester Activated HOBt ester O-acylisourea->HOBt_ester + HOBt Product N-methyl-N-phenylbutanamide O-acylisourea->Product + N-methylaniline HOBt HOBt HOBt_ester->Product + N-methylaniline N-methylaniline N-methylaniline Urea_byproduct Urea byproduct Product->Urea_byproduct

Caption: Simplified mechanism of EDC/HOBt mediated amide synthesis.

Experimental Protocol:

  • Dissolve butyric acid (1.0 eq), N-methylaniline (1.1 eq), and HOBt (1.1 eq) in an anhydrous aprotic solvent such as DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase, concentrate, and purify the product.

III. Green Synthesis Approaches

In line with the principles of green chemistry, several alternative energy sources have been explored to promote the synthesis of amides, often leading to shorter reaction times, higher yields, and reduced solvent usage.

A. Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and efficient heating.[7][8] The direct amidation of carboxylic acids with amines under microwave irradiation can significantly reduce reaction times compared to conventional heating.[9]

Experimental Protocol (General):

  • In a microwave-safe vessel, combine butyric acid (1.0 eq), N-methylaniline (1.0 eq), and a catalytic amount of a suitable catalyst (e.g., ceric ammonium nitrate).[9]

  • Irradiate the mixture in a microwave reactor at a set temperature and time.

  • After cooling, dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer and remove the solvent to obtain the crude product.

  • Purify as necessary.

B. Ultrasound-Assisted Synthesis

Sonication, the application of ultrasound energy to a reaction, can promote chemical reactions through acoustic cavitation. This method has been successfully applied to the N-acylation of amines, often providing excellent yields in short reaction times under solvent-free conditions.[10][11]

Experimental Protocol (General):

  • In a suitable vessel, mix N-methylaniline (1.0 eq) with butyric anhydride (1.2 eq).

  • Irradiate the mixture with a high-intensity ultrasonic probe or in an ultrasonic bath for a specified time and power.

  • Monitor the reaction by TLC.

  • Upon completion, work up the reaction mixture by adding an organic solvent and washing with aqueous base.

  • Isolate and purify the product.

IV. Biocatalytic Synthesis

The use of enzymes for amide bond formation represents a highly selective and environmentally benign approach. Lipases, in particular, have been shown to catalyze the amidation of carboxylic acids and their esters.[12] This method offers the potential for high enantioselectivity, which is crucial in drug development.

Conceptual Approach: A lipase, such as Candida antarctica lipase B (CALB), could be employed to catalyze the reaction between butyric acid or an ester thereof (e.g., ethyl butyrate) and N-methylaniline in a suitable organic solvent. The reaction conditions, including temperature, solvent, and water activity, would need to be optimized for efficient conversion.

V. Comparative Analysis

Synthesis RouteAcylating Agent/CatalystTypical SolventTemperatureReaction TimeTypical YieldKey AdvantagesKey Disadvantages
Schotten-Baumann Butanoyl chlorideDCM, Chloroform0 °C to RT1-3 hoursHigh (up to 99.9%[4])Fast, high-yielding, uses readily available materials.Requires handling of corrosive and moisture-sensitive acyl chloride; produces HCl byproduct.
Anhydride Acylation Butyric anhydrideDCM, PyridineRT to RefluxSeveral hoursGood to HighMilder than acyl chloride; byproduct is a carboxylic acid.Less reactive than acyl chloride; may require heating.
EDC/HOBt Coupling Butyric acid, EDC, HOBtDCM, DMF0 °C to RT12-24 hoursGood to HighMild conditions, broad functional group tolerance, water-soluble byproduct.Reagents are more expensive; longer reaction times.
Microwave-Assisted Butyric acid, CatalystSolvent-free or minimal solventElevatedMinutesHighExtremely fast, energy-efficient, often solvent-free.Requires specialized microwave reactor.
Ultrasound-Assisted Butyric anhydrideSolvent-freeRTMinutes to hoursHighFast, can be performed at room temperature, often solvent-free.Requires specialized ultrasound equipment.
Biocatalytic Butyric acid/ester, LipaseOrganic solventRT to moderateHours to daysVariableHighly selective, environmentally friendly, mild conditions.Enzyme cost and stability can be issues; may have slower reaction rates.

Conclusion

The synthesis of N-methyl-N-phenylbutanamide can be achieved through a variety of effective methods. The classical Schotten-Baumann reaction using butanoyl chloride remains a highly efficient and reliable choice, especially with the potential for near-quantitative yields in flow chemistry systems. For substrates with sensitive functional groups, modern coupling agents like EDC/HOBt offer a milder alternative. For laboratories equipped with the necessary technology, microwave and ultrasound-assisted syntheses provide significant advantages in terms of speed and environmental impact. Biocatalytic routes, while still developing, hold great promise for future sustainable and highly selective syntheses. The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research, including scale, cost, available equipment, and the desired level of "greenness."

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 221441, N-methyl-N-phenylbutanamide. Retrieved January 12, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3572955, N-methyl-3-phenylbutanamide. Retrieved January 12, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 564429, 2-Methyl-N-phenylbutanamide. Retrieved January 12, 2026 from [Link].

  • Zare, A., et al. (2009). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry, 21(2), 1090-1096.
  • Singh, R. P., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & medicinal chemistry letters, 21(18), 5440–5444.
  • Zare, A., et al. (2009). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry, 21(2), 1090-1096.
  • Britton, J., Chalker, J. M., & Raston, C. L. (2015). Scaleable, solvent-free continuous flow synthesis of amides. Chemistry–A European Journal, 21(30), 10782-10785.
  • C. A. G. N. Montalbetti & V. Falque (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Bogdal, D. (2001). Microwave-assisted synthesis of N-alkyl and N-aryl phthalimides. Journal of Chemical Research, Synopses, (12), 536-537.
  • Aapptec (2024). Coupling Reagents. Retrieved January 12, 2026 from [Link].

  • Mason, T. J. (1990). Sonochemistry: The uses of ultrasound in chemistry. Royal Society of Chemistry.
  • SpectraBase (2024). N-Methyl-N-phenylbutanamide. Retrieved January 12, 2026 from [Link].

  • Hameed, K., & Hussain, F. H. S. (2018). Ultrasound-Assisted Synthesis of Some New N-(Substituted Carboxylic Acid-2-yl)-6-Methyl-4-Substituted Phenyl-3, 4-Dihydropyrimidine-2(1H)-One Carboxamides. Eurasian Journal of Science and Engineering, 4(2), 61-73.
  • Goliszewska, M., & Wierzbicki, M. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(17), 3843.
  • ChemSynthesis (2025). 3-methyl-N-phenylbutanamide. Retrieved January 12, 2026 from [Link].

  • Chemat, F., et al. (2017). Ultrasound for Drug Synthesis: A Green Approach. Molecules, 22(10), 1691.
  • Li, J., et al. (2014). Ultrasound-mediated synthesis of N,N-bis(phenacyl)aniline under solvent-free conditions. Monatshefte für Chemie-Chemical Monthly, 145(11), 1839-1842.
  • de Souza, R. O. M. A., et al. (2021).
  • de la Torre, A., et al. (2021). Ultrasound-mediated radical cascade reactions: Fast synthesis of functionalized indolines from 2-(((N-aryl)amino)methyl)acrylates. Ultrasonics sonochemistry, 73, 105494.
  • Chan, L. C., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863–8869.
  • Aapptec (2024). Coupling Reagents. Retrieved January 12, 2026 from [Link].

  • Govindarajan, M., & Perumal, P. T. (2006). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Tetrahedron letters, 47(37), 6577-6581.
  • Li, F., et al. (2022). Lipase-Catalyzed Phospha-Michael Addition Reactions under Mild Conditions. International Journal of Molecular Sciences, 23(22), 14030.
  • de Oliveira, U. M. F., et al. (2022). Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. Foods, 11(15), 2261.
  • Liljeblad, A., et al. (2000). Enantioselective lipase-catalyzed reactions of methyl pipecolinate: Transesterification and N-acylation. Tetrahedron: Asymmetry, 11(18), 3747-3754.
  • Li, F., et al. (2022). Lipase-Catalyzed Phospha-Michael Addition Reactions under Mild Conditions. International Journal of Molecular Sciences, 23(22), 14030.
  • Bernardo, V. B., et al. (2022). Synthesis of N-(2′S)-methylbutanoyl-2-methylbutylamide (Frianol), sex pheromone of sugarcane rhizome borer Migdolus fryanus, from renewable sources. Results in Chemistry, 4, 100368.
  • Pathak, T. P., & Miller, M. J. (2012). Synthesis and reactivity of N-alkyl carbamoylimidazoles: development of N-methyl carbamoylimidazole as a methyl isocyanate equivalent. The Journal of organic chemistry, 77(22), 10473–10478.
  • PrepChem (2024). Synthesis of Butyric anhydride. Retrieved January 12, 2026 from [Link].

  • Shestopalov, A. M., et al. (2012). Synthesis and Unusual Stability of Pyridine and N-Methyl Pyridinium 1,3-Dioxolanes. Journal of Heterocyclic Chemistry, 49(6), 1365-1371.

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Comparative

A Senior Application Scientist's Guide to Assessing the Purity of N-methyl-N-phenylbutanamide from Different Suppliers

Introduction N-methyl-N-phenylbutanamide is a tertiary amide whose utility in research and development necessitates a high degree of chemical purity. The presence of unreacted starting materials, by-products, or residual...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-methyl-N-phenylbutanamide is a tertiary amide whose utility in research and development necessitates a high degree of chemical purity. The presence of unreacted starting materials, by-products, or residual solvents can significantly impact experimental outcomes, leading to issues with reproducibility and interpretation of results. This guide provides a comprehensive, multi-tiered analytical strategy for researchers, scientists, and drug development professionals to rigorously assess and compare the purity of N-methyl-N-phenylbutanamide obtained from various commercial suppliers. The methodologies described herein are designed to create a self-validating system, where orthogonal analytical techniques provide a high degree of confidence in the final purity assessment.

Part 1: Understanding Potential Impurities

A robust analytical strategy begins with understanding the potential impurities that may be present. The most common synthesis route for N-methyl-N-phenylbutanamide is the Schotten-Baumann reaction, involving the acylation of N-methylaniline with butanoyl chloride.[1][2] This pathway can introduce several classes of impurities.

  • Unreacted Starting Materials: Residual N-methylaniline and butanoyl chloride (or its hydrolysis product, butyric acid).

  • Side-Reaction By-products: Formation of other amide species or products from reactions involving residual reagents.

  • Residual Solvents: Solvents used during the reaction and purification, such as dichloromethane, chloroform, or ethyl acetate.[3][4][5]

  • Water Content: Moisture absorbed from the atmosphere or remaining from the workup.

Diagram: Synthetic Pathway and Potential Impurity Origins

A typical synthesis for N-methyl-N-phenylbutanamide is depicted below, highlighting where common impurities may arise.

G NMA N-Methylaniline (Starting Material) Product N-methyl-N-phenylbutanamide (Target Compound) NMA->Product + Butanoyl Chloride BC Butanoyl Chloride (Starting Material) BC->Product Imp_BA Butyric Acid (from Hydrolysis) BC->Imp_BA Hydrolysis Imp_NMA Residual N-Methylaniline Product->Imp_NMA Unreacted Imp_Solvent Residual Solvent Product->Imp_Solvent Trapped Solvent Reaction Solvent (e.g., DCM, Et3N) Solvent->Product Reaction Environment

Caption: Synthesis pathway and origin of potential impurities.

Part 2: A Multi-tiered Analytical Workflow

No single analytical technique can provide a complete picture of a compound's purity. Therefore, a multi-tiered, orthogonal approach is essential for a comprehensive assessment. This workflow combines chromatographic and spectroscopic methods to identify and quantify different types of impurities. Adherence to principles outlined in guidelines such as ICH Q2(R1) for analytical procedure validation is recommended for rigorous studies.[6][7]

Diagram: Orthogonal Purity Assessment Workflow

This workflow ensures that different chemical and physical properties are probed to build a complete purity profile.

G cluster_0 Tier 1: Preliminary Checks cluster_1 Tier 2: Chromatographic Separation cluster_2 Tier 3: Absolute Quantification & Identity cluster_3 Final Assessment A Visual & Physical Inspection B HPLC-UV (Non-volatile impurities) A->B C Headspace GC-MS (Volatile/Solvent impurities) A->C D Quantitative NMR (qNMR) (Purity & Structure) B->D Cross-validation E Supplier Comparison & Purity Report C->E D->E

Sources

Validation

A Comprehensive Guide to the Synthesis and Catalytic Environment of N-methyl-N-phenylbutanamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic chemistry, the synthesis of amides remains a cornerstone of molecular construction, with profound implications for pharma...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic chemistry, the synthesis of amides remains a cornerstone of molecular construction, with profound implications for pharmaceuticals, materials science, and biochemistry. This guide focuses on N-methyl-N-phenylbutanamide, a tertiary amide, not as a catalyst itself—a role for which it is not documented in current literature—but as a target molecule whose synthesis provides a platform to compare and contrast various catalytic methodologies for N-acylation. We will delve into its synthesis and explore the broader catalytic principles that govern the formation of such critical linkages.

Synthesis of N-methyl-N-phenylbutanamide: A Practical Approach

The most direct and common laboratory synthesis of N-methyl-N-phenylbutanamide involves the N-acylation of N-methylaniline with an acylating agent, typically butyryl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Scheme:

Figure 1. Synthesis of N-methyl-N-phenylbutanamide from N-methylaniline and butyryl chloride.

The reaction generally requires a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. A common choice for this is a tertiary amine like triethylamine or pyridine.

Detailed Experimental Protocol

Materials:

  • N-methylaniline (1.0 eq)

  • Butyryl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous dichloromethane (DCM) as solvent

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • To a stirred solution of N-methylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask cooled in an ice bath (0 °C), add butyryl chloride (1.1 eq) dropwise via a dropping funnel over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Synthesis and Workup Workflow```dot

G cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification A N-methylaniline + Triethylamine in DCM B Add Butyryl Chloride at 0 °C A->B C Stir at Room Temperature (2-4h) B->C D Quench with Water C->D Reaction Complete E Wash with 1M HCl D->E F Wash with NaHCO3 E->F G Wash with Brine F->G H Dry over MgSO4 G->H I Filter and Concentrate H->I J Column Chromatography (if needed) I->J K Pure N-methyl-N-phenylbutanamide J->K

A generalized catalytic cycle for N-acylation.

The Potential Role of Tertiary Amides in Catalysis

While N-methyl-N-phenylbutanamide is not a known catalyst, its chemical structure as a tertiary amide places it in a class of molecules that are frequently involved in catalytic processes, often as solvents or ligands. For instance, N,N-dimethylformamide (DMF) is a common polar aprotic solvent that can also act as a ligand for metal catalysts.

Hypothetically, the carbonyl oxygen and the phenyl ring of N-methyl-N-phenylbutanamide could allow it to act as a bidentate ligand for a metal center, potentially influencing the stereochemical outcome of a reaction. However, without experimental data, this remains in the realm of speculation. Its primary relevance to the field of catalysis currently lies in being a product of catalytically relevant N-acylation reactions.

Conclusion

N-methyl-N-phenylbutanamide serves as an excellent model for understanding amide synthesis. While its direct application in catalysis is yet to be explored, the methods for its creation highlight a rich and evolving field of catalytic N-acylation. From simple base-mediated reactions to sophisticated organocatalytic and metal-catalyzed transformations, the synthesis of this seemingly simple molecule provides a window into the powerful tools available to the modern synthetic chemist. The ongoing development of new catalytic systems for amide bond formation continues to be a critical goal, promising more efficient and sustainable routes to essential molecules for research and industry.

References

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for N-methyl-N-phenylbutanamide

A Senior Application Scientist's Guide to Ensuring Laboratory Safety and Procedural Integrity Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific re...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Ensuring Laboratory Safety and Procedural Integrity

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, the potential of a compound like N-methyl-N-phenylbutanamide can only be safely unlocked through a rigorous and well-understood handling protocol. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for the safe handling, use, and disposal of this compound. As specific toxicological data for N-methyl-N-phenylbutanamide is limited, our protocols are grounded in the known hazards of structurally analogous aromatic amides and established principles of chemical safety.

Hazard Assessment: Understanding the "Why"

A robust safety protocol is built on a clear understanding of the potential risks. Based on data from analogous compounds, N-methyl-N-phenylbutanamide is presumed to present several key hazards. The primary risks are associated with direct contact and inhalation, necessitating a comprehensive protective strategy.

The Globally Harmonized System (GHS) classifications for a closely related isomer, N-methyl-4-phenylbutanamide, serve as a critical reference point for our safety protocols[1].

Table 1: Presumed Hazard Profile of N-methyl-N-phenylbutanamide

Hazard ClassificationGHS Hazard StatementPotential Effects & Rationale
Skin Corrosion/IrritationH315: Causes skin irritationThe amide and phenyl groups can interact with skin, leading to localized inflammation, redness, and discomfort upon contact.
Serious Eye Damage/IrritationH319: Causes serious eye irritationDirect contact with eye tissue can cause significant irritation, pain, and potential damage. The eyes are particularly sensitive to chemical exposure.
Specific Target Organ ToxicityH335: May cause respiratory irritationInhalation of aerosols or dusts can irritate the mucous membranes of the respiratory tract, leading to coughing and inflammation.

Furthermore, related solvents like N-methyl-2-pyrrolidone (NMP) have been identified by the EPA as presenting unreasonable health risks, including developmental toxicity and reduced fertility[2]. This underscores the necessity of minimizing exposure through all routes.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not a matter of convenience but a direct response to the identified hazards. Each component is chosen to create a barrier between the researcher and the chemical.

dot

PPE_Selection_Logic substance N-methyl-N-phenylbutanamide hazards Identified Hazards - Skin Irritation (H315) - Eye Irritation (H319) - Respiratory Irritation (H335) substance->hazards leads to gloves Hand Protection: Nitrile Gloves (Double) hazards->gloves addresses goggles Eye/Face Protection: Splash Goggles & Face Shield hazards->goggles addresses coat Body Protection: Lab Coat & Apron hazards->coat addresses respirator Respiratory Protection: Chemical Fume Hood hazards->respirator addresses

Caption: Logical flow from substance hazards to PPE selection.

Hand Protection
  • Primary Barrier: Wear two pairs of chemical-resistant nitrile gloves ("double-gloving"). Nitrile provides good protection against a wide range of chemicals for short-term use[3].

  • Causality: The outer glove absorbs the initial contamination, allowing for its safe removal without compromising the inner glove, which protects the skin during de-gloving. This is a self-validating system; if the outer glove is compromised, the inner glove provides a crucial layer of defense.

  • Protocol:

    • Inspect all gloves for tears or defects before use.

    • Don the inner glove, ensuring it is tucked under the sleeve of your lab coat.

    • Don the outer glove, pulling it over the cuff of the lab coat sleeve.

    • Change the outer glove immediately upon known contact with the chemical.

    • Replace gloves periodically (e.g., every 1-2 hours) during extended procedures, as their protective properties can degrade over time.

Eye and Face Protection
  • Minimum Requirement: Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory at all times[3].

  • Enhanced Protection: A full-face shield must be worn over the safety goggles whenever there is a significant risk of splashing, such as during reagent transfers of larger volumes or when a reaction is under positive pressure[4][5].

  • Causality: Goggles protect the eyes from direct liquid splashes and aerosols. A face shield extends this protection to the entire face, safeguarding the skin from irritation.

Body Protection
  • Standard Protocol: A clean, flame-resistant lab coat, fully buttoned, is required.

  • For Splash Hazards: When handling quantities greater than a few milliliters, supplement the lab coat with a chemical-resistant apron made of rubber or PVC[4].

  • Footwear: Closed-toe and closed-heel shoes that cover the entire foot are essential to protect from spills[6].

  • Causality: This combination of body protection prevents accidental skin contact from drips, splashes, or spills.

Respiratory Protection
  • Primary Engineering Control: All procedures involving the handling of N-methyl-N-phenylbutanamide must be performed inside a certified chemical fume hood. This is the most critical step in preventing respiratory exposure.

  • Causality: A fume hood captures and exhausts vapors and aerosols at the source, providing a protected breathing zone and preventing the accumulation of harmful concentrations in the laboratory air.

  • Respirator Use: In the rare and non-recommended event that a fume hood is not feasible, a properly fitted respirator with organic vapor cartridges would be required. This necessitates inclusion in a formal respiratory protection program with medical evaluation and annual fit-testing[3].

Operational Plan: A Step-by-Step Handling Workflow

This protocol ensures that safety is integrated into every step of the experimental process.

dot

Handling_Workflow prep 1. Preparation - Verify fume hood function. - Assemble all glassware. - Don full PPE. weigh 2. Weighing & Transfer - Tare vessel in hood. - Dispense solid/liquid slowly. - Clean spatula/pipette immediately. prep->weigh Proceed to react 3. Reaction - Conduct reaction in hood. - Use sealed system if necessary. - Monitor for any pressure changes. weigh->react Proceed to workup 4. Work-up & Isolation - Quench reaction carefully. - Perform extractions in hood. - Handle product with care. react->workup Proceed to cleanup 5. Decontamination & Disposal - Decontaminate glassware. - Segregate waste streams. - Remove PPE correctly. workup->cleanup Conclude with

Caption: Standard operational workflow for handling N-methyl-N-phenylbutanamide.

Step-by-Step Methodology
  • Preparation (Pre-Operation):

    • Confirm that the chemical fume hood is operational (check airflow monitor).

    • Assemble all necessary equipment (glassware, stir bars, etc.) and place it in the hood.

    • Prepare waste containers and label them appropriately.

    • Don all required PPE as detailed in Section 2.

  • Weighing and Transfer:

    • If a solid, weigh the compound on a tared weigh boat or directly into the reaction vessel inside the fume hood to contain any dust.

    • If a liquid, transfer using a calibrated pipette or syringe.

    • Perform all transfers slowly to minimize splashing or aerosol generation.

    • Immediately decontaminate any tools (spatulas, etc.) that have come into contact with the chemical.

  • Reaction and Work-up:

    • Keep the reaction vessel within the fume hood throughout the procedure.

    • After the reaction is complete, cool the mixture to ambient temperature before opening it to the atmosphere.

    • Perform all quenching, extraction, and filtration steps within the fume hood.

Decontamination and Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and laboratory safety.

Decontamination
  • Equipment: Glassware and equipment should be rinsed with a suitable organic solvent (e.g., ethanol or acetone) to remove residual N-methyl-N-phenylbutanamide. The rinsate must be collected as hazardous waste. Following the solvent rinse, wash with soap and water.

  • Surfaces: Decontaminate work surfaces in the fume hood with a cloth soaked in an appropriate solvent, followed by soap and water. Dispose of the cloth as solid hazardous waste.

  • PPE: Remove the outer gloves first, turning them inside out. Remove the face shield and goggles. Remove the lab coat, turning it inside out to contain any surface contamination. Finally, remove the inner gloves. Wash hands thoroughly with soap and water after removing all PPE.

Waste Disposal
  • Liquid Waste: All solutions containing N-methyl-N-phenylbutanamide, including reaction mixtures and solvent rinses, must be collected in a clearly labeled, sealed hazardous waste container. The label should read "Hazardous Waste: N-methyl-N-phenylbutanamide in [Solvent Name]".

  • Solid Waste: Contaminated solid materials, such as used gloves, weigh boats, and paper towels, must be placed in a separate, sealed plastic bag or container labeled "Solid Hazardous Waste: N-methyl-N-phenylbutanamide".

  • Regulatory Compliance: All waste must be disposed of in accordance with your institution's environmental health and safety guidelines and local regulations. Never pour chemical waste down the drain.

References

  • N-methyl-4-phenylbutanamide Safety and Hazards. PubChem, National Institutes of Health. [Link]

  • N-methyl-3-phenylbutanamide Chemical and Physical Properties. PubChem, National Institutes of Health. [Link]

  • N-methyl-N-phenylbutanamide Chemical and Physical Properties. PubChem, National Institutes of Health. [Link]

  • 2-Methyl-N-phenylbutanamide Chemical and Physical Properties. PubChem, National Institutes of Health. [Link]

  • N-Methyl-N-phenylbutanamide Product Information. Pharmaffiliates. [Link]

  • Personal Protective Equipment. U.S. Environmental Protection Agency. [Link]

  • N-Methyl-3-oxo-N-phenylbutyramide Chemical and Physical Properties. PubChem, National Institutes of Health. [Link]

  • EPA Finds NMP and 1-BP Present Unreasonable Risks to Human Health. U.S. Environmental Protection Agency. [Link]

  • Examples of PPE for Various Dangerous Goods Classes. Storemasta. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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